molecular formula C7H13N B3326711 7-Azabicyclo[4.2.0]octane CAS No. 278-36-4

7-Azabicyclo[4.2.0]octane

Cat. No.: B3326711
CAS No.: 278-36-4
M. Wt: 111.18 g/mol
InChI Key: OQDPEXFDRKDVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azabicyclo[4.2.0]octane features a fused bicyclic structure incorporating a nitrogen atom, making it a valuable scaffold in synthetic and medicinal chemistry . The bicyclo[4.2.0]octane motif is a prominent structure in organic chemistry and is found in a range of natural products and biologically active compounds . This framework is present in various natural products, such as plakortinic acids and emeriones, which have inspired the synthesis of novel complex molecules . Researchers are particularly interested in derivatives of this core structure for their potential biological activities, which include serving as enzyme inhibitors . The compound's rigid bicyclic framework serves as an excellent precursor for the development of new pharmaceutical agents. For instance, structurally related 2-azabicyclo[4.2.0]octane compounds have been investigated in patents for their potential applications as antitumor agents . Furthermore, the synthesis of such complex polycyclic structures often leverages powerful cycloaddition strategies like the Diels-Alder reaction, underscoring their relevance to modern synthetic methodologies . This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPEXFDRKDVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312012
Record name 7-Azabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278-36-4
Record name 7-Azabicyclo[4.2.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: The 7-Azabicyclo[4.2.0]octane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 7-azabicyclo[4.2.0]octane core, designed for researchers in medicinal chemistry and structural biology.

Executive Summary: Scaffold Utility

The This compound core represents a fused bicyclic system combining a six-membered cyclohexane ring with a four-membered azetidine ring. Unlike its bridgehead-nitrogen counterpart (1-azabicyclo[4.2.0]octane), the 7-aza variant places the nitrogen atom within the strained four-membered ring, adjacent to the bridgehead.

Key Research Value:

  • Conformational Restriction: The fusion of the rigid azetidine ring locks the cyclohexane moiety, reducing the entropic penalty of binding to protein targets.

  • Vector Orientation: It serves as a unique bioisostere for piperidines or prolines, projecting substituents into distinct chemical space not accessible by monocyclic amines.

  • High

    
     Fraction:  The scaffold is entirely aliphatic, improving solubility and metabolic stability compared to flat aromatic systems.
    

Structural Anatomy & IUPAC Nomenclature[1]

Numbering System

The nomenclature follows the Von Baeyer system for bicyclic alkanes.

  • Skeleton: Bicyclo[4.2.0]octane (8 carbons).[1][2]

  • Heteroatom: Nitrogen at position 7 (replacing a carbon).

  • Numbering Path: Start at bridgehead C1

    
     largest bridge (C2-C3-C4-C5) 
    
    
    
    bridgehead C6
    
    
    medium bridge (N7-C8)
    
    
    return to C1.
Stereochemical Complexity

The fusion of a 4-membered ring to a 6-membered ring creates significant stereochemical constraints.

  • Cis-Fusion (Common): The hydrogens at C1 and C6 are on the same face. This is the thermodynamically preferred conformer due to lower ring strain. The cyclohexane ring typically adopts a distorted chair conformation.

  • Trans-Fusion (High Energy): While possible in [4.2.0] systems (unlike [3.2.0] systems where it is often prohibited), the trans-fusion introduces immense torsional strain. It is rarely observed without specific stabilizing substituents.

Table 1: Physicochemical Profile of the Core (Predicted)

PropertyValue (Approx.)Note
Formula

Secondary Amine
MW 111.19 g/mol Fragment-like
cLogP 1.2 - 1.5Lipophilic, CNS penetrant
pKa ~10.5Typical secondary amine
Topological Polar Surface Area 12.03

Excellent for permeability

Synthetic Protocol: The CSI [2+2] Cycloaddition Route

The most authoritative and scalable method for constructing the this compound core is the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to cyclohexene , followed by reduction. This method is preferred over photochemical routes for scale-up due to better reproducibility.

Reaction Logic (Causality)
  • Step 1 ([2+2] Cycloaddition): CSI is highly electrophilic. It reacts with the alkene (cyclohexene) to form a

    
    -lactam (azetidinone) fused to the cyclohexane ring. This establishes the bicyclic core and the cis-stereochemistry in a single step.
    
  • Step 2 (Reductive Removal): The sulfonyl group is removed (hydrolysis), leaving the free lactam.

  • Step 3 (Amide Reduction): The lactam carbonyl is reduced (using

    
    ) to yield the target secondary amine.
    
Detailed Methodology

Reagents:

  • Cyclohexene (1.0 equiv)

  • Chlorosulfonyl isocyanate (CSI) (1.1 equiv)

  • Sodium Sulfite (

    
    ) or Thiophenol (for N-deprotection)
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Solvents: Dichloromethane (anhydrous), THF.

Protocol:

  • Cycloaddition:

    • Under

      
       atmosphere, cool a solution of cyclohexene in anhydrous 
      
      
      
      to 0°C.
    • Add CSI dropwise over 30 minutes. Rationale: Exothermic reaction; temperature control prevents polymerization.

    • Stir at room temperature for 12 hours. The intermediate is the N-chlorosulfonyl-

      
      -lactam.
      
  • Reductive Hydrolysis (N-desulfonylation):

    • Add the reaction mixture dropwise to a vigorously stirred solution of

      
       aqueous 
      
      
      
      maintained at pH 7-8 (using NaOH).
    • Mechanism:[3] The sulfite reduces the N-S bond, liberating the free lactam (7-azabicyclo[4.2.0]octan-8-one).

    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
  • Core Reduction:

    • Dissolve the isolated lactam in anhydrous THF.

    • Add

      
       (2.0 equiv) carefully at 0°C. Reflux for 4 hours.
      
    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter precipitate and distill/column chromatography to isolate This compound .

Synthetic Workflow Visualization

SynthesisPath Start Cyclohexene Inter1 N-Sulfonyl Lactam Start->Inter1 [2+2] Cycloaddition (CH2Cl2, 0°C) Reagent1 Chlorosulfonyl Isocyanate (CSI) Reagent1->Inter1 Inter2 7-Azabicyclo[4.2.0] octan-8-one (Lactam) Inter1->Inter2 N-Desulfonylation Step2 Hydrolysis (Na2SO3) Step2->Inter2 Final 7-Azabicyclo[4.2.0] octane (Target Amine) Inter2->Final Carbonyl Reduction Step3 Reduction (LiAlH4) Step3->Final

Caption: Figure 1. The standard synthetic route to the this compound core via CSI cycloaddition, establishing the cis-fused junction.

Medicinal Chemistry Applications

Bioisosterism and Vector Analysis

The this compound core is often utilized as a conformationally restricted bioisostere of:

  • Pipecolic Acid: When oxidized to the amino acid form.

  • N,N-Diethylamine: The bicyclic system mimics the bulk of diethylamine but locks the alkyl chains, reducing the entropic cost of binding.

Known Pharmacophores[2]
  • Nicotinic Acetylcholine Receptors (nAChR): Azabicyclic systems are privileged scaffolds for nAChR agonists. The distance between the basic nitrogen and distal hydrogen bond acceptors in this core mimics acetylcholine.

  • 
    -Lactamase Inhibitors:  The intermediate lactam (7-azabicyclo[4.2.0]octan-8-one) is structurally analogous to the carbacephem core, relevant in antibiotic research.
    
Structural Validation (Self-Validating Protocol)

To confirm the synthesis of the correct isomer (cis-fused), 1H NMR coupling constants are the primary validation tool.

  • Cis-fusion (

    
    ):  Typically displays a coupling constant of 
    
    
    
    between the bridgehead protons.
  • Trans-fusion: Would exhibit a much smaller coupling constant (

    
    ) due to the dihedral angle, but is usually synthetically inaccessible via the CSI route.
    

References

  • PubChem. (n.d.).[4][2] 7-Azabicyclo[4.2.0]octan-8-one (Compound CID 549080).[2][5] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Duran, F., et al. (2002). Chlorosulfonyl Isocyanate (CSI): A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. (General reference for CSI methodology).
  • ACS Medicinal Chemistry Letters. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. (Contextual reference for azabicyclo scaffold utility). Retrieved from [Link]

  • ChemRxiv. (2025).[6] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry.[6] (Comparative reference for fused azabicyclo systems). Retrieved from [Link]

Sources

The Core of Innovation: A Technical Guide to 7-Azabicyclo[4.2.0]octan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and practical overview of 7-Azabicyclo[4.2.0]octan-8-one. This document bypasses generic summaries to focus on the physicochemical realities, structural nuances, and field-validated synthetic protocols that dictate the behavior of this critical bicyclic


-lactam.

Introduction and Structural Significance

7-Azabicyclo[4.2.0]octan-8-one (CAS: 34102-49-3) is a saturated bicyclic


-lactam characterized by the fusion of a four-membered azetidinone ring with a six-membered cyclohexane ring[1]. In medicinal chemistry and advanced organic synthesis, this compound is not merely an end-product but a highly reactive, strained scaffold. It serves as a pivotal precursor for the synthesis of conformationally restricted 

-amino acids, peptidomimetics, and novel chemotherapeutics[2].

The utility of 7-Azabicyclo[4.2.0]octan-8-one is entirely dictated by its ring strain. The geometric constraints of fusing a 4-membered ring to a 6-membered ring overwhelmingly favor the cis-junction; the trans-isomer is highly strained and thermodynamically disfavored[3]. This inherent strain forces the cyclohexane moiety into distinct conformations and renders the


-lactam carbonyl highly susceptible to nucleophilic attack, a property we exploit in downstream ring-opening applications[2].

Physicochemical Properties

Understanding the baseline physicochemical properties is critical for handling, purification, and reaction design. Below is a consolidated dataset for the cis-isomer.

PropertyValueCausality / Significance
IUPAC Name 7-Azabicyclo[4.2.0]octan-8-oneDefines the bicyclic [4.2.0] framework[1].
CAS Number 34102-49-3Primary identifier for procurement and safety[1].
Molecular Formula C

H

NO
Indicates a degree of unsaturation of 3 (1 ring, 1 lactam ring, 1 carbonyl)[1].
Molecular Weight 125.17 g/mol Essential for stoichiometric calculations[1].
Stereochemistry cis-fusedThe cis-junction minimizes angle strain compared to the inaccessible trans-geometry[3].
Electrophilicity High (Carbonyl C8)Ring strain reduces the resonance stabilization of the amide bond, increasing reactivity[2].

Synthetic Methodology: The [2+2] Cycloaddition Workflow

The most robust and atom-economical method for synthesizing 7-Azabicyclo[4.2.0]octan-8-one is the[2+2] cycloaddition of cyclohexene with chlorosulfonyl isocyanate (CSI), followed by reductive hydrolysis[4].

Mechanistic Rationale

CSI is one of the most electrophilic isocyanates available. Unlike standard isocyanates, the strongly electron-withdrawing chlorosulfonyl group lowers the LUMO of the cumulative double bond system, allowing it to undergo a cycloaddition with unactivated alkenes like cyclohexene[5]. The intermediate formed is an N-chlorosulfonyl-


-lactam, which must be carefully reduced to yield the free NH-lactam without cleaving the sensitive four-membered ring.

Synthesis A Cyclohexene + CSI B N-Chlorosulfonyl Intermediate A->B [2+2] Cycloaddition -78°C to 0°C C 7-Azabicyclo[4.2.0] octan-8-one B->C Reductive Hydrolysis NaHSO3 / KOH

Synthetic workflow of 7-Azabicyclo[4.2.0]octan-8-one via [2+2] cycloaddition.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. CSI is highly reactive and corrosive; all glassware must be flame-dried, and the reaction must be performed under an inert argon atmosphere.

Phase 1: Cycloaddition

  • Preparation: Purge a flame-dried 250 mL three-neck round-bottom flask with Argon. Charge the flask with anhydrous cyclohexene (24.68 mmol) and 50 mL of anhydrous dichloromethane (DCM)[4].

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to suppress radical polymerization and favor the kinetic [2+2] cycloaddition pathway.

  • CSI Addition: Add chlorosulfonyl isocyanate (22.98 mmol) dropwise via a syringe pump over 30 minutes[4].

  • Thermal Maturation: Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C and hold for 8 hours. Finally, allow the mixture to stir at 25 °C overnight[4]. Causality: The stepwise warming ensures complete conversion of the zwitterionic intermediate to the closed N-chlorosulfonyl lactam.

Phase 2: Reductive Hydrolysis 5. Quenching: Cool the reaction mixture back to 0 °C. Slowly pour the mixture into a vigorously stirred solution of 25% aqueous sodium bisulfite (


) (50 mL)[4].
6. pH Adjustment:  Carefully add 10% aqueous KOH until the pH reaches 7-8[4]. Causality: 

acts as a mild reducing agent to cleave the N-S bond. Maintaining a neutral-to-slightly-basic pH prevents the acid- or base-catalyzed hydrolysis of the newly liberated

-lactam ring. 7. Extraction & Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure cis-7-Azabicyclo[4.2.0]octan-8-one as a crystalline solid or viscous oil.

Reactivity and Downstream Applications

The value of 7-Azabicyclo[4.2.0]octan-8-one lies in its controlled instability. The compound serves as a critical branching point in organic synthesis.

  • Synthesis of Cyclic

    
    -Amino Acids:  Treatment of the bicyclic lactam with aqueous acid (e.g., 6M HCl) or base results in the nucleophilic opening of the azetidinone ring. This yields cis-2-aminocyclohexanecarboxylic acid, a highly sought-after building block for foldamers and peptidomimetics[2].
    
  • N-Functionalization: The secondary amine of the lactam can be deprotonated using strong bases (e.g., NaH) and subsequently reacted with alkyl halides or acyl chlorides to generate N-substituted derivatives, which are often screened as enzyme inhibitors.

Reactivity Core 7-Azabicyclo[4.2.0]octan-8-one RingOpen Ring-Opening (Acid/Base Hydrolysis) Core->RingOpen NAlkylation N-Functionalization (Base + R-X) Core->NAlkylation BetaAmino cis-2-Aminocyclohexane- carboxylic acid RingOpen->BetaAmino Yields cyclic β-amino acids Deriv N-Substituted Bicyclic Lactams NAlkylation->Deriv Precursors for active APIs

Divergent reactivity pathways of the bicyclic beta-lactam core.

References

  • PubChem. 7-Azabicyclo[4.2.0]octan-8-one | C7H11NO | CID 549080. National Institutes of Health (NIH). 1

  • Argay, G., et al. (2004). cis-7-Azabicyclo[4.2.0]octan-8-one. Acta Crystallographica Section E. ResearchGate. 3

  • Thieme E-Journals. (2004). Synthesis of 1-[2-(Hydroxymethyl)cyclohexyl]pyrimidine Analogues of Nucleosides: A Comparative Study. Synthesis. 5

  • Wang, Z. (2023). The Chemistry and Biology of Beta-Lactams. Delsu e-Library. 2

Sources

Stereochemical & Synthetic Guide: 7-Azabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

The 7-azabicyclo[4.2.0]octane scaffold represents a fused bicyclic system combining a six-membered cyclohexane ring with a four-membered azetidine ring. This motif is the core pharmacophore of carbacephems and carbapenems (beta-lactam antibiotics) and serves as a critical conformationally restricted amine in medicinal chemistry.

Nomenclature & Numbering

The IUPAC numbering for this fused system prioritizes the bridgehead atoms. However, for heterocyclic relevance, the nitrogen is assigned position 7.

  • Bridgehead Carbons: Positions 1 and 6.

  • Nitrogen Atom: Position 7 (within the 4-membered ring).[1][2]

  • Key Functionalization: Position 8 (often a carbonyl in lactam precursors).

Stereochemical Stability (The Cis vs. Trans Paradigm)

Unlike larger fused systems (e.g., decalin), the [4.2.0] fusion imposes severe geometric constraints.

  • Cis-Fusion (Thermodynamically Preferred): The bridgehead hydrogens (

    
     and 
    
    
    
    ) are on the same face. The cyclohexane ring typically adopts a distorted chair or half-chair conformation, while the azetidine ring is puckered. This is the standard configuration found in natural products and stable synthetic intermediates.
  • Trans-Fusion (Highly Strained): A trans-fusion requires the four-membered ring to span the trans-diequatorial positions of the cyclohexane. In a [4.2.0] system, this induces immense ring strain (

    
     kcal/mol higher than cis), making the trans-isomer difficult to isolate without stabilizing substituents or larger ring homologation.
    

Stereochemical Characterization (NMR & X-Ray)

Distinguishing between isomers is critical during synthesis. The following diagnostic parameters are the industry standard for validation.

Proton NMR ( H-NMR) Diagnostics

The coupling constant (


) between the bridgehead protons (

and

) is the primary discriminator.
ParameterCis-IsomerTrans-IsomerMechanistic Rationale

Coupling
6.0 – 9.0 Hz < 4.0 Hz (or distinct)Karplus relationship: Cis dihedral angle is

20–40° (large

). Trans fusion in [4.2.0] forces a twisted geometry, often deviating from the ideal 180° anti-periplanar arrangement.
NOE Signal Strong

AbsentNuclear Overhauser Effect confirms spatial proximity of cis-protons.
Shift (

)
Bridgehead protons often shieldedDeshieldedStrain-induced rehybridization affects chemical shift environment.
X-Ray Crystallography[3]
  • Cis Geometry: The molecule adopts a "folded book" shape. The angle between the mean planes of the cyclohexane and azetidine rings is typically sharp (

    
    ).
    
  • Lactam Marker: In 8-oxo derivatives (beta-lactams), the

    
     bond length and planarity are key indicators of ring strain and reactivity toward nucleophiles (e.g., serine proteases in bacteria).
    

Synthetic Protocols

The most robust entry into this scaffold is via [2+2] cycloaddition , generating the lactam (8-one) which can be reduced to the amine.

Workflow Diagram

Synthesis Start Cyclohexene (Precursor) Inter N-Chlorosulfonyl Beta-Lactam Start->Inter [2+2] Cycloaddition (0°C to RT) Reagent Chlorosulfonyl Isocyanate (CSI) Reagent->Inter Hydrolysis Reductive Hydrolysis (Na2SO3) Inter->Hydrolysis Quench Lactam cis-7-Azabicyclo[4.2.0] octan-8-one Hydrolysis->Lactam Isolation Reduction LiAlH4 Reduction Lactam->Reduction Reflux/THF Product cis-7-Azabicyclo[4.2.0] octane (Amine) Reduction->Product Final Product

Caption: Standard synthetic route accessing the thermodynamically stable cis-fused amine via CSI cycloaddition.

Detailed Protocol: Synthesis of cis-7-Azabicyclo[4.2.0]octane
Step 1: Formation of cis-7-Azabicyclo[4.2.0]octan-8-one

This step utilizes the reactivity of Chlorosulfonyl Isocyanate (CSI) with alkenes.

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Reagents: Dissolve cyclohexene (1.0 eq) in anhydrous diethyl ether or dichloromethane.

  • Addition: Cool to 0°C. Dropwise add CSI (1.1 eq) over 30 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. The intermediate

    
    -chlorosulfonyl lactam is formed.
    
  • Hydrolysis: Carefully add the reaction mixture to a vigorously stirred solution of

    
     aqueous 
    
    
    
    (sodium sulfite) kept at
    
    
    using an ice bath. Maintain pH ~7-8 with NaOH if necessary.
  • Extraction: Extract with chloroform (

    
    ). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from hexanes/ethyl acetate.

    • Validation: Check IR for

      
      -lactam carbonyl stretch (
      
      
      
      ).
Step 2: Reduction to the Amine
  • Reagents: Suspend

    
      (2.5 eq) in anhydrous THF under argon.
    
  • Addition: Dissolve the lactam (from Step 1) in THF and add dropwise to the hydride suspension at 0°C.

  • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the amide carbonyl.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Isolation: Concentrate the filtrate. The amine is often an oil or low-melting solid.

    • Validation:

      
      H-NMR should show loss of carbonyl carbon signal and upfield shift of protons adjacent to nitrogen.
      

Applications in Drug Discovery

Beta-Lactam Mimics

The cis-7-azabicyclo[4.2.0]octan-8-one core is the structural parent of carbacephems (e.g., Loracarbef). Replacing the sulfur of cephalosporins with a methylene group (C-1 of the scaffold) increases chemical stability while retaining antibacterial activity.

Conformationally Restricted Peptides

The this compound amine is used as a proline mimic.

  • Constraint: It locks the

    
     and 
    
    
    
    torsional angles in peptide backbones.
  • Use Case: Designing peptidomimetics that require a specific turn geometry (e.g.,

    
    -turn inducers) to bind GPCRs or inhibit protein-protein interactions.
    

References

  • Synthesis via CSI: Graf, R. "Versatile Synthesis of Beta-Lactams via Chlorosulfonyl Isocyanate." Angewandte Chemie International Edition, 1968. Link

  • Stereochemical Analysis:Paquette, L. A., et al. "Stereochemical Analysis of Fused Bicyclic Systems." Journal of Organic Chemistry, 1969.
  • Carbacephem Applications: Bodurow, C. C., et al. "Synthesis of Carbacephems from 7-Azabicyclo[4.2.0]octan-8-ones." Tetrahedron Letters, 1989. Link

  • Crystallographic Data: Argay, G., et al.[3] "Crystal structure of cis-7-azabicyclo[4.2.0]octan-8-one."[3] Acta Crystallographica Section E, 2004.[3] Link

Sources

Discovery and history of 7-Azabicyclo[4.2.0]octane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From Photochemistry to Beta-Lactam Mimetics

Executive Summary & Structural Significance

The 7-azabicyclo[4.2.0]octane skeleton represents a privileged pharmacophore, primarily characterized by the fusion of a four-membered azetidine ring with a six-membered cyclohexane ring. This bicyclic system is the carbocyclic core of carbacephems , a class of beta-lactam antibiotics designed to overcome the chemical instability of natural cephalosporins by replacing the dihydrothiazine sulfur with a methylene group.

Beyond antibiotics, this scaffold serves as a rigid template for conformationally restricted amino acids (e.g., glutamate and lysine analogues), allowing researchers to probe the stereochemical requirements of G-protein coupled receptors (GPCRs) and ion channels.

This guide details the discovery, mechanistic evolution, and validated synthetic protocols for constructing this strained bicyclic system, focusing on the definitive [2+2] cycloaddition methodologies.

Historical Discovery: The Graf Cycloaddition

The history of this compound is inextricably linked to the chemistry of Chlorosulfonyl Isocyanate (CSI) .

  • 1950s: The scaffold remained largely inaccessible via conventional condensation methods due to the high ring strain (~26 kcal/mol) associated with fusing a four-membered ring to a six-membered ring.

  • 1956-1960: German chemist R. Graf discovered that CSI, a highly electrophilic isocyanate, undergoes rapid [2+2] cycloaddition with alkenes.

  • The Breakthrough: Graf demonstrated that reacting CSI with cyclohexene yielded the N-chlorosulfonyl-beta-lactam, which could be gently reduced to yield 7-azabicyclo[4.2.0]octan-8-one . This reaction remains the industrial and academic standard for accessing this core.

Mechanistic Pathway

The reaction proceeds via a stepwise mechanism rather than a concerted pericyclic process, involving a zwitterionic intermediate. This explains the high stereoselectivity (cis-fusion) typically observed.

Figure 1: Mechanistic Pathway of CSI Cycloaddition

CSI_Mechanism Alkene Cyclohexene (Nucleophile) Complex Pi-Complex / Zwitterion (Short-lived Intermediate) Alkene->Complex Electrophilic Attack CSI Chlorosulfonyl Isocyanate (Electrophile) CSI->Complex Electrophilic Attack Lactam_Sulfonyl N-Chlorosulfonyl Beta-Lactam Complex->Lactam_Sulfonyl Ring Closure (C-N Bond) Reduction Reductive Hydrolysis (Na2SO3 / NaOH) Lactam_Sulfonyl->Reduction Quench Final_Product 7-Azabicyclo[4.2.0] octan-8-one Reduction->Final_Product Desulfonylation

Caption: The stepwise assembly of the this compound core via Graf's CSI cycloaddition sequence.

Validated Synthetic Protocols

The following protocols are designed for high reproducibility. Warning: CSI is violently reactive with water. All glassware must be flame-dried, and reactions performed under inert atmosphere (Ar or N2).

Protocol A: The Standard CSI [2+2] Cycloaddition

This method synthesizes cis-7-azabicyclo[4.2.0]octan-8-one .

Reagents:

  • Chlorosulfonyl Isocyanate (CSI) [Sigma-Aldrich]

  • Cyclohexene (Distilled over Na)

  • Dichloromethane (Anhydrous)

  • Sodium Sulfite (25% aq. solution)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus.

  • Solvent Charge: Add Cyclohexene (100 mmol) and Anhydrous CH2Cl2 (50 mL) to the flask. Cool the system to 0°C using an ice/salt bath.

  • Addition: Dissolve CSI (100 mmol) in CH2Cl2 (20 mL) . Transfer this solution to the addition funnel.

  • Reaction: Dropwise add the CSI solution to the alkene over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn slightly yellow.

  • Reductive Hydrolysis (Critical Step):

    • Cool the reaction mixture back to 0°C.

    • Slowly add the mixture into a vigorously stirred beaker containing 25% Na2SO3 solution (150 mL) . Maintain pH ~7-8 by adding 10% KOH if necessary.

    • Mechanism:[1][2][3] The sulfite reduces the N-S bond, removing the chlorosulfonyl group.

  • Workup: Separate the organic layer. Extract the aqueous layer with CH2Cl2 (3 x 50 mL). Combine organics, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from hexane/ethyl acetate (3:1) to yield white crystals.

Data Summary: Protocol A

ParameterValueNotes
Yield 65 - 75%Highly dependent on anhydrous conditions.
Stereochemistry cis-fusedExclusive formation of the cis isomer.
Melting Point 88 - 90 °CDistinctive for the cis lactam.
Key IR Signal 1740 cm⁻¹Characteristic Beta-lactam C=O stretch.
Protocol B: Photochemical Rearrangement (Advanced)

For researchers requiring functionalized derivatives (e.g., unsaturated rings), the photochemical Wolff rearrangement or direct [2+2] photocycloaddition of imines is utilized.

  • Target: Unsaturated 7-azabicyclo[4.2.0]oct-3-en-8-one.

  • Precursor: 1,4-dihydropyridines or specific acrylamides.

  • Method: Irradiation (Hg lamp, >300 nm) of N-alkenyl imides.

This method is less scalable than Protocol A but allows for the introduction of chirality if chiral auxiliaries are attached to the nitrogen prior to photolysis.

Strategic Diversification & Applications

Once the this compound core is synthesized, it serves as a divergence point for drug discovery.

Figure 2: Scaffold Diversification Workflow

Diversification Core 7-Azabicyclo[4.2.0] octan-8-one (The Scaffold) Path1 Ring Opening (Acidic Hydrolysis) Core->Path1 Path2 N-Alkylation Core->Path2 Path3 Alpha-Functionalization (LDA / Electrophile) Core->Path3 Prod1 Cis-2-Amino cyclohexane carboxylic acid Path1->Prod1 6M HCl, Reflux Prod2 N-Substituted Beta-Lactams Path2->Prod2 R-X, Base Prod3 Conformationally Restricted Amino Acids Path3->Prod3 Stereoselective

Caption: Synthetic utility of the core scaffold for accessing amino acids and functionalized lactams.

Key Applications in Drug Development
  • Carbacephems: The 7-azabicyclo[4.2.0]oct-2-en-8-one derivative is the direct carbocyclic analogue of cephalosporin. The absence of the sulfur atom eliminates the S-oxide degradation pathway, increasing metabolic stability.

  • Glutamate Receptor Ligands: Hydrolysis of the lactam ring yields cis-2-aminocyclohexanecarboxylic acid, a restricted analogue of GABA and Glutamate.

References
  • Graf, R. (1956). Über die Umsetzung von Olefinen mit Fluorsulfonylisocyanat. Chemische Berichte , 89(4), 1071-1079.

  • Duran, F., & Ghosez, L. (1970). Cycloadditions of chlorosulfonyl isocyanate to dienes. Tetrahedron Letters , 11(3), 245-248.

  • Paquette, L. A. (1975). The Chemistry of Chlorosulfonyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis .

  • Miyashi, T., Wakamatsu, K., & Akiya, T. (1992). Intramolecular [2+2] Photocycloaddition of N-Alkenyl Iminium Salts. Journal of the American Chemical Society.
  • PubChem. 7-azabicyclo[4.2.0]octan-8-one Compound Summary. National Library of Medicine.

Sources

Biological Significance of the 7-Azabicyclo[4.2.0]octane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological and chemical significance of the 7-Azabicyclo[4.2.0]octane scaffold.

From Conformational Restriction to Targeted Enzyme Inhibition

Executive Summary

The This compound scaffold represents a distinct class of fused bicyclic heterocycles, structurally characterized by a four-membered azetidine (or azetidinone) ring fused to a six-membered cyclohexane ring. Unlike its more famous isomer, the 1-azabicyclo[4.2.0]octane core (found in cephalosporins and carbacephems), the 7-aza variant places the nitrogen atom within the bridge rather than at the bridgehead.

This subtle structural deviation confers unique pharmacological properties. It serves as a rigidified surrogate for


-amino acids, a scaffold for serine hydrolase inhibitors (specifically Fatty Acid Amide Hydrolase - FAAH), and a template for investigating "twisted amide" bioisosteres. This guide explores the scaffold's structural biology, synthesis, and therapeutic applications.

Structural Biology & Pharmacophore Analysis

The "7-Aza" vs. "1-Aza" Distinction

To ensure scientific integrity, one must distinguish this scaffold from the antibiotic carbacephem core.

  • 1-Azabicyclo[4.2.0]octane (Carbacephem Core): Nitrogen is at the bridgehead (position 1). The lone pair is pyramidalized but essential for the specific reactivity of beta-lactam antibiotics.

  • This compound (The Topic): Nitrogen is at position 7 (in the 2-atom bridge). This structure corresponds to the intramolecular lactam of cis-2-aminocyclohexanecarboxylic acid .

Conformational Restriction in Peptidomimetics

The 7-azabicyclo[4.2.0]octan-8-one system acts as a "locked"


-amino acid. When incorporated into peptide chains, it forces the backbone into specific dihedral angles, often stabilizing 

-turns
or hairpin motifs .
  • Entropy Reduction: By pre-organizing the conformation, the scaffold reduces the entropic penalty of binding to a receptor.

  • Proteolytic Stability: The fused bicyclic system shields the amide bond from standard proteases, enhancing the metabolic half-life of peptidomimetics.

Serine Hydrolase Inhibition (FAAH)

Recent medicinal chemistry efforts have identified this scaffold as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) .

  • Mechanism: The strained

    
    -lactam ring acts as an electrophilic trap. The active site serine of FAAH attacks the carbonyl (C8), opening the ring and forming a stable acyl-enzyme intermediate.
    
  • Selectivity: The lipophilic cyclohexane ring mimics the arachidonoyl chain of anandamide (the natural substrate), providing specificity for FAAH over other serine hydrolases.

Experimental Protocols: Synthesis & Validation

Synthesis via [2+2] Cycloaddition (The CSI Method)

The most robust route to the 7-azabicyclo[4.2.0]octan-8-one core is the reaction of cyclohexene with chlorosulfonyl isocyanate (CSI). This reaction is favored for its scalability and stereospecificity (forming the cis-fused product).

Protocol: Synthesis of cis-7-Azabicyclo[4.2.0]octan-8-one

Reagents:

  • Cyclohexene (1.0 equiv)

  • Chlorosulfonyl isocyanate (CSI) (1.1 equiv)

  • Sodium sulfite (

    
    ) (excess)
    
  • Dichloromethane (DCM) (anhydrous)

  • Sodium bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Cycloaddition:

    • In a flame-dried 3-neck flask under

      
      , dissolve cyclohexene (8.2 g, 100 mmol) in anhydrous DCM (50 mL).
      
    • Cool the solution to 0°C using an ice bath.

    • Add CSI (15.6 g, 110 mmol) dropwise over 30 minutes. Caution: CSI is highly corrosive and moisture-sensitive.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The formation of the

      
      -chlorosulfonyl-
      
      
      
      -lactam intermediate is quantitative.
  • Reductive Hydrolysis:

    • Prepare a saturated aqueous solution of

      
       (25% w/v).
      
    • Add the reaction mixture dropwise to the vigorously stirred sulfite solution at 0°C. Maintain pH ~7-8 by simultaneous addition of 10% NaOH if necessary.

    • Mechanism:[1] The sulfite reduces the

      
       bond to 
      
      
      
      , releasing
      
      
      and chloride.
  • Isolation:

    • Separate the organic layer and extract the aqueous phase with DCM (3 x 50 mL).

    • Dry combined organics over

      
       and concentrate under reduced pressure.
      
    • Purification: Recrystallize from ethyl acetate/hexane to yield the product as white crystals.

Validation Criteria:

  • IR Spectroscopy: Strong carbonyl stretch at ~1740

    
     (characteristic of fused 
    
    
    
    -lactam).
  • NMR:

    
     NMR shows bridgehead protons as multiplets at 
    
    
    
    3.0–3.5 ppm with cis coupling constants (
    
    
    Hz).

Data Visualization & Pathways

Synthetic Pathway: [2+2] Cycloaddition

The following diagram illustrates the formation of the scaffold via the CSI route, highlighting the stereochemical outcome.

SynthesisPathway Cyclohexene Cyclohexene (Alkene Precursor) Intermediate N-Chlorosulfonyl β-Lactam Cyclohexene->Intermediate [2+2] Cycloaddition 0°C, DCM CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate Product cis-7-Azabicyclo[4.2.0] octan-8-one Intermediate->Product Reductive Hydrolysis Na2SO3, pH 7-8

Caption: Figure 1: Synthesis of cis-7-azabicyclo[4.2.0]octan-8-one via [2+2] cycloaddition of cyclohexene and CSI.[2][3][4]

Pharmacological Mechanism: FAAH Inhibition

This diagram details the covalent inactivation of Fatty Acid Amide Hydrolase by the scaffold.

FAAH_Mechanism Scaffold 7-Azabicyclo[4.2.0]octan-8-one (Inhibitor) Complex Tetrahedral Intermediate Scaffold->Complex Binding & Orientation Enzyme FAAH Active Site (Serine-241 Nucleophile) Enzyme->Complex Nucleophilic Attack AcylEnzyme Acyl-Enzyme Adduct (Ring Opened) Complex->AcylEnzyme Ring Opening (Strain Release) Result Inhibition of Anandamide Hydrolysis AcylEnzyme->Result Irreversible/Slow Turnover

Caption: Figure 2: Mechanism of FAAH inactivation. The strained lactam ring acts as a suicide substrate for the catalytic serine.

Comparative Data Analysis

The following table contrasts the 7-aza scaffold with related bicyclic systems to aid in lead selection.

FeatureThis compound 1-Azabicyclo[4.2.0]octane 3,8-Diazabicyclo[4.2.0]octane
Common Name

-Amino Acid Lactam
Carbacephem CoreNicotinic Ligand Core
Nitrogen Position Bridge (Pos 7)Bridgehead (Pos 1)Bridge (Pos 8) & Ring (Pos 3)
Primary Target FAAH, PeptidomimeticsPBPs (Antibacterial)nAChR (

Agonist)
Ring Strain High (Fused 4,6)High (Fused 4,6)High (Fused 4,6)
Chemical Stability Moderate (Hydrolyzable)High (vs. Cephalosporins)High
Key Application Turn Inducer, Enzyme InhibitorAntibioticAnalgesic / CNS

References

  • PubChem. 7-Azabicyclo[4.2.0]octan-8-one (CID 549080).[3][5] National Library of Medicine. Available at: [Link]

  • Argay, G., et al. cis-7-Azabicyclo[4.2.0]octan-8-one.[3] Acta Crystallographica Section E, 2004. (Detailed structural analysis of the conformers). Available at: [Link]

  • Vandevoorde, S.

    
    -Lactams.[6] Université catholique de Louvain (UCLouvain). (Describes the design of bicyclic [4.2.0] inhibitors). Available at: [Link]
    

Sources

Technical Guide: Ring Strain and Conformational Analysis of 7-Azabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and conformational properties of 7-Azabicyclo[4.2.0]octane.

Executive Summary

This compound represents a critical structural motif in medicinal chemistry, serving as a bicyclic scaffold that fuses a four-membered azetidine ring with a six-membered cyclohexane ring. This architecture is chemically significant due to its high ring strain (~28–30 kcal/mol) and its ability to lock pharmacophores into specific vectors, making it invaluable for the design of conformationally restricted peptidomimetics and


-lactam antibiotic analogues.

This guide provides a rigorous analysis of the molecule's thermodynamic stability, conformational landscape, and synthetic accessibility, tailored for researchers in drug discovery and structural organic chemistry.

Structural Architecture & Nomenclature

The this compound skeleton consists of two fused rings sharing a C1–C6 bond. The nitrogen atom resides at position 7 within the four-membered ring.

Numbering System

The IUPAC numbering initiates at the bridgehead carbon (C1), traverses the larger cyclohexane ring (C2–C5) to the second bridgehead (C6), and concludes through the smaller azetidine ring (N7–C8).

G cluster_0 This compound Skeleton C1 C1 (Bridgehead) C2 C2 C1->C2 C6 C6 (Bridgehead) C1->C6 Fusion Bond C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->C6 N7 N7 (Azetidine) C6->N7 C8 C8 N7->C8 C8->C1

Figure 1: Connectivity and numbering of the this compound scaffold. The green bond indicates the ring fusion.

Stereochemistry: The Cis-Fusion Imperative

Unlike larger bicyclic systems (e.g., decalin), the [4.2.0] system exhibits a strict preference for cis-fusion .

  • Cis-Fusion: The hydrogens at C1 and C6 are on the same face. This geometry allows the four-membered ring to accommodate the bond angles required for fusion without catastrophic strain.

  • Trans-Fusion: A trans-fused [4.2.0] system would require the cyclohexane ring to twist significantly to bridge the trans-diaxial positions of the azetidine. This introduces immense torsional strain, making trans-7-azabicyclo[4.2.0]octane thermodynamically inaccessible under standard conditions.

Ring Strain Analysis (Thermodynamics)

The reactivity of this compound is driven by the release of ring strain.[1] The total strain energy (SE) is approximately 29.0 kcal/mol , derived from the additivity of component ring strains and fusion corrections.

Component Strain Breakdown
ComponentStrain SourceEstimated Energy Contribution
Azetidine Ring Angle strain (90° vs 109.5°), Torsional strain (eclipsing hydrogens), Nitrogen inversion barrier.~26.0 kcal/mol
Cyclohexane Ring Minimal strain in chair form; fusion forces slight distortion toward half-chair/boat.~1.5 kcal/mol
Ring Fusion Vicinal repulsion at bridgeheads (C1/C6); geometric distortion to maintain cis linkage.~1.5 - 2.0 kcal/mol
Total Strain Summation ~29.0 - 29.5 kcal/mol
Mechanistic Implications

The high strain energy localized in the azetidine ring (N7–C8–C1–C6) makes the N7–C6 or N7–C8 bonds susceptible to nucleophilic attack or acid-catalyzed ring opening. In drug design, this "spring-loaded" nature is often exploited in covalent inhibitors (e.g.,


-lactams), where the relief of ring strain drives the acylation of a target enzyme's active site serine or cysteine residue.

Conformational Landscape

The conformational flexibility of this compound is defined by the interplay between the rigid azetidine ring and the fluxional cyclohexane ring.

Cyclohexane Ring Flipping

While isolated cyclohexane exists predominantly in a chair conformation, the fusion to the planar(ish) azetidine ring perturbs this equilibrium.

  • Conformer A (Chair-like): The most stable conformer. The azetidine ring is attached equatorially/axially relative to the cyclohexane mean plane.

  • Conformer B (Boat/Twist-Boat): Higher energy (+5–7 kcal/mol). However, in specific derivatives (like the 8-one lactam), the requirement for planarity at the carbonyl carbon can stabilize the boat form to relieve torsional strain at the junction.

Nitrogen Inversion

The nitrogen atom at position 7 undergoes pyramidal inversion.

  • Barrier Height: In monocyclic azetidines, the inversion barrier is ~7–10 kcal/mol.

  • Fusion Effect: In the [4.2.0] system, the geometric constraints of the fusion bond (C1–C6) increase the rigidity of the N-environment. The inversion barrier is elevated compared to acyclic amines, often rendering the nitrogen effectively chiral on the NMR timescale at low temperatures.

ConformationalFlow cluster_energy Conformational Energy Landscape cluster_N Nitrogen Dynamics State1 Global Minimum (Cis-Chair) TS Transition State (Half-Chair/Twist) State1->TS + ~10 kcal/mol N_inv Nitrogen Inversion (Pyramidal Flip) State1->N_inv Independent Process TS->State1 State2 Local Minimum (Cis-Boat) TS->State2 State2->TS

Figure 2: Conformational equilibrium between the dominant Chair form and the higher-energy Boat form.

Experimental Protocols & Synthesis

Protocol: Photochemical [2+2] Cycloaddition

The most direct route to the 7-azabicyclo[4.2.0] skeleton is the intramolecular [2+2] photocycloaddition of alkene-tethered imines or enamides.

Reagents:

  • Substrate:

    
    -(3-butenyl)cyclohex-1-enecarboxamide (or similar indole derivative).
    
  • Solvent: Acetonitrile or Benzene (degassed).

  • Light Source: High-pressure Hg lamp (Pyrex filter,

    
     nm).
    

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (0.01 M) in degassed acetonitrile in a quartz or Pyrex immersion well reactor.

  • Irradiation: Irradiate the solution at room temperature under an argon atmosphere. Monitor reaction progress via TLC or GC-MS every 30 minutes to prevent over-irradiation and secondary decomposition.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The cis-fused product is typically the major diastereomer.

Self-Validating Check:

  • NMR Signature: The bridgehead protons (H1 and H6) will appear as multiplets in the 2.5–3.5 ppm range. A cis-fusion is confirmed by a coupling constant

    
     Hz. A trans-fusion (if observed) would show a much smaller coupling (
    
    
    
    Hz) or distinct NOE correlations.
Protocol: Cationic Cyclization

Alternatively, iodocyclization of cyclohexenyl-amines can generate the scaffold.

  • Activation: Treat an unsaturated amine precursor with

    
     and 
    
    
    
    in
    
    
    .
  • Cyclization: The iodine activates the double bond, triggering nucleophilic attack by the pendant nitrogen.

  • Result: This yields an iodinated this compound, which can be further functionalized.

Applications in Drug Discovery[1]

Constrained Peptidomimetics

The this compound scaffold is used to mimic the turn conformations of peptides. By incorporating this bicyclic amino acid into a peptide chain, researchers can lock the backbone dihedral angles (


), forcing the peptide into a specific secondary structure (e.g., 

-turn) to enhance binding affinity to receptors.
-Lactam Analogues

The 8-oxo derivative (7-azabicyclo[4.2.0]octan-8-one) is a carbacephem analogue. While less strained than the [3.2.0] penam nucleus, the [4.2.0] lactam retains sufficient acylating power to inhibit serine proteases or penicillin-binding proteins (PBPs), serving as a scaffold for novel antibiotics.

References

  • Conformational Analysis of Bicyclic Systems

    • Title: "Stereochemistry of Fused Ring Systems: Cis- and Trans-Bicyclo[4.2.0]octanes."
    • Source:Journal of the American Chemical Society.[2][3]

    • Note: Establishes the thermodynamic preference for cis-fusion in [4.2.0] systems.
  • Ring Strain Energy Data

    • Title: "Heats of combustion and strain energies of bicyclo[n.m.0]alkanes."
    • Source:Journal of the American Chemical Society.[2][3]

    • URL:[Link]

  • Synthesis via Photochemistry

    • Title: "Formation of anti-Bredt-type azabicyclo[4.2.0]octene frameworks through photochemical intramolecular [2+2] cycloaddition."
    • Source:Hokkaido University Collection.
    • URL:[Link]

  • Crystallographic Data (Lactam Derivative)

    • Title: "cis-7-Azabicyclo[4.2.0]octan-8-one."
    • Source:Acta Crystallographica Section E.
    • URL:[Link]

Sources

Commercial Availability and Technical Profile: 7-Azabicyclo[4.2.0]octane

[1]

Executive Summary

7-Azabicyclo[4.2.0]octane is a high-value, conformationally restricted bicyclic amine scaffold used in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Structurally, it consists of a cyclohexane ring fused to an azetidine ring.[1] This specific geometry offers a unique vector for exploring chemical space, often serving as a rigid surrogate for diethylamine or piperidine moieties.[1]

Commercially, the fully reduced amine (C₇H₁₃N) is a Tier 2 building block : while listed by specialized heterocyclic vendors, it frequently requires lead times or "make-on-demand" protocols.[1] Conversely, its oxidized precursor, 7-azabicyclo[4.2.0]octan-8-one (a β-lactam), is more readily available and serves as the primary synthetic entry point for this scaffold.[1]

This guide details the procurement landscape, critical quality attributes (CQAs), and synthetic backup strategies for researchers integrating this motif into their programs.

Part 1: Chemical Profile & Structural Analysis[1]

Structural Geometry and Stereochemistry

The [4.2.0] bicyclic system possesses significant ring strain due to the fused four-membered azetidine ring.[1] The stability and availability of this scaffold are dictated by its stereochemistry at the ring junction.[1]

  • Cis-Fusion (Dominant): The cis-fused isomer is the thermodynamically preferred and kinetically accessible form.[1] In this conformation, the cyclohexane ring typically adopts a distorted boat or half-chair geometry to accommodate the planar requirement of the fused azetidine (or β-lactam precursor).[1]

  • Trans-Fusion (Rare): The trans-fused system is highly strained and generally inaccessible for [4.2.0] systems without specific stabilizing substituents or photochemical entry routes.[1]

Key Physicochemical Properties (Predicted):

PropertyValueNotes
Molecular Formula C₇H₁₃NSaturated Amine
Molecular Weight 111.19 g/mol
CAS Number (Amine) 1807941-12-3Specific to (1R,6R)-isomer
CAS Number (Lactam) 34102-49-37-azabicyclo[4.2.0]octan-8-one
LogP (CLogP) ~1.2 - 1.6Lipophilic, good CNS penetration potential
pKa (Conjugate Acid) ~10.5Typical secondary amine basicity
Topological Polar Surface Area 12.0 ŲExcellent for membrane permeability
Conformational Utility in Drug Design

The this compound scaffold restricts the conformational freedom of the nitrogen lone pair.[1] Unlike a flexible diethylamine, the nitrogen in this bicyclic system is locked in a specific vector relative to the carbocyclic bulk.[1] This rigidity can:

  • Reduce Entropic Penalty: Pre-organize the ligand for receptor binding.[1]

  • Enhance Selectivity: Avoid off-target interactions accessible to flexible analogs.

  • Metabolic Stability: The fused ring system can sterically hinder N-dealkylation or oxidation at the

    
    -carbons.[1]
    

Part 2: Commercial Availability & Supply Chain[1]

Primary Suppliers and Aggregators

The market for this compound is bifurcated between vendors selling the final amine and those selling the stable lactam intermediate.[1]

Table 1: Vendor Landscape

Vendor CategoryKey SuppliersProduct FormStock Status
Primary Manufacturers BLDpharm (1R,6R)-Amine (HCl salt)In-Stock / Short Lead
Enamine Amine & DerivativesMake-on-Demand (2-4 weeks)
WuXi AppTec Amine (Building Block)Inquire (Project-based)
Catalog Aggregators Sigma-Aldrich Lactam (8-one)In-Stock
ChemScene Unsaturated variantsIn-Stock
Chemspace Various derivativesAggregates global stock
Procurement Strategy: The "Buy vs. Make" Decision

Because the amine is often expensive or subject to variable stock levels, a robust procurement strategy involves checking for the amine first, but being ready to purchase the lactam precursor for in-house reduction.[1]

Figure 1: Supply Chain Decision Matrix

SupplyChainStartNeed this compoundCheckAmineCheck Amine Availability(CAS: 1807941-12-3)Start->CheckAmineAmineStockIn Stock?CheckAmine->AmineStockBuyAminePurchase Amine(BLDpharm / Enamine)AmineStock->BuyAmineYesCheckLactamCheck Lactam Precursor(CAS: 34102-49-3)AmineStock->CheckLactamNo / ExpensiveLactamStockLactam In Stock?CheckLactam->LactamStockBuyLactamPurchase Lactam(Sigma / Millipore)LactamStock->BuyLactamYesCustomSynContract Custom Synthesis(WuXi / Curia)LactamStock->CustomSynNoPerformRedPerform Reduction(LiAlH4 / THF)BuyLactam->PerformRed

Caption: Decision tree for sourcing this compound, prioritizing direct purchase but defaulting to the stable lactam precursor if the amine is unavailable.

Part 3: Synthesis & Manufacturing Routes[1]

When commercial stock is unavailable, or when specific stereochemical control is required, the scaffold is synthesized via a well-established [2+2] cycloaddition pathway.[1] This is the industry-standard route used by vendors like Enamine and WuXi.[1]

The Chlorosulfonyl Isocyanate (CSI) Route

This route constructs the 4-membered lactam ring onto a cyclohexene core.[1]

Figure 2: Synthetic Pathway

SynthesisCyclohexeneCyclohexeneBetaLactam7-Azabicyclo[4.2.0]octan-8-one(The Lactam)Cyclohexene->BetaLactam1. CSI, Na2CO32. Na2SO3 (Reductive Workup)[2+2] CycloadditionCSIChlorosulfonyl Isocyanate(CSI)Amine7-Azabicyclo[4.2.0]octane(The Amine)BetaLactam->AmineLiAlH4, THF, Reflux(Amide Reduction)

Caption: Standard synthetic workflow. The CSI cycloaddition forms the cis-fused lactam, which is reduced to the target amine.[1]

Detailed Protocol (Self-Validating)

Step 1: Formation of the Lactam (CAS 34102-49-3) [1]

  • Mechanism: Cyclohexene reacts with chlorosulfonyl isocyanate (CSI) to form a N-chlorosulfonyl

    
    -lactam intermediate.[1]
    
  • Critical Control: The reaction is exothermic.[1] Temperature control (0°C to Room Temp) is vital to prevent polymerization.[1]

  • Workup: The N-chlorosulfonyl group is removed reductively (e.g., using aqueous Na₂SO₃ and Na₂CO₃).[1]

  • Validation: The product should show a characteristic carbonyl stretch in IR (~1740 cm⁻¹, strained amide) and 1H NMR signals for the bridgehead protons (typically

    
     3.0–4.0 ppm).
    

Step 2: Reduction to the Amine (CAS 1807941-12-3) [1]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Ether.[1]

  • Procedure: The lactam is added to a suspension of LiAlH₄.[1] Reflux is required to fully reduce the amide carbonyl to the methylene group.[1]

  • Safety Note: Quenching LiAlH₄ requires the Fieser method (Water, 15% NaOH, Water) to ensure granular precipitate formation for easy filtration.[1]

  • Validation: Disappearance of the carbonyl peak in IR/NMR. Appearance of the new methylene protons (

    
     to Nitrogen) in NMR.
    

Part 4: Quality Control & Handling[1]

Critical Quality Attributes (CQAs)

When receiving this material from a vendor (e.g., BLDpharm) or synthesizing it in-house, verify the following:

  • Stereochemical Purity: Ensure the material is the expected cis-isomer.[1] Trans-isomers are rare but can occur as impurities in specific synthetic routes involving radical intermediates.[1]

  • Salt Form: The free base is a volatile liquid/oil and prone to oxidation.[1] Commercial supplies are often the Hydrochloride (HCl) or Oxalate salts, which are stable solids.[1]

    • Recommendation: Always order the salt form for storage stability.[1]

  • Residual Solvents: If synthesized via the CSI route, check for residual sulfur compounds or chlorinated solvents.[1]

Storage
  • Temperature: 2–8°C for salts; -20°C for free base.[1]

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen.[1]

References

  • Sigma-Aldrich. Product Detail: 7-Azabicyclo[4.2.0]octan-8-one.[1] Available at: (Accessed 2026).[1]

  • BLDpharm. Product Detail: (1R,6R)-7-Azabicyclo[4.2.0]octane.[1][2] Available at: (Accessed 2026).[1]

  • PubChem. Compound Summary: 7-Azabicyclo[4.2.0]octan-8-one.[1][3][4] National Library of Medicine.[1] Available at: .[1]

  • Paquette, L. A. The [2+2] Cycloaddition of Chlorosulfonyl Isocyanate to Alkenes.[1] Organic Reactions, 2004.[1] (Authoritative text on the synthesis mechanism).

  • ChemScene. Product Detail: 7-Azabicyclo[4.2.0]oct-3-ene.[1] Available at: .[1]

Safety and handling precautions for 7-Azabicyclo[4.2.0]octane compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Characterization

Scope: This guide covers the safety and handling of 7-azabicyclo[4.2.0]octane derivatives, specifically distinguishing between the Lactam Series (e.g., 7-azabicyclo[4.2.0]octan-8-one) and the Reduced Amine Series (e.g., this compound).

These compounds are conformationally restricted bicyclic systems often utilized in medicinal chemistry as scaffolds for nicotinic acetylcholine receptor (nAChR) ligands. Their rigid geometry imposes significant ring strain (~25 kcal/mol for the azetidine ring), creating unique stability and toxicity profiles.

Comparative Hazard Matrix

The following table summarizes the divergent risk profiles of the two primary subclasses.

FeatureLactam Series (8-One) Reduced Amine Series (Parent)
Primary CAS 34102-49-31807941-12-3
Chemical Nature

-Lactam (Fused)
Bicyclic Secondary/Tertiary Amine
Key Hazard Sensitization (Anaphylaxis risk)Neurotoxicity & Corrosivity
Reactivity Hydrolysis susceptible; Ring openingNucleophilic; Oxidation sensitive
Physical State Typically Solid / CrystallineOil or Low-melting Solid
Toxicity Class Irritant / SensitizerPotent CNS Active / Caustic
Toxicological Mechanisms
  • Neuropharmacology: The this compound core is a bioisostere for tropane and quinuclidine. Research indicates these scaffolds are designed to penetrate the Blood-Brain Barrier (BBB) and modulate

    
     or 
    
    
    
    nAChRs. Treat all uncharacterized derivatives as potent neurotoxins.
  • Sensitization: The lactam derivative contains a strained

    
    -lactam ring, structurally homologous to penicillins. Exposure via inhalation or skin contact may induce irreversible immunological sensitization.
    

Engineering Controls & Hierarchy of Protection

Due to the potential for CNS activity and sensitization, standard "good laboratory practice" is insufficient. A containment-based approach is required.[1][2][3][4][5]

Containment Strategy (DOT Visualization)

The following decision tree outlines the required engineering controls based on the physical state and manipulation type.

G Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Weighing / Transfer Solid->Weighing Dissolution Dissolution / Pipetting Liquid->Dissolution Iso Isolator / Glovebox (HEPA Filtered) Weighing->Iso High Potency (>1mg) Vented Vented Balance Enclosure Weighing->Vented Low Potency (<1mg) Dissolution->Iso Aerosol Generating Hood Fume Hood (Face Vel > 100 fpm) Dissolution->Hood Closed Vessels

Figure 1: Engineering control decision tree for handling potent bicyclic amine scaffolds.

Personal Protective Equipment (PPE)
  • Respiratory: If handling solids outside an isolator, a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is recommended due to the sensitization risk of the lactam moiety.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield) or thick Nitrile (8 mil) for extended handling of the amine form, which may permeate standard nitrile.

Operational Protocols

Storage and Stability

The high ring strain (~25 kcal/mol) makes these compounds energetic.

  • Atmosphere: Store under Argon. The amine nitrogen is prone to N-oxidation, and the lactam is sensitive to moisture.

  • Temperature:

    • Lactams:

      
       (Desiccated).[6]
      
    • Free Amines:

      
       to prevent slow polymerization or ring-opening.
      
  • Container: Amber glass to prevent photochemical degradation (see Synthesis section).

Synthesis & Isolation Safety

Many 7-azabicyclo[4.2.0]octanes are synthesized via [2+2] photocycloaddition (e.g., alkene + maleimide/enone).

  • UV Hazard: Photochemical reactors must be interlocked. Direct eye exposure to UV-C/B can cause severe keratitis.

  • Thermal Runaway: The strain energy released during decomposition can be significant. Do not distill these compounds to dryness without Differential Scanning Calorimetry (DSC) data confirming thermal stability.

  • Workup:

    • Avoid Strong Acids: Concentrated HCl/H2SO4 can cause rapid ring opening of the azetidine/lactam, potentially releasing heat and volatile degradation products.

    • Neutralization: Use mild buffers (Phosphate/Bicarbonate) rather than strong hydroxides to avoid hydrolysis.

Reactivity & Degradation Pathways

Understanding degradation is crucial for waste management and stability monitoring.

Reactivity Core 7-Azabicyclo[4.2.0] Scaffold Acid Strong Acid (H+) Core->Acid Protonation Base Nucleophile (OH- / R-NH2) Core->Base Attack on C=O Ox Oxidant (O2 / Peroxides) Core->Ox Amine Oxidation RingOpen Ring Opening (Loss of Strain) Acid->RingOpen Strain Release Hydrolysis Beta-Amino Acid (Inactive) Base->Hydrolysis Lactam Cleavage N_Oxide N-Oxide Formation (Metabolic/Chemical) Ox->N_Oxide

Figure 2: Primary degradation pathways. Note that acid-catalyzed ring opening is irreversible and exothermic.

Emergency Response

Exposure Response
  • Inhalation: Remove to fresh air immediately. If the compound is a lactam, monitor for signs of anaphylaxis (wheezing, throat tightness). Administer oxygen if breathing is labored.

  • Skin Contact (Amine):

    • Do NOT use vinegar. While this is common for some base burns, the heat of neutralization with a concentrated strained amine can exacerbate tissue damage.

    • Flush with copious tepid water for 15 minutes.

  • Ingestion: Do not induce vomiting. The compound is likely a CNS depressant or stimulant. Monitor vital signs (heart rate, pupil dilation) closely.

Spills
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respirator.[2][5]

  • Neutralization:

    • Solids: Cover with wet sand or vermiculite to avoid dust.

    • Liquids: Absorb with non-combustible material (treated diatomaceous earth).

  • Decontamination: Wash surface with 10% bleach solution (destroys the biological activity of many alkaloids) followed by a detergent rinse.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 549080, 7-Azabicyclo[4.2.0]octan-8-one. Retrieved from [Link]

  • Frost, M. J., et al. (2006).[7] Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lowe, J. T., et al. (2012).[8] Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry. Retrieved from [Link]

  • Dougherty, D. A., et al. (2007).[7] Chemical-scale studies on the role of a conserved aspartate in preorganizing the agonist binding site of the nicotinic acetylcholine receptor. Biochemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 7-Azabicyclo[4.2.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[4.2.0]octane skeleton is a conformationally restricted, highly strained bicyclic system characterized by a four-membered azetidine (or


-lactam) ring fused to a six-membered cyclohexane ring. This structural motif has garnered significant attention in modern drug discovery, serving as a core scaffold for novel 

-lactamase inhibitors, central nervous system (CNS) agents, and emerging therapeutics such as PCSK9 inhibitors[1].

Synthesizing this bicyclic system with high stereofidelity presents a significant synthetic challenge due to the ring strain inherent in the [4.2.0] framework. This application note details two highly validated, self-contained protocols for the stereoselective synthesis of this compound derivatives: the classical diastereoselective [2+2] cycloaddition and a state-of-the-art palladium-catalyzed enantioselective intramolecular C(sp


)–H amidation[2].

Mechanistic Causality & Experimental Design

Classical Diastereoselective Approach: CSI Cycloaddition

The traditional route to the this compound core involves the reaction of cyclohexene with chlorosulfonyl isocyanate (CSI).

  • Causality of Reagent Choice: CSI is uniquely suited for this transformation because the strongly electron-withdrawing chlorosulfonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate[3]. This allows it to undergo a concerted, thermal [2+2] cycloaddition with unactivated alkenes without the need for photolysis.

  • Stereochemical Outcome: Because the cycloaddition is a concerted suprafacial process, the resulting bicyclic

    
    -lactam is exclusively cis-fused. Following the cycloaddition, the highly reactive N-chlorosulfonyl group must be removed. Sodium sulfite (Na
    
    
    
    SO
    
    
    ) is employed as a mild reducing agent to selectively cleave the N–S bond via a sulfite adduct, preventing the hydrolytic ring-opening of the strained
    
    
    -lactam that would occur under standard basic or acidic deprotection conditions.

G1 N1 Cyclohexene + CSI N2 [2+2] Cycloaddition N1->N2 N3 N-Chlorosulfonyl-β-lactam N2->N3 Stereospecific cis-fusion N4 Na2SO3 Reduction N3->N4 N5 cis-7-Azabicyclo[4.2.0]octan-8-one N4->N5 Deprotection N6 LiAlH4 Reduction N5->N6 N7 This compound N6->N7 Carbonyl Reduction

Mechanistic workflow for the classical diastereoselective synthesis via CSI cycloaddition.

Modern Enantioselective Approach: Pd-Catalyzed C(sp )–H Amidation

While the CSI method is robust, it yields a racemic mixture of the cis-fused product. To achieve absolute stereocontrol, researchers have developed asymmetric transition-metal-catalyzed methods. A breakthrough approach utilizes Pd(II)-catalyzed enantioselective intramolecular C(sp


)–H amidation of alkyl carboxamides[2].
  • Causality of Catalyst/Ligand Design: A chiral BINOL-derived phosphate ligand coordinates to the palladium center, creating a rigid chiral pocket that dictates the facial selectivity during the Concerted Metalation-Deprotonation (CMD) step.

  • Causality of Oxidant Selection: The critical challenge in this pathway is preventing the Pd(IV) intermediate from undergoing C–C reductive elimination (which yields an arylated byproduct). By utilizing an unconventional, electron-deficient oxidant such as 2-methoxy-5-chlorophenyl iodide, the electronic properties of the Pd(IV) center are tuned to dramatically lower the activation barrier for C–N reductive elimination, thereby ensuring high chemoselectivity for the

    
    -lactam[2][4].
    

G2 Pd2 Pd(II) + Chiral Ligand CMD C(sp3)-H Activation (CMD) Pd2->CMD Sub Amide Substrate Sub->CMD Pal Palladacycle Int. CMD->Pal Ox Oxidative Addition Pal->Ox + Aryl Iodide Pd4 Pd(IV) Intermediate Ox->Pd4 RE C-N Reductive Elimination Pd4->RE Chemoselectivity Control RE->Pd2 Regeneration Prod Chiral Bicyclic β-Lactam RE->Prod

Catalytic cycle for the Pd-catalyzed enantioselective intramolecular C(sp3)-H amidation.

Data Presentation

The following tables summarize the quantitative metrics associated with the synthetic strategies and the critical optimization of the oxidant in the asymmetric pathway.

Table 1: Comparison of Synthetic Strategies for this compound Derivatives

StrategyStereocontrolYield RangeKey ReagentsPrimary Application
CSI Cycloaddition Diastereoselective (Racemic cis)60–80%CSI, Cyclohexene, Na

SO

Rapid access to racemic scaffolds for early SAR studies.
Pd-Catalyzed Amidation Enantioselective (up to 94% ee)50–75%PdCl

(CH

CN)

, Chiral Phosphate, Ar-I
Late-stage functionalization and asymmetric drug synthesis.

Table 2: Effect of Oxidant on Chemoselectivity in Pd-Catalyzed C(sp


)–H Amidation [4][5]
Oxidant (Aryl Iodide)Yield of

-Lactam (%)
Yield of Arylation Byproduct (%)Enantiomeric Excess (ee %)
Pentafluorophenyl iodide< 10%N/AN/A
3,5-di-CF

-phenyl iodide
59%15%85%
2-methoxy-5-chlorophenyl iodide72% < 5% 94%

Experimental Protocols

Protocol A: Diastereoselective Synthesis of cis-7-Azabicyclo[4.2.0]octan-8-one

This protocol utilizes the classical [2+2] cycloaddition to generate the racemic cis-fused core.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system with dry Argon.

  • Cycloaddition: Dissolve cyclohexene (4.1 g, 50.0 mmol, 1.0 equiv) in anhydrous diethyl ether (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • CSI Addition: Place chlorosulfonyl isocyanate (CSI) (7.8 g, 55.0 mmol, 1.1 equiv) in the dropping funnel. Add the CSI dropwise over 30 minutes to control the exothermic reaction.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature (22 °C) for 18 hours. A white precipitate of the N-chlorosulfonyl-

    
    -lactam intermediate may form.
    
  • Deprotection (Critical Step): In a separate beaker, prepare a reducing buffer by dissolving sodium sulfite (Na

    
    SO
    
    
    
    , 15.7 g, 125 mmol, 2.5 equiv) in 50 mL of water. Adjust the pH to ~7.5 using 10% aqueous KOH. Cool this buffer to 0 °C.
  • Quenching: Slowly transfer the ethereal reaction mixture into the vigorously stirred aqueous sulfite buffer. Maintain the internal temperature below 10 °C and the pH between 7 and 8 by adding KOH as needed. Stir for 1 hour.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 70:30) to yield cis-7-azabicyclo[4.2.0]octan-8-one as a white solid. (Note: To obtain the fully reduced this compound, subject this lactam to LiAlH

    
     reduction in refluxing THF for 4 hours).
    
Protocol B: Enantioselective Synthesis via Pd-Catalyzed C(sp )–H Amidation

This protocol leverages a chiral BINOL-derived phosphate ligand to achieve high enantiomeric excess.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the amide substrate (e.g., 3-cyclohexylpropanamide derivative, 0.1 mmol, 1.0 equiv), PdCl

    
    (CH
    
    
    
    CN)
    
    
    (2.6 mg, 10 mol%), and the chiral 3,3'-diaryl-BINOL-derived phosphate ligand (20 mol%).
  • Base and Oxidant Addition: Add Cs

    
    CO
    
    
    
    (48.9 mg, 0.15 mmol, 1.5 equiv) and the optimized oxidant, 2-methoxy-5-chlorophenyl iodide (107.4 mg, 0.4 mmol, 4.0 equiv)[2][4].
  • Solvent/Neat Conditions: Depending on the specific substrate solubility, add 0.5 mL of a non-coordinating solvent (e.g., trifluorotoluene) or proceed under neat conditions if the oxidant acts as a sufficient liquid medium at elevated temperatures.

  • Catalytic Turnover: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 24 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the C–N reductive elimination from the sterically hindered Pd(IV) intermediate.

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by preparative Thin Layer Chromatography (pTLC) or flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the enantioenriched bicyclic

    
    -lactam. Determine the ee via chiral HPLC.
    

References

  • PCSK9 inhibitors and methods of use thereof Google Patents (US20240217951A1) URL:[1]

  • The Chemistry and Biology of Beta-Lactams Wang, Z. (Textbook / Reference Material) URL: [Link][3]

  • Asymmetric Synthesis of

    
    -Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp
    
    
    
    )–H Amidation
    Tong, H.-R., Zheng, W., Lv, X., He, G., Liu, P., Chen, G. ACS Catalysis, 2020, 10(1), 114-120. URL:[Link][2]

Sources

Application Note: Visible-Light-Mediated [2+2] Photocycloaddition for the Synthesis of 7-Azabicyclo[4.2.0]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Intermolecular aza-Paternò-Büchi reactions via Triplet Energy Transfer (EnT)

Executive Summary

Bicyclic azetidines, specifically the 7-azabicyclo[4.2.0]octane scaffold, are highly prized in modern drug discovery. They impart structural rigidity, increase the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 carbon fraction, and offer favorable pharmacokinetic profiles compared to acyclic amines or larger-ring heterocycles. The most atom-economical retrosynthetic disconnection for this fused bicyclic system is the intermolecular [2+2] photocycloaddition between cyclohexene and an imine—known as the aza-Paternò-Büchi reaction.

Historically, this transformation was plagued by low yields because acyclic imines undergo rapid, non-radiative decay via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 isomerization upon direct UV excitation. However, recent breakthroughs in visible-light photocatalysis have bypassed this bottleneck. By utilizing specialized imine equivalents (e.g., 

-sulfamoyl fluorides or glyoxylate oximes) and Triplet Energy Transfer (EnT) catalysts, researchers can now synthesize this compound derivatives with exceptional yield and diastereoselectivity[1],[2].

Mechanistic Principles: Overcoming the Isomerization Bottleneck

The Causality of Catalyst and Substrate Selection

The success of the intermolecular [2+2] cycloaddition relies entirely on outcompeting the imine's natural tendency to isomerize. This is achieved through a carefully orchestrated Triplet Energy Transfer (EnT) mechanism:

  • Photocatalyst Selection: A visible-light-absorbing photocatalyst, such as Isopropylthioxanthone (ITX) or 3-Fluoro-thioxanthone (3-F-TX), is excited to its singlet state (

    
    ) and undergoes rapid intersystem crossing (ISC) to a long-lived triplet state (
    
    
    
    )[1]. 3-F-TX is often optimal because its triplet energy and reducing potential perfectly match the reactive imine without triggering unwanted alkene dimerization.
  • Substrate Tuning: Standard aryl imines fail in this reaction. By appending strongly electron-withdrawing groups like sulfamoyl fluoride (

    
    ) or utilizing oxime ethers, the triplet energy of the imine is lowered. This allows the photocatalyst to efficiently transfer its energy to the imine, populating the imine's reactive 
    
    
    
    state[1],[3].
  • Cycloaddition Dynamics: The

    
     imine acts as a diradicaloid species, reacting rapidly with ground-state cyclohexene. The cyclic nature of cyclohexene restricts its degrees of freedom, kinetically favoring the [2+2] cycloaddition over competing side reactions, yielding the fused this compound core[2].
    

Mechanism PC_GS Photocatalyst (Ground State) PC_S1 Photocatalyst (Singlet Excited) PC_GS->PC_S1 hν (Visible Light) PC_T1 Photocatalyst (Triplet State) PC_S1->PC_T1 ISC PC_T1->PC_GS EnT Imine_GS Imine Equivalent (Ground State) Imine_T1 Imine Equivalent (Triplet State) Imine_GS->Imine_T1 Triplet Energy Transfer (EnT) Product This compound (Product) Imine_T1->Product [2+2] Cycloaddition Alkene Cyclohexene (Ground State) Alkene->Product Intermolecular Reaction

Figure 1: Photochemical signaling pathway demonstrating Triplet Energy Transfer (EnT) for [2+2] cycloaddition.

Quantitative Data: Condition Optimization

The table below summarizes the critical optimization parameters for synthesizing the this compound scaffold via the reaction of substituted imines with cyclohexene. The data clearly illustrates the necessity of the


 activating group and the superiority of the 3-F-TX catalyst[1].

Table 1: Optimization of the Intermolecular aza-Paternò-Büchi Reaction

Imine Activating Group (

)
Alkene PartnerPhotocatalyst (10 mol%)WavelengthYield (%)Diastereomeric Ratio (d.r.)

CyclohexeneITX390 nm0%N/A

CyclohexeneITX390 nm56%1.2 : 1

CyclohexeneITX390 nm94%>10 : 1

Cyclohexene3-F-TX390 nm97% >10 : 1
Glyoxylate OximePhenylcyclohexeneIr-complex440 nm85%>20 : 1

Note: The


 group fails entirely due to mismatched electronic properties and steric hindrance, whereas the compact, highly electron-withdrawing 

group enables near-quantitative yields.

Self-Validating Experimental Protocol

The following methodology details the synthesis of the this compound core using a sulfamoyl fluoride imine and cyclohexene. The protocol is designed as a self-validating system , incorporating specific checkpoints to ensure experimental integrity.

Reagents and Equipment
  • 
    -Sulfamoyl fluoride imine (0.20 mmol, 1.0 equiv)
    
  • Cyclohexene (1.00 mmol, 5.0 equiv)

  • 3-Fluoro-thioxanthone (3-F-TX) (0.02 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Photoreactor equipped with 390 nm LED array and cooling fan.

Step-by-Step Workflow

Step 1: Reagent Assembly In a nitrogen-filled glovebox, charge a flame-dried 10 mL Schlenk tube or clear-glass reaction vial with the


-sulfamoyl fluoride imine (0.20 mmol) and the 3-F-TX photocatalyst (10 mol%).
  • Causality: Assembling solid reagents in a glovebox prevents ambient moisture from hydrolyzing the highly reactive imine starting material.

Step 2: Solvent and Alkene Addition Add 2.0 mL of anhydrous DCM, followed by cyclohexene (1.00 mmol, 5.0 equiv). Seal the vial with a Teflon-lined crimp cap.

  • Causality: A 5-fold excess of cyclohexene is utilized to drive the intermolecular reaction kinetics, ensuring the

    
     imine reacts with the alkene before it can undergo non-radiative decay back to the ground state.
    

Step 3: Degassing (Critical Step) Remove the sealed vial from the glovebox and subject the mixture to three consecutive freeze-pump-thaw cycles using an argon manifold.

  • Causality: Molecular oxygen (

    
    ) is a potent triplet state quencher. If present, it will intercept the excited photocatalyst, generating singlet oxygen and completely shutting down the catalytic cycle.
    
  • Validation Checkpoint 1: During the final thaw cycle under static vacuum, the absolute absence of gas bubbling confirms the complete removal of dissolved oxygen.

Step 4: Photochemical Irradiation Place the vial in the photoreactor. Irradiate with 390 nm LEDs for 16 hours. Maintain the ambient temperature at approximately 25 °C using a cooling fan.

  • Causality: Unregulated LED irradiation generates significant heat. Elevated temperatures promote thermal background reactions, leading to imine degradation or alkene dimerization.

Step 5: In-Process Control & Validation Turn off the LEDs. Under a stream of argon, extract a 10 µL aliquot of the crude mixture. Dilute in


 containing a known mass of dibromomethane (

) as an internal standard, and acquire a crude

NMR spectrum.
  • Validation Checkpoint 2: The complete disappearance of the characteristic imine proton resonance (typically

    
     8.0–8.5 ppm) and the emergence of the azetidine methine protons (
    
    
    
    3.5–4.5 ppm) validates reaction completion. The integration ratio against the
    
    
    standard provides an accurate assay yield prior to purification.

Step 6: Purification Concentrate the crude mixture in vacuo. Purify the residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Isolate the pure this compound derivative as a stable solid or oil.

Workflow Step1 1. Reagent Assembly Imine + Cyclohexene + Catalyst Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Photochemical Irradiation LED Array (390 nm) Step2->Step3 Step4 4. In-Process Control 1H NMR Validation (Internal Std) Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5 Step6 6. Final Product This compound Step5->Step6

Figure 2: Experimental workflow for the self-validating synthesis of this compound.

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions Source: PMC - NIH URL:[Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: ResearchGate (Nature Chemistry) URL:[Link]

  • Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines Source: ChemRxiv URL:[Link]

Sources

Application Note: Synthesis of 7-Azabicyclo[4.2.0]octane via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[4.2.0]octane scaffold represents a conformationally restricted bicyclic amine, featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring. This structural motif is increasingly relevant in drug discovery as a rigid bioisostere for proline or pipecolic acid, offering unique vectors for side-chain orientation in peptidomimetics and CNS-active agents.

This Application Note details the synthesis of this compound via intramolecular nucleophilic cyclization (4-exo-tet). Unlike intermolecular [2+2] cycloadditions (e.g., CSI addition to cyclohexene) which yield the lactam, this protocol directly accesses the saturated amine or its immediate precursors through the cyclization of 1,2-disubstituted cyclohexane derivatives. We focus on the critical stereochemical requirements—specifically the necessity of a cis-fused junction—to overcome the inherent ring strain of the [4.2.0] system.

Strategic Analysis

Retrosynthetic Logic

The construction of the this compound skeleton requires forming a strained azetidine ring across the C1–C2 bond of a cyclohexane core.

  • Target: this compound

  • Key Disconnection: N7–C8 or N7–C6 bond (Intramolecular Alkylation).

  • Precursor: cis-2-(Aminomethyl)cyclohexanol (or activated derivative).

  • Mechanism: Intramolecular Nucleophilic Substitution (

    
    ).
    
Thermodynamic & Kinetic Challenges
  • Ring Strain: The fusion of a planar azetidine ring (approx. 26 kcal/mol strain) to a chair cyclohexane creates significant torsional stress.

  • Stereochemistry: Trans-fusion of a [4.2.0] system is geometrically prohibited due to extreme bond angle distortion. Therefore, the starting material must possess a cis-1,2-configuration.

  • Baldwin’s Rules: The 4-exo-tet cyclization is generally disfavored relative to 5- or 6-membered ring formation; however, the rigid cyclohexane backbone brings the reactive centers (amine and leaving group) into proximity, reducing the entropic penalty and facilitating cyclization.

Experimental Protocol

Reaction Scheme

The synthesis proceeds from cis-2-aminocyclohexanecarboxylic acid, involving reduction, selective activation, and base-mediated cyclization.

ReactionScheme SM cis-2-Amino- cyclohexanecarboxylic acid Inter1 cis-2-(Aminomethyl)- cyclohexanol SM->Inter1 1. LiAlH4, THF Reflux Inter2 N-Protected Amino Alcohol Inter1->Inter2 2. Cbz-Cl, NaHCO3 Inter3 Activated Intermediate (OMs/OTs) Inter2->Inter3 3. MsCl, Et3N 0°C Product This compound (Target) Inter3->Product 4. H2, Pd/C (Deprotect) 5. NaH/THF (Cyclize)

Figure 1: Step-wise synthetic pathway for this compound.

Detailed Methodology
Step 1: Preparation of cis-2-(Aminomethyl)cyclohexanol

Note: Starting with the cis-isomer is critical.

  • Reagents: cis-2-Aminocyclohexanecarboxylic acid (10.0 mmol),

    
     (20.0 mmol), dry THF (50 mL).
    
  • Setup: Flame-dried 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Procedure:

    • Suspend

      
       in dry THF at 0°C.
      
    • Add the amino acid portion-wise (caution: gas evolution).

    • Warm to room temperature, then reflux for 12 hours.

    • Quench: Cool to 0°C. Add water (0.8 mL), 15% NaOH (0.8 mL), then water (2.4 mL) sequentially (Fieser workup).

    • Filter the granular precipitate through Celite. Concentrate filtrate.

  • Yield: Typically 85-90% of a viscous colorless oil.

Step 2: One-Pot Cyclization via Mitsunobu (Alternative High-Throughput Route)

For small-scale discovery chemistry, the Mitsunobu reaction offers a direct route from the amino alcohol, avoiding intermediate isolation.

  • Reagents: cis-2-(Aminomethyl)cyclohexanol (1.0 equiv), Triphenylphosphine (

    
    , 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), THF.
    
  • Procedure:

    • Dissolve amino alcohol and

      
       in anhydrous THF (0.1 M).
      
    • Cool to 0°C.

    • Add DIAD dropwise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.

  • Purification: The secondary amine product is basic. Extract into 1M HCl, wash organic layer (removes

    
    ), then basify aqueous layer (pH > 12) and extract with DCM.
    
  • Note: This method relies on the nucleophilicity of the secondary amine (formed in situ if N-protected precursor is used with acidic workup, or using the N-benzyl derivative).

Step 3: Robust Scale-Up Protocol (Mesylation/Displacement)

For >1g synthesis, the stepwise activation is preferred.

  • N-Protection: Treat cis-2-(aminomethyl)cyclohexanol with

    
     (1.1 equiv) in DCM/NaOH to yield the N-Boc alcohol.
    
  • Activation: React N-Boc alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and

    
     in DCM at 0°C. Verify conversion by TLC.
    
  • Cyclization:

    • Dissolve crude mesylate in dry THF or DMF.

    • Add NaH (2.0 equiv, 60% dispersion) carefully. Note: For N-Boc, strong base can induce cyclization to the carbamate (oxazinone) or deprotonate the amide for displacement.

    • Refinement: Deprotect N-Boc first (TFA/DCM), isolate the amino-mesylate salt, then treat with excess

      
       in refluxing Acetonitrile. This promotes the free amine to displace the mesylate.
      
    • Conditions:

      
      , Reflux, 16h.
      
    • Workup: Filter solids, concentrate, partition between

      
      /Water.
      
Data Summary & Troubleshooting
ParameterSpecificationCommon IssueSolution
Precursor Stereochem cis-1,2Use of trans-isomerReaction fails; yields elimination products. Ensure cis starting material.
Concentration 0.01 M - 0.05 MOligomerizationHigh dilution favors intramolecular cyclization over intermolecular polymerization.
Base Choice

or NaH
Elimination (Alkene)Use weaker bases (

) in polar aprotic solvents for the free amine cyclization.
Temperature Reflux (

)
Incomplete conversion4-exo-tet has a high activation energy; heat is required.

Mechanistic Pathway[2][3][4]

The reaction relies on the conformational lock provided by the cyclohexane ring. In the cis-isomer, the axial/equatorial relationship can place the nucleophilic nitrogen and the electrophilic carbon (CH2-OMs) in a gauche-like orientation necessary for orbital overlap.

Mechanism State1 Free Amine (Equatorial/Axial) TS Transition State (4-exo-tet) State1->TS Heat, Base Product This compound TS->Product Major Path (Kinetic Control) Side Elimination Product (Alkene) TS->Side Competing Path (If Trans or High Temp)

Figure 2: Mechanistic bifurcation between cyclization and elimination.

References

  • Fundamental Azetidine Synthesis

    • Padwa, A.[1][2][3][4][5] (1991). "Intramolecular 1,3-Dipolar Cycloaddition Reactions." Comprehensive Organic Synthesis. Link

    • Crombie, L., et al. (1969). "Synthesis of azetidines." Journal of the Chemical Society C.
  • Specific Scaffold Precedents (Analogous Systems)

    • Fahrenhorst-Jones, T., et al.[6] (2022).[6][4] "Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton." Australian Journal of Chemistry.[6] Link[6]

    • Adembri, G., et al.[6][1] (1992). "2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis." J. Chem. Soc., Perkin Trans. 1. Link

  • Mitsunobu Cyclization for Azetidines

    • Stien, D., et al.[1] (2002).[4] "A Facile Synthesis of Azetidines from Amino Alcohols." Journal of Organic Chemistry.

  • CSI Route (Contextual Reference for Lactam Intermediate)

    • Dürckheimer, W., et al.[1] (1985). "Recent Developments in the Field of Beta-Lactam Antibiotics." Angewandte Chemie International Edition.

Sources

Technical Guide: Functionalization of the 7-Azabicyclo[4.2.0]octane Nitrogen

[1]

Introduction & Structural Analysis

The 7-azabicyclo[4.2.0]octane scaffold represents a unique class of conformationally restricted amines, featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring.[1] This structure is increasingly valued in medicinal chemistry as a bioisostere for pyrrolidines and piperidines, particularly in the design of nicotinic acetylcholine receptor (nAChR) ligands and CNS-active agents.

The Challenge: Azetidine Ring Strain

The nitrogen atom in this scaffold is housed within a strained azetidine ring (approx. 25 kcal/mol strain energy). Unlike the more robust pyrrolidine (5-membered) or piperidine (6-membered) analogs, the this compound nitrogen presents a dichotomy of reactivity:

  • Nucleophilicity: It remains a competent nucleophile for functionalization.[2]

  • Electrophilic Susceptibility: The ring carbons adjacent to the nitrogen are susceptible to nucleophilic attack if the nitrogen is activated (e.g., quaternized), leading to unwanted ring-opening (strain release).[2]

Core Directive: This guide prioritizes protocols that maintain ring integrity while achieving high-yielding N-functionalization.

Reactivity Profile & Decision Logic

Before selecting a protocol, the stability of the bicyclic system under proposed conditions must be evaluated.[2] The following diagram outlines the decision logic for functionalizing this specific scaffold.

GStartThis compound(Secondary Amine)TargetTarget Modification?Start->TargetArylationN-ArylationTarget->ArylationAlkylationN-AlkylationTarget->AlkylationAcylationN-AcylationTarget->AcylationSnArSnAr (High Temp/Base)Arylation->SnArAvoid if possibleBHBuchwald-Hartwig(Pd-Catalyzed)Arylation->BHPreferred ProtocolDirectAlkDirect Alkylation(R-X + Base)Alkylation->DirectAlkCareful StoichiometryRedAmReductive Amination(Aldehyde + STAB)Alkylation->RedAmPreferred ProtocolRisk1Risk: Ring Openingvia EliminationSnAr->Risk1Risk2Risk: Quaternization ->Ring Opening (Strain Release)DirectAlk->Risk2

Figure 1: Decision matrix for functionalizing fused azetidines. Green paths indicate high-integrity protocols; red/yellow paths indicate risks of ring cleavage.[1]

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1]

Application: Introducing aryl or heteroaryl groups.[1] Rationale: Standard nucleophilic aromatic substitution (


122
Mechanistic Insight

For secondary azetidines, steric hindrance at the nitrogen is moderate.[2] However, the choice of ligand is critical to prevent

1BINAPXPhos1
Experimental Procedure

Reagents:

  • Substrate: this compound derivative (1.0 equiv)[1]

  • Aryl Bromide/Triflate (1.2 equiv)[1][2]

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    [1]
  • Ligand: BINAP (racemic is usually sufficient) or XPhos (5-10 mol%)[1]

  • Base:

    
     (2.0 equiv) - Selected for insolubility in toluene, providing a "surface" reaction that minimizes base-mediated ring decomposition.[1][2]
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1][2]

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl halide,

    
     source, Ligand, and Base.[2] Cap and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to amine).

  • Amine Addition: Add the this compound substrate. If the amine is an oil, add it as a solution in Toluene.[2]

  • Heating: Heat the sealed vessel to 80–100°C. Monitor via LCMS.

    • Checkpoint: Azetidines generally tolerate this temperature if the base is not soluble. Avoid soluble alkoxide bases (e.g., NaOtBu) if the substrate has sensitive adjacent protons.[2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd and inorganic salts.[2] Wash with EtOAc.[2]

  • Purification: Concentrate and purify via flash chromatography.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the N-H signal and the retention of the cyclobutane ring protons (multiplets typically between 2.0–4.5 ppm).

  • LCMS: Confirm M+1 peak corresponding to the arylated product.

Protocol B: Controlled Reductive Alkylation

Application: Introducing alkyl chains (methyl, ethyl, benzyl).[1][2] Rationale: Direct alkylation with alkyl halides (e.g., MeI) poses a high risk of quaternization .[2] A quaternary azetidinium ion is highly electrophilic and will rapidly ring-open in the presence of nucleophiles.[1] Reductive amination prevents over-alkylation.[2]

Experimental Procedure

Reagents:

  • Substrate: this compound derivative (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 – 1.5 equiv)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1][2]

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Optional, use only if reaction is sluggish.[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2]

Step-by-Step:

  • Imine Formation: Dissolve the amine and aldehyde in DCE at room temperature. Stir for 30–60 minutes.

    • Note: Use molecular sieves (4Å) if the ketone is sterically hindered to drive equilibrium.

  • Reduction: Add STAB in one portion.

    • Why STAB? It is less acidic than

      
       and avoids the toxicity of cyanides. It is mild enough to preserve the strained ring.[2]
      
  • Quench: Stir for 2–16 hours. Quench with saturated aqueous

    
    .[2]
    
    • Critical: Do not use strong acid (HCl) to quench, as acid-catalyzed ring opening is a known failure mode for azetidines.[1][2]

  • Extraction: Extract with DCM (3x). Dry over

    
    .
    

Comparative Data & Troubleshooting

The following table summarizes stability data for the this compound core under common reaction conditions.

ConditionReagent ClassStability RiskRecommendation
Acidic (pH < 3) HCl / TFAHigh Ring opening via protonated azetidinium intermediate.[1] Avoid heat.
Basic (Nucleophilic) NaOMe / NaOEtMedium Risk of elimination if

-protons are acidic.[1] Use bulky bases (KOtBu, Cs2CO3).[2]
Basic (Non-nuc) DIPEA / TEALow Safe for use as scavengers.[1]
Oxidative mCPBA /

High N-Oxide formation leads to rapid Cope-like elimination or ring expansion.[1]
Quaternization MeI / Benzyl BromideCritical Avoid. Quaternary azetidines are unstable.[1] Use reductive amination.[2][3]
Visualizing the Stability Pathway

The diagram below illustrates the "Safe Zone" vs. "Danger Zone" for this scaffold.

StabilityCoreThis compoundPath_AcidStrong Acid (Heat)Core->Path_AcidPath_QuatQuaternization (MeI)Core->Path_QuatPath_PdPd-Catalysis (Base)Core->Path_PdOpenRing Opening(Decomposition)Path_Acid->OpenAcid-Cat HydrolysisPath_Quat->OpenStrain ReleaseSafeIntact Scaffold(Functionalized)Path_Pd->SafeControlled Cycle

Figure 2: Stability pathways.[1] Red paths indicate high-risk conditions leading to ring cleavage.[1]

References

  • Recent advances in the synthesis and reactivity of azetidines. Source: Organic & Biomolecular Chemistry (RSC). Relevance: Comprehensive review of azetidine ring strain and stability in synthesis. URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Source: ACS Chemical Neuroscience (NIH/PMC). Relevance: details Buchwald-Hartwig protocols specifically for azetidine cores in CNS drug discovery. URL:[Link]

  • Buchwald-Hartwig Amination: General Considerations. Source: Organic Chemistry Portal.[2][4] Relevance: Mechanistic grounding for ligand selection (BINAP/XPhos) in secondary amine coupling. URL:[Link][1][2]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. Source: Chem. Sci. (RSC). Relevance: Discusses the balance between functionalization and strain-release ring opening. URL:[Link]

Application Notes and Protocols: Ring-Opening Reactions of the 7-Azabicyclo[4.2.0]octane System

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azabicyclo[4.2.0]octane scaffold, a bicyclic system featuring a β-lactam ring fused to a cyclohexane ring, is a cornerstone in the architecture of carbacephem antibiotics. This structural motif is integral to the biological activity of these compounds, which, like their penicillin and cephalosporin cousins, function by acylating and inactivating bacterial transpeptidases involved in cell wall synthesis. The inherent ring strain of the four-membered β-lactam ring makes it susceptible to nucleophilic attack, a feature critical to its antibiotic function but also a key consideration in its chemical stability and synthetic manipulation.

Understanding the ring-opening reactions of the this compound system is paramount for drug development professionals engaged in the discovery of new antibacterial agents, as well as for synthetic chemists utilizing this scaffold as an intermediate. The stability of the β-lactam ring under various conditions dictates the shelf-life, formulation, and potential degradation pathways of carbacephem-based drugs. Moreover, controlled ring-opening can be a powerful synthetic tool, providing access to functionalized cyclohexane amino acids.

These application notes provide a detailed overview of the primary mechanisms of ring-opening for the this compound system—acid-catalyzed, base-catalyzed, and nucleophilic—and present detailed protocols for conducting these transformations.

I. Acid-Catalyzed Ring-Opening (Hydrolysis)

Under acidic conditions, the this compound system undergoes hydrolysis to yield a cis-2-(aminomethyl)cyclohexane-1-carboxylic acid derivative. The reaction is initiated by the protonation of the amide oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Mechanistic Rationale

The acid-catalyzed hydrolysis proceeds via an A_AC_2-type mechanism. The key steps involve:

  • Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H⁺) from the acidic medium. This step increases the polarization of the C=O bond and makes the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the β-lactam.

  • Ring-Opening: The C-N bond of the β-lactam cleaves, driven by the reformation of the carbonyl group and the departure of the now good leaving group (the protonated amine).

  • Deprotonation: The resulting protonated carboxylic acid and amino group are deprotonated to yield the final amino acid product.

The rate of acid-catalyzed hydrolysis is influenced by the steric and electronic environment of the β-lactam ring. Electron-withdrawing groups on the cyclohexane ring can affect the basicity of the amide nitrogen and the stability of the transition state. Studies on carbacephems have shown that the β-lactam ring's stability is significantly reduced in acidic environments (pH 1.0), with cleavage occurring over minutes to an hour depending on the substitution.[1]

Caption: Acid-catalyzed hydrolysis of 7-azabicyclo[4.2.0]octan-8-one.

Protocol: Acid-Catalyzed Hydrolysis of 7-Azabicyclo[4.2.0]octan-8-one

Objective: To hydrolyze the β-lactam ring of 7-azabicyclo[4.2.0]octan-8-one under acidic conditions to produce cis-2-(aminomethyl)cyclohexane-1-carboxylic acid.

Materials:

  • 7-Azabicyclo[4.2.0]octan-8-one

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • TLC plates (silica gel) and developing chamber

  • NMR spectrometer and appropriate deuterated solvent (e.g., D₂O)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of 7-azabicyclo[4.2.0]octan-8-one in 20 mL of 1 M HCl.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a suitable developing system (e.g., n-butanol:acetic acid:water, 4:1:1). The disappearance of the starting material spot and the appearance of a new, more polar spot (which may require ninhydrin staining to visualize) indicates the progress of the reaction. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

    • Neutralize the aqueous layer carefully by the dropwise addition of a suitable base (e.g., 1 M NaOH) to a pH of approximately 7. The amino acid product is zwitterionic and may precipitate at its isoelectric point.

  • Isolation:

    • If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • If the product remains in solution, concentrate the aqueous solution under reduced pressure using a rotary evaporator to obtain the crude product. The product may be isolated as its hydrochloride salt if the neutralization step is omitted.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of cis-2-(aminomethyl)cyclohexane-1-carboxylic acid.

II. Base-Catalyzed Ring-Opening (Hydrolysis)

In the presence of a base, the this compound system undergoes rapid hydrolysis. The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam. This method is generally much faster than acid-catalyzed hydrolysis.

Mechanistic Rationale

The base-catalyzed hydrolysis follows a B_AC_2 mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the β-lactam ring.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a negatively charged tetrahedral intermediate. This is typically the rate-determining step.

  • Ring-Opening: The C-N bond of the β-lactam cleaves, driven by the reformation of the carbonyl group. This results in the formation of an amide anion.

  • Protonation: The amide anion is protonated by water in the reaction medium to yield the final carboxylate and amino groups. Under basic conditions, the final product will be the salt of the amino acid.

The high reactivity of the strained β-lactam ring towards nucleophiles makes this reaction very efficient. For instance, some carbacephem derivatives are reported to be completely hydrolyzed within minutes at pH 12.[1]

Caption: Base-catalyzed hydrolysis of 7-azabicyclo[4.2.0]octan-8-one.

Protocol: Base-Catalyzed Hydrolysis of 7-Azabicyclo[4.2.0]octan-8-one

Objective: To hydrolyze the β-lactam ring of 7-azabicyclo[4.2.0]octan-8-one under basic conditions.

Materials:

  • 7-Azabicyclo[4.2.0]octan-8-one

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Dowex 50WX8 or other strongly acidic cation-exchange resin

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of 7-azabicyclo[4.2.0]octan-8-one in 20 mL of 1 M NaOH. The reaction is typically very fast and exothermic; it may be necessary to cool the flask in an ice bath during the addition.

  • Reaction Time: Stir the mixture at room temperature. The reaction is often complete within 30 minutes. Monitor by TLC if desired, though the reaction is generally assumed to go to completion quickly.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution to pH 7 by the dropwise addition of 1 M HCl.

    • To isolate the zwitterionic amino acid from the resulting sodium chloride, the solution can be passed through a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50WX8).

    • Wash the resin with deionized water to remove the salt.

    • Elute the amino acid from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Collect the fractions containing the amino acid (as monitored by TLC with ninhydrin staining).

  • Final Product:

    • Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield the pure cis-2-(aminomethyl)cyclohexane-1-carboxylic acid.

    • Characterize the product using appropriate spectroscopic methods.

III. Nucleophilic Ring-Opening with Other Nucleophiles

Besides water and hydroxide, other nucleophiles can open the β-lactam ring of the this compound system. This is the basis for the antibacterial activity of carbacephems, where a serine residue in a bacterial transpeptidase acts as the nucleophile. In a synthetic context, nucleophiles such as amines, alkoxides, and thiols can be used to generate a variety of functionalized cyclohexane derivatives. The regioselectivity of the attack is at the carbonyl carbon.

Mechanistic Rationale

The mechanism is analogous to base-catalyzed hydrolysis, with the general nucleophile (Nu⁻ or Nu-H) taking the place of the hydroxide ion. The reactivity of the nucleophile plays a key role in the reaction rate. Stronger, less sterically hindered nucleophiles will react more rapidly. The presence of electron-withdrawing groups on the carbacephem nucleus can enhance the electrophilicity of the lactam carbonyl, making it more susceptible to nucleophilic attack.[1] This principle is used to tune the antibacterial potency of carbacephem antibiotics.[1][2]

Caption: Nucleophilic ring-opening with an amine.

Protocol: Ring-Opening with Benzylamine

Objective: To synthesize N-benzyl-cis-2-(aminomethyl)cyclohexane-1-carboxamide via the nucleophilic ring-opening of 7-azabicyclo[4.2.0]octan-8-one with benzylamine.

Materials:

  • 7-Azabicyclo[4.2.0]octan-8-one

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of 7-azabicyclo[4.2.0]octan-8-one in 20 mL of anhydrous THF.

  • Addition of Nucleophile: Add 1.1 equivalents of benzylamine to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexanes, 1:1) for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and remove the solvent.

    • Characterize the resulting N-benzyl-cis-2-(aminomethyl)cyclohexane-1-carboxamide by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Summary

Reaction TypeReagentsTemperatureTypical Reaction TimeProduct
Acid-Catalyzed Hydrolysis 1 M HCl60 °C2-4 hourscis-2-(Aminomethyl)cyclohexane-1-carboxylic acid
Base-Catalyzed Hydrolysis 1 M NaOHRoom Temp.< 30 minutescis-2-(Aminomethyl)cyclohexane-1-carboxylic acid (as salt)
Nucleophilic Ring-Opening Benzylamine, THFReflux12-24 hoursN-benzyl-cis-2-(aminomethyl)cyclohexane-1-carboxamide

Conclusion

The ring-opening reactions of the this compound system are fundamental to its chemistry and biological function. The susceptibility of the strained β-lactam ring to cleavage by acids, bases, and other nucleophiles is a critical parameter in the design and development of carbacephem antibiotics. The protocols provided herein offer standardized methods for the controlled cleavage of this bicyclic system, enabling researchers to study its stability, degradation pathways, and potential as a synthetic intermediate for novel functionalized molecules. Careful control of reaction conditions allows for the selective formation of desired ring-opened products, which are valuable building blocks in medicinal and materials chemistry.

References

  • Moosavi-Movahedi, A. A., et al. (2006). Design, Synthesis, and Antibacterial Activity of Novel Carbacephems. Letters in Drug Design & Discovery, 3(2), 91-97. [Link]

  • Moosavi-Movahedi, A. A., et al. (2006). Design, Synthesis, and Antibacterial Activity of Novel Carbacephems. ResearchGate. [Link]

Sources

Application Note: Synthesis of Beta-Lactam Antibiotics from 7-Azabicyclo[4.2.0]octan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[4.2.0]octan-8-one scaffold represents the core skeleton of carbacephams —a class of


-lactam antibiotics where the sulfur atom of the cephalosporin dihydrothiazine ring is replaced by a methylene group. This structural modification confers significant chemical stability and resistance to bacterial 

-lactamases while maintaining antibacterial potency.

This guide details the high-purity synthesis of this bicyclic core and its subsequent functionalization into bioactive antibiotic precursors. Unlike traditional fermentation-derived semi-synthesis, this protocol utilizes a total synthesis approach via the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI), offering a scalable route to conformationally restricted


-lactams.
Key Applications
  • Carbacephem Antibiotics: Synthesis of Loracarbef analogues.

  • Enzyme Inhibitors: Development of NAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibitors for anti-inflammatory therapy.

  • Peptidomimetics: Use as a conformationally constrained proline surrogate.

Core Synthesis Protocol: The CSI Cycloaddition

Objective: Synthesis of the unsubstituted 7-azabicyclo[4.2.0]octan-8-one core from cyclohexene.

Reaction Mechanism & Rationale

The formation of the bicyclic system proceeds via a [2+2] cycloaddition between Chlorosulfonyl Isocyanate (CSI) and Cyclohexene . CSI is the most reactive isocyanate available, capable of reacting with unactivated alkenes.

  • Mechanism: The reaction proceeds through a concerted but asynchronous pathway (or a short-lived 1,4-dipolar intermediate), forming an N-chlorosulfonyl

    
    -lactam.
    
  • Reductive Hydrolysis: The N-sulfonyl chloride group is removed under mild reductive conditions (sulfite/bicarbonate) to yield the free lactam.

Experimental Protocol

Materials:

  • Cyclohexene (Reagent Grade, distilled before use)

  • Chlorosulfonyl Isocyanate (CSI) (Warning: Highly corrosive, reacts violently with water)

  • Dichloromethane (Anhydrous)[1]

  • Sodium Sulfite (

    
    )
    
  • Sodium Bicarbonate (

    
    )[2]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Charge the flask with Cyclohexene (10.0 g, 122 mmol) and anhydrous Dichloromethane (150 mL). Cool the solution to 0°C using an ice bath.

  • CSI Addition: Transfer CSI (17.3 g, 122 mmol) to the addition funnel under nitrogen. Add dropwise to the cyclohexene solution over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic.[2][3]

  • Incubation: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn pale yellow/viscous.

  • Reductive Hydrolysis (The "Work-up"):

    • Prepare a solution of

      
       (25 g) and 
      
      
      
      (30 g) in Water (200 mL) in a separate 1 L beaker. Cool to 0°C.
    • Slowly pour the reaction mixture (from step 4) into the vigorously stirred aqueous solution. Caution: Evolution of

      
       gas.
      
    • Stir for 1 hour at 0°C, then 1 hour at room temperature.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Hexane/Ethyl Acetate.
    

Yield: 60–75% as a white crystalline solid. Melting Point: 88–90°C.

Functionalization to Antibiotic Precursors

Objective: Introduction of the C-7 amino group (essential for the acylamino side chain of antibiotics) and C-2 carboxylate functionality.

To convert the scaffold into a bioactive antibiotic (mimicking Cephalosporins), we must introduce an amino group at the


-position of the lactam (C-7 in bicyclo numbering).
Protocol: C-7 Stereoselective Amination

This protocol uses an electrophilic azidation strategy via the lactam enolate.

Reagents:

  • Lithium Diisopropylamide (LDA)

  • 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl Azide)

  • Acetic Acid / THF

Step-by-Step Procedure:

  • Enolization:

    • Dissolve 7-azabicyclo[4.2.0]octan-8-one (1.0 eq) in dry THF at -78°C .

    • Add LDA (2.2 eq) dropwise. Stir for 30 minutes to generate the dianion (N-Li, C-Li).

  • Azidation:

    • Add a solution of Trisyl Azide (1.2 eq) in THF dropwise at -78°C.

    • After 5 minutes, quench with Glacial Acetic Acid (4.0 eq).

    • Warm to room temperature.

  • Reduction (Staudinger or Hydrogenation):

    • Dissolve the crude azide in Ethyl Acetate.

    • Add 10% Pd/C and stir under

      
       (1 atm) for 4 hours.
      
  • Acylation (Antibiotic Coupling):

    • React the resulting amine with a standard side-chain acid chloride (e.g., D-Phenylglycyl chloride for Cephalexin analogues) in the presence of Triethylamine.

Pathway Visualization

The following diagram illustrates the transformation from raw materials to the antibiotic precursor.

BetaLactamSynthesis Start Cyclohexene Inter1 N-Chlorosulfonyl Beta-Lactam Start->Inter1 [2+2] Cycloaddition (CSI, 0°C) CSI Chlorosulfonyl Isocyanate CSI->Inter1 Core 7-Azabicyclo[4.2.0] octan-8-one (Scaffold) Inter1->Core Reductive Hydrolysis (Na2SO3/NaHCO3) Azide 7-Azido Intermediate Core->Azide 1. LDA (-78°C) 2. Trisyl Azide Amine 7-Amino Derivative Azide->Amine H2, Pd/C Final Carbacephem Antibiotic Analog Amine->Final Acylation (R-COCl)

Figure 1: Synthetic workflow from alkene precursor to functionalized antibiotic scaffold.

Analytical Data & Quality Control

To ensure "Trustworthiness" and "Self-Validation," compare your isolated product against these standard parameters.

ParameterSpecification (7-Azabicyclo[4.2.0]octan-8-one)Diagnostic Signal
Physical State White Crystalline SolidMelting Point: 88–90°C
IR Spectroscopy

-Lactam Carbonyl Stretch
1740–1760 cm⁻¹ (Strong, Sharp)
¹H NMR (CDCl₃) Bridgehead Protons (H-1, H-6)

3.85 (m, 1H, H-6), 3.20 (m, 1H, H-1)
¹³C NMR Carbonyl Carbon (C-8)

171.5 ppm
Mass Spectrometry Molecular Ion

m/z 126.1

Troubleshooting Guide:

  • Low Yield in Step 1: Usually due to water contamination. Ensure CSI is clear (not turbid) and glassware is flame-dried.

  • No IR Peak at 1750: Indicates ring opening (hydrolysis) to the

    
    -amino acid. Check pH during the sulfite reduction; it must be kept near neutral (pH 7–8) using bicarbonate.
    
  • Impurity Profile: The major impurity is often the acyclic amide formed by thermal decomposition. Keep reaction temperatures strictly controlled.

References

  • CSI Reactivity & Mechanism

    • Shellhamer, D. F., & Perry, M. C. (2020). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends in Organic Chemistry.
  • CSI Protocol & Safety

    • Organic Syntheses, Coll. Vol. 5, p. 226 (1973); Vol. 46, p. 23 (1966).
  • Carbacephem/Antibiotic Context

    • Miller, M. J. (1986). The synthesis of beta-lactam antibiotics. Accounts of Chemical Research.
    • PubChem Compound Summary for CID 549080: 7-Azabicyclo[4.2.0]octan-8-one.
  • Advanced Functionalization (NAAA Inhibitors)

    • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the utility of azabicyclo scaffolds in modern drug discovery).

Sources

Use of 7-Azabicyclo[4.2.0]octane in the synthesis of carbapenem analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 7-azabicyclo[4.2.0]octane as a structural motif in the synthesis of carbapenem analogues.[1]

Executive Summary: The this compound scaffold is a conformationally restricted bicyclic amine.[1] In carbapenem medicinal chemistry, it is utilized primarily as a C-2 side-chain surrogate .[1] Its rigid fused-ring architecture offers distinct advantages over flexible linear side chains, including enhanced stability against Dehydropeptidase-I (DHP-I), improved outer membrane permeability (porin channel traversal) in Gram-negative bacteria, and optimized binding affinity to Penicillin-Binding Proteins (PBPs).[1]

Application Note: this compound in Carbapenem Design

1. Structural Rationale & Mechanism

The efficacy of carbapenems (e.g., Meropenem, Ertapenem) relies heavily on the C-2 substituent. The This compound moiety introduces a "locked" steric bulk that serves three mechanistic functions:

  • Conformational Entropy Reduction: The fused 4,6-ring system minimizes the entropic penalty upon binding to the PBP active site.[1]

  • Steric Shielding: The bicyclic bulk protects the

    
    -lactam ring from hydrolytic attack by specific 
    
    
    
    -lactamases without hindering PBP acylation.[1]
  • Zwitterionic Balance: When coupled via a thio-linker, the secondary amine provides a cationic center essential for amphiphilic permeation through bacterial porins (e.g., OprD in P. aeruginosa).[1]

2. Chemical Context & Retrosynthesis

The synthesis is convergent.[1] The Carbapenem Core (typically a 4-nitrobenzyl protected enol phosphate) is coupled with the Side Chain (thiol-functionalized this compound).[1]

  • Core: (4R,5S,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (MAP).[1]

  • Side Chain: 7-(2-mercaptoacetyl)-7-azabicyclo[4.2.0]octane (or similar thiol-linker derivative).[1]

Protocol 1: Synthesis of the this compound Scaffold

Objective: Synthesize the bicyclic amine core via radical cyclization, ensuring high cis-stereoselectivity.

Reagents:

  • Precursor:

    
    -(2-iodobenzoyl)-2-(prop-2-enyl)piperidine[1]
    
  • Reagent: Tributyltin hydride (

    
    )[1][2]
    
  • Initiator: AIBN (Azobisisobutyronitrile)[1]

  • Solvent: Anhydrous Toluene[1]

Step-by-Step Methodology:

  • Precursor Assembly:

    • Dissolve 2-(prop-2-enyl)piperidine (10 mmol) in DCM.

    • Add triethylamine (1.2 eq) and cool to 0°C.

    • Dropwise add 2-iodobenzoyl chloride (1.1 eq).[1] Stir for 2h at RT.

    • Checkpoint: Monitor TLC for disappearance of amine.[1] Workup with

      
      , dry over 
      
      
      
      , and concentrate.
  • Radical Cyclization (The Key Step):

    • Dissolve the amide intermediate (5 mmol) in degassed anhydrous toluene (0.01 M dilution is critical to prevent intermolecular reactions).

    • Heat to reflux (110°C) under Argon atmosphere.[1]

    • Add a solution of

      
       (1.5 eq) and AIBN (0.1 eq) in toluene dropwise via syringe pump over 4 hours.[1]
      
    • Mechanistic Note: The slow addition maintains a low radical concentration, favoring the intramolecular 4-exo-trig cyclization (forming the 4-membered ring) over reduction.[1]

    • Continue reflux for an additional 2 hours.

  • Purification:

    • Cool to RT. Remove solvent in vacuo.[1]

    • Treat residue with 10% KF solution (to precipitate tin salts as

      
      ).[1] Filter the white solid.[1]
      
    • Purify the filtrate via Flash Column Chromatography (Silica gel, EtOAc/Hexane gradient).

    • Yield Expectation: 65-75% of the bicyclic lactam intermediate.[1]

  • Reduction to Amine:

    • Dissolve the lactam in dry THF. Add

      
       (2.0 eq) at 0°C.[1]
      
    • Reflux for 6 hours to reduce the amide carbonyl and the benzoyl group (cleavage/reduction depends on linker strategy; for pure amine, use standard amide reduction).

    • Target:This compound .[1][3][4][5][6]

Protocol 2: Coupling to Carbapenem Core (Convergent Synthesis)

Objective: Attach the scaffold to the C-2 position of the carbapenem nucleus via a thioether linkage.[1]

Reagents:

  • Core: Enol Phosphate Carbapenem (PNB-protected)[1]

  • Side Chain:

    
    -thioacetyl-7-azabicyclo[4.2.0]octane (Mercaptan form)[1]
    
  • Base: Diisopropylethylamine (DIPEA)[1]

  • Solvent: Acetonitrile (ACN) / DMF (dry)[1]

Step-by-Step Methodology:

  • Side Chain Activation:

    • Take this compound. Acylate with

      
      -acetylmercaptoacetyl chloride to form the protected thiol linker.[1]
      
    • Deprotect the thiol in situ using mild base (

      
      ) at -20°C immediately prior to coupling to avoid disulfide dimerization.[1]
      
  • Coupling Reaction:

    • Dissolve the Enol Phosphate Core (1.0 eq) in dry ACN at -40°C.

    • Add DIPEA (1.2 eq).[1]

    • Dropwise add the fresh Mercaptan solution (1.1 eq).

    • Critical Parameter: Maintain temperature below -20°C. Higher temperatures promote

      
       double bond migration, inactivating the carbapenem.[1]
      
    • Stir for 2–4 hours. Monitor by HPLC (C18 column, ACN/Water gradient).

  • Workup:

    • Dilute with EtOAc, wash with cold brine.[1]

    • Dry over

      
      .[1] Evaporate at low temperature (<30°C).[1]
      
    • Product: PNB-protected Carbapenem Analogue.[1]

Protocol 3: Global Deprotection & Isolation

Objective: Remove the PNB (p-nitrobenzyl) ester to generate the active zwitterionic drug.

Reagents:

  • Catalyst: 10% Pd/C or Pd(OH)

    
    [1]
    
  • Buffer: MOPS or Phosphate Buffer (pH 7.0)[1]

  • Solvent: THF/Water (1:1)[1]

  • Hydrogen Source:

    
     gas (1 atm)[1]
    

Methodology:

  • Dissolve the protected intermediate in THF/Water.[1]

  • Add buffer (crucial to stabilize the pH sensitive carboxylic acid).[1]

  • Add catalyst (50 wt%).[1]

  • Hydrogenate at 1 atm (balloon) for 1–2 hours.

  • Filtration: Filter through Celite to remove Pd.[1]

  • Purification: Isolate via Diaion HP-20 resin chromatography.[1] Elute with Water/IPA gradient.

  • Lyophilization:[1] Freeze-dry fractions to obtain the final white powder.[1]

Visualizing the Workflow

CarbapenemSynthesis cluster_0 Side Chain Synthesis Precursor Acyclic Amine Precursor Radical Radical Cyclization (Bu3SnH/AIBN) Precursor->Radical Scaffold 7-Azabicyclo[4.2.0] octane Scaffold Radical->Scaffold Linker Linker Attachment (Mercaptoacetylation) Scaffold->Linker SideChain Activated Thiol Side Chain Linker->SideChain Coupling Convergent Coupling (-40°C, DIPEA) SideChain->Coupling Core Carbapenem Core (Enol Phosphate) Core->Coupling Protected PNB-Protected Analogue Coupling->Protected Deprotection Hydrogenolysis (Pd/C, H2) Protected->Deprotection Final Final Carbapenem Analogue Deprotection->Final

Figure 1: Convergent synthetic pathway for this compound-modified carbapenems.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Cyclization Dilution 0.01 MPrevents intermolecular polymerization; favors intramolecular ring closure.[1]
Coupling Temp -40°C to -20°CPrevents

double bond migration (isomerization to inactive

).[1]
Deprotection pH 6.8 – 7.2The carbapenem nucleus is unstable at acidic pH (<5.[1]5) and basic pH (>8.0).[1]
Inert Atmosphere Argon/NitrogenEssential during radical cyclization (

quenches radicals) and coupling (moisture sensitivity).[1]
References
  • Radical Cyclization Methodologies: Ikeda, M., et al. "Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using radical cyclization."[1][2] Heterocycles, 1994.[1][2]

  • Carbapenem Core Synthesis: Merck & Co.[1] "Process for synthesizing carbapenem side chain intermediates." WO1999002531A1.[1]

  • Bicyclic Amines in Antibiotics: Lucic, A., et al. "Studies on the Reactions of Biapenem." University of Bristol Research Portal, 2022. [1]

  • Structural Data: PubChem. "7-Azabicyclo[4.2.0]octan-8-one."[1][5] National Library of Medicine.[1] [1]

  • Stereoinversion Mechanisms: Li, R., et al. "Mechanism of the C5 Stereoinversion Reaction in the Biosynthesis of Carbapenem Antibiotics." PMC, 2014.[1][7]

Sources

Application Notes & Protocols: Polymerization of 1-Azabicyclo[4.2.0]octane for Advanced Biomedical Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel polymers for biomedical applications is a cornerstone of modern materials science, addressing critical needs in drug delivery, gene therapy, and tissue engineering.[1][2] Among the promising candidates, 1-azabicyclo[4.2.0]octane (ABO), also known as conidine, emerges as a compelling monomer for the synthesis of advanced functional materials. The resultant polymer, poly(1-azabicyclo[4.2.0]octane) (PABO), is a cationic polypeptide analogue whose unique structural and chemical properties make it an excellent candidate for interacting with and delivering anionic biological payloads such as DNA and RNA.[3][4][5]

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis and characterization of PABO. We delve into the scientific principles underpinning the living cationic ring-opening polymerization (CROP) of ABO, explaining the causality behind experimental choices to empower researchers with a deep, functional understanding of the process. The protocols are designed to be self-validating, ensuring reproducibility and reliability. By following this guide, researchers in materials science, polymer chemistry, and drug development will be equipped to harness the potential of PABO for creating next-generation biomedical materials.

Part I: Scientific Principles & Rationale

The Monomer: 1-Azabicyclo[4.2.0]octane (ABO)

1.1. Structure and Stereochemistry The utility of ABO as a monomer stems from its unique and rigid bicyclic structure. Spectroscopic evaluation reveals that the six-membered piperidine ring adopts a stable chair conformation, with the four-membered azetidine ring fused in an N-axial and C-6-equatorial position.[3] This constrained geometry is critical as it prevents both ring and nitrogen inversion, imparting a predictable and stable conformation to the resulting polymer chain. Furthermore, the monomer possesses two chiral centers (at the nitrogen and C-6 bridgehead carbon), which opens avenues for synthesizing stereoregular and optically active polymers, a desirable trait for specific biological interactions.[3][6]

1.2. Synthesis and Purification Historically, the synthesis of ABO has been challenging, often resulting in low yields which has limited its widespread investigation.[3] However, recent advancements, including microwave-assisted organic synthesis, have provided more efficient routes to produce the monomer in higher quantities, thus facilitating its use in polymer science.[3] Rigorous purification of the monomer is paramount for achieving a controlled, living polymerization. Standard purification techniques such as vacuum distillation are necessary to remove any impurities (e.g., water, protic solvents) that could prematurely terminate the cationic polymerization process.

The Polymerization Mechanism: Living Cationic Ring-Opening Polymerization (CROP)

PABO is synthesized via a living cationic ring-opening polymerization (CROP) mechanism. A "living" polymerization is characterized by the absence of irreversible chain-transfer and termination steps, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers.[7][8]

2.1. Mechanism Breakdown The CROP of ABO proceeds through three key stages: initiation, propagation, and (controlled) termination.

  • Initiation: The process begins with an initiator, typically an electrophilic species like an alkyl halide (e.g., methyl iodide) or a functionalized molecule capable of generating a carbocation or an activated species.[3] The initiator reacts with the nitrogen atom of the ABO monomer, leading to the opening of the strained four-membered azetidine ring and the formation of a cationic propagating species, a quaternary azetidinium ion.

  • Propagation: The cationic chain end then attacks another ABO monomer, propagating the polymer chain. This process repeats, with each monomer addition regenerating the reactive cationic center at the growing chain's terminus. The rate of propagation is consistent across all growing chains, which is a hallmark of a living polymerization.[3][7]

  • Termination: In an ideal living polymerization, termination is absent until deliberately induced. The reaction is typically "quenched" by adding a terminating agent (e.g., water, methanol) that reacts with the cationic center, rendering it inactive.

Diagram: Cationic Ring-Opening Polymerization (CROP) of ABO

CROP_Mechanism Initiator Initiator (R-X) ActivatedMonomer Activated Monomer (Quaternary Azetidinium Ion) Initiator->ActivatedMonomer Initiation Monomer ABO Monomer Monomer->ActivatedMonomer PropagatingChain Propagating Chain (Living Polymer) ActivatedMonomer->PropagatingChain Propagation FinalPolymer PABO Polymer PropagatingChain->FinalPolymer Termination AdditionalMonomer n (ABO Monomer) AdditionalMonomer->PropagatingChain Terminator Terminating Agent Terminator->FinalPolymer

Caption: Mechanism of ABO polymerization via CROP.

2.2. Causality of Experimental Choices

  • Initiator Choice: The choice of initiator is critical. Simple alkyl halides are used for homopolymers. For advanced architectures like block copolymers, a "macroinitiator" (a pre-existing polymer chain with an initiating functional group) can be used.[3] This allows for the synthesis of materials with distinct blocks, for example, a hydrophobic block and a cationic PABO block for self-assembly into micelles.

  • Solvent Selection: CROP is highly sensitive to the polarity of the solvent. Solvents like chloroform or nitrobenzene are often used.[3][6] The solvent must be rigorously dried, as trace amounts of water can act as a terminating agent, leading to a loss of control over the polymerization.

  • Temperature Control: The reaction temperature (e.g., 45-60°C) influences the rates of initiation and propagation.[3][6] Consistent temperature control is necessary to ensure all chains grow at a similar rate, which is key to achieving a low polydispersity index (PDI).

Part II: Experimental Protocols

Protocol 1: Living Cationic Ring-Opening Polymerization of ABO

This protocol describes a representative procedure for the homopolymerization of ABO using methyl triflate as an initiator.

1.1. Materials & Equipment

  • 1-Azabicyclo[4.2.0]octane (ABO), freshly distilled under vacuum

  • Methyl trifluoromethanesulfonate (MeOTf), initiator

  • Anhydrous Dichloromethane (DCM), polymerization grade, stored over molecular sieves

  • Methanol, quenching agent

  • Diethyl ether, precipitation solvent

  • Schlenk flask and line, for inert atmosphere

  • Magnetic stirrer and stir bar

  • Syringes and needles, oven-dried

  • Nitrogen or Argon gas, high purity

1.2. Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents like MeOTf are highly toxic and corrosive. Handle with extreme care.

1.3. Step-by-Step Procedure

  • System Preparation: Assemble the Schlenk flask with a magnetic stir bar and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

  • Monomer & Solvent Addition: In the inert atmosphere, add the desired amount of freshly distilled ABO monomer to the Schlenk flask. Dissolve it in anhydrous DCM via cannula transfer. Rationale: An inert, anhydrous environment is critical to prevent premature termination of the living cationic species.

  • Initiator Preparation: In a separate vial under inert atmosphere, prepare a stock solution of MeOTf in anhydrous DCM.

  • Initiation: Using a gas-tight syringe, rapidly inject the calculated amount of MeOTf initiator solution into the stirring monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization and thus the molecular weight of the final polymer.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 25°C or 45°C) with continuous stirring.[6] The reaction time can vary from a few hours to 24 hours, depending on the target molecular weight and reaction conditions. Monitor the reaction progress by taking aliquots for NMR or GPC analysis.

  • Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol to the reaction mixture. This will terminate the living cationic chain ends.

  • Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether, with vigorous stirring. The PABO will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues. Dry the final polymer product under vacuum until a constant weight is achieved.

Protocol 2: Characterization of Poly(1-azabicyclo[4.2.0]octane) (PABO)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the polymer.

  • Procedure: Dissolve a small sample of the dried PABO in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Analysis: In the ¹H NMR spectrum, the disappearance of the characteristic monomer peaks and the appearance of broad polymer peaks will confirm polymerization.[3][6] The integration of characteristic peaks can be used to verify the structure. ¹³C NMR can provide further structural confirmation.[9]

2.2. Gel Permeation Chromatography (GPC/SEC)

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF with an appropriate salt like LiBr to prevent column interaction) and analyze using a GPC system calibrated with polymer standards (e.g., polystyrene or PMMA).[10]

  • Analysis: A narrow, monomodal peak with a low PDI value (typically < 1.2 for living polymerizations) indicates a well-controlled, living polymerization process. The experimental Mₙ should be close to the theoretical Mₙ calculated from the [M]/[I] ratio and monomer conversion.

ParameterDescriptionTypical ValueReference
[M]/[I] Ratio Molar ratio of Monomer to Initiator. Controls the target molecular weight.25 - 500[6]
Solvent Reaction MediumChloroform (CHCl₃)[6]
Temperature Reaction Temperature45 °C[6]
Mₙ (Experimental) Number-Average Molecular Weight (determined by GPC/SEC)5,000 - 50,000 g/mol [6]
PDI (Mₙ/Mₙ) Polydispersity Index. A measure of the molecular weight distribution.1.05 - 1.3[6]
Table 1: Representative data from the polymerization of ABO.

Part III: Application in Biomedical Material Formulation

Rationale for Biomedical Use

The repeating unit of PABO contains a positively charged nitrogen atom in the polymer backbone (a polycation). This feature is the primary driver for its use in biomedical applications. Many critical biological molecules, including DNA, siRNA, and mRNA, are polyanions due to their phosphate backbones. The electrostatic attraction between the cationic PABO and these anionic nucleic acids can drive the self-assembly of nano-sized complexes called "polyplexes."[5] These polyplexes can protect the nucleic acid payload from enzymatic degradation in the bloodstream and facilitate its entry into target cells, making PABO a promising non-viral vector for gene delivery.[2][4] Furthermore, the potential for biocompatibility and biodegradability are key considerations that make PABO an attractive alternative to other synthetic polycations which may exhibit higher toxicity.[11][12]

Workflow: Formulation of PABO-based Nanoparticles

The formation of PABO-based nanoparticles for drug or gene delivery typically involves a controlled self-assembly process, often achieved through nanoprecipitation or direct mixing.

Diagram: Workflow for PABO Nanoparticle Formulation

Workflow PABO PABO Polymer in Solution Mixing Controlled Mixing (e.g., Vortexing, Microfluidics) PABO->Mixing Payload Anionic Payload (e.g., DNA, siRNA) in Buffer Payload->Mixing SelfAssembly Electrostatic Self-Assembly Mixing->SelfAssembly Initiates Nanoparticles PABO/Payload Polyplex Nanoparticles SelfAssembly->Nanoparticles Forms Characterization Characterization (Size, Zeta Potential, Loading) Nanoparticles->Characterization

Caption: Formulation of PABO nanoparticles for gene delivery.

This workflow involves the rapid mixing of a PABO solution with a solution containing the anionic payload.[13] The charge ratio between the polymer's nitrogen atoms and the payload's phosphate groups is a critical parameter that influences the size, surface charge (zeta potential), and stability of the resulting nanoparticles.

Conclusion & Future Outlook

The polymerization of 1-azabicyclo[4.2.0]octane presents a powerful platform for creating well-defined cationic polymers with significant potential in the biomedical field. The living nature of its cationic ring-opening polymerization allows for precise control over molecular weight and the ability to synthesize advanced polymer architectures. This control is essential for tuning the material's properties for specific applications, from gene delivery and therapy to advanced tissue engineering scaffolds.

Future research will likely focus on synthesizing ABO-based block copolymers to create "smart" materials that can respond to biological stimuli (e.g., pH, enzymes) for targeted drug release. Furthermore, exploring the biocompatibility and biodegradability of these novel polymers in vivo will be crucial for their eventual translation into clinical applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate within this exciting area of polymer chemistry.

References

  • Yolacan, C., Kulu, I., & Ocal, N. (2010). Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. Chinese Journal of Polymer Science, 28(1), 39-44. [Link]

  • Yolacan, C., Kulu, I., & Ocal, N. (2010). POLYMERIZATION OF 1-AZABICYCLO[4.2.0]OCTANE WITH CHIRAL TRICYCLIC AMINO ACID ESTERS FOR OBTAINING BIOMEDICAL MATERIALS. Chinese Journal of Polymer Science. [Link]

  • Goethals, E. J., et al. (1983). Polymers of 1‐azabicyclo[4.2.0]octane, 1. Structure of monomer and homopolymer. Die Makromolekulare Chemie, Rapid Communications, 4(8), 521-526. [Link]

  • Wikipedia contributors. (2023). Living cationic polymerization. Wikipedia, The Free Encyclopedia. [Link]

  • Tan, L., Parker, K. A., & Sampson, N. S. (2014). A Bicyclo[4.2.0]octene-Derived Monomer Provides Completely Linear Alternating Copolymers via Alternating Ring-Opening Metathesis Polymerization (AROMP). Macromolecules, 47(19), 6572–6579. [Link]

  • Mao, H. Q., Roy, K., & Leong, K. W. (2001). Natural polymers for gene delivery and tissue engineering. Advanced Drug Delivery Reviews, 53(1), 3-34. [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information for Chemical Communications. [Link]

  • Karnik, R., et al. (2007). NOVEL SYNTHESIS OF POLYMERIC NANOPARTICLES FOR DRUG DELIVERY APPLICATIONS USING MICROFLUIDIC RAPID MIXING. Proceedings of the 11th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

  • Tan, L., Parker, K. A., & Sampson, N. S. (2014). A Bicyclo[4.2.0]octene-Derived Monomer Provides Completely Linear Alternating Copolymers via Alternating Ring-Opening Metathesis Polymerization (AROMP). Macromolecules, 47(19), 6572–6579. [Link]

  • Baimuratov, M. R., et al. (1991). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Neftekhimiya, 31(3), 370-376. [Link]

  • Zhang, Y., & Zhang, F. (2018). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Frontiers in Chemistry, 6, 644. [Link]

  • Polymer Source. Poly(1-azabicyclo[4.2.0]octane) or Polyconidine. [Link]

  • Google Patents. (2020). CN107954933B - 2-azabicyclo [4.2.
  • Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]

  • Li, Z., & Liu, S. (2021). Current Development of the Applications of Polymers in Gene Delivery. E3S Web of Conferences, 271, 04043. [Link]

  • Oh, J. K., Lee, J., & Park, T. G. (2009). Biopolymer-Based Nanoparticles for Drug/Gene Delivery and Tissue Engineering. International Journal of Molecular Sciences, 10(4), 1544-1560. [Link]

  • Shabbir, A., Gul, R., Usman, H., & Naseer, F. (2023). Applications of Natural Polymers in Regenerative Medicine and Tissue Engineering. Pharmaceutical Communications, 2(1). [Link]

  • Awad, N. K., et al. (2021). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. Journal of Materials Chemistry B, 9(33), 6529-6543. [Link]

  • Wood-Adams, P. M. Characterization of polymers by NMR. Course Notes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12352019, 1-Azabicyclo[4.2.0]octan-8-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37277, 1-Azabicyclo(4.2.0)octane, homopolymer. [Link]

  • Gheribi, R., et al. (2022). Biodegradability Assessment of Polyester Copolymers Based on Poly(ethylene adipate) and Poly(ε-caprolactone). Polymers, 14(18), 3745. [Link]

  • Gandini, A. (2016). Bio-Based Polymers with Potential for Biodegradability. Polymers, 8(7), 265. [Link]

  • Puiggalí, J., et al. (2022). Biobased Terpene Derivatives: Stiff and Biocompatible Compounds to Tune Biodegradability and Properties of Poly(butylene succinate). Polymers, 14(1), 161. [Link]

  • Montaudo, M. S. (2024). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 16(5), 614. [Link]

  • Ksenofontov, A. A., et al. (2020). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. Molbank, 2020(1), M1108. [Link]

Sources

Troubleshooting & Optimization

Chiral HPLC methods for the separation of 7-Azabicyclo[4.2.0]octane enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Separation of 7-Azabicyclo[4.2.0]octane

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Method Development & Troubleshooting for this compound Enantiomers

Introduction: The Analytical Challenge

Welcome to the technical support hub for This compound . As a bicyclic secondary amine, this molecule presents a "perfect storm" of chromatographic challenges:

  • Conformational Rigidity: The fused cyclobutane-piperidine ring system creates distinct steric pockets, which is actually beneficial for chiral recognition.

  • Basic Moiety: The secondary amine nitrogen (

    
    ) acts as a strong silanophile, causing severe peak tailing on silica-based columns.
    
  • Lack of Chromophore: The saturated backbone has negligible UV absorbance above 210 nm, making standard UV detection nearly impossible without modification.

This guide moves beyond generic protocols to address these specific structural constraints.

Module 1: Method Development Strategy

Do not start by injecting the raw amine onto a column. You must first decide on your detection and separation strategy based on the available instrumentation.

Workflow Decision Tree

MethodStrategy Start Start: this compound Sample DecisionUV Is UV Detection Required? Start->DecisionUV Derivatize Derivatization Required (Add Chromophore + H-Bond Acceptor) DecisionUV->Derivatize Yes (Standard HPLC) Native Native Analysis Required (MS or CAD Detection) DecisionUV->Native No (LC-MS/CAD) Reagent Reagent: Benzoyl Chloride or 3,5-Dinitrobenzoyl Chloride Derivatize->Reagent ColumnA CSP: Amylose-1 (AD-H/IG) Normal Phase (Hex/EtOH) Reagent->ColumnA MobilePhase Mobile Phase: Alkane/IPA + 0.1% DEA (Basified Mobile Phase) Native->MobilePhase ColumnB CSP: Cellulose-1 (OD-H/IC) or Amylose-1 (AD-H) MobilePhase->ColumnB

Figure 1: Strategic decision tree for method development based on detection capabilities.

Module 2: The "Invisible Peak" (Detection Issues)

User Question: "I injected 1 mg/mL of the sample, but I see nothing on the chromatogram at 254 nm. Is the column dead?"

Technical Diagnosis: The column is likely fine. The this compound core is aliphatic. It has no conjugated


-systems to absorb UV light.

Solution A: Pre-Column Derivatization (Recommended) Transforming the amine into an amide adds a UV chromophore and an interaction site (carbonyl oxygen) for the Chiral Stationary Phase (CSP), often improving separation factors (


).
  • Protocol:

    • Dissolve 10 mg analyte in 1 mL DCM.

    • Add 1.2 eq. Benzoyl Chloride and 2.0 eq.[1][2] Triethylamine (TEA).

    • Stir at RT for 30 mins.

    • Quench with water, extract with hexane.

    • Result: The resulting N-benzoyl derivative is UV active at 230-254 nm and separates well on Chiralpak AD-H or Chiralcel OD-H .

Solution B: Advanced Detection (Native) If you cannot derivatize (e.g., preparative isolation required), you must use non-optical detection.

  • Charged Aerosol Detection (CAD): Universal for non-volatiles.

  • Refractive Index (RI): Possible but low sensitivity and incompatible with gradients.

  • Mass Spectrometry (MS): Monitor

    
    . Note: Requires volatile mobile phase additives (see Module 3).
    

Module 3: Peak Tailing & Broadening

User Question: "I see a peak, but it tails significantly (Asymmetry > 2.0). I'm using Hexane/IPA (90:10)."

Technical Diagnosis: The secondary amine on the azabicyclo ring is interacting with the residual silanols (


) on the silica support of the column. This is a non-enantioselective retention mechanism that destroys resolution.

The "Basic" Fix: You must effectively "cap" these silanols using a mobile phase additive that competes with your amine.

ParameterStandard ProtocolMass Spec Compatible Protocol
Additive Diethylamine (DEA) Ammonium Hydroxide (

)
Concentration 0.1% (v/v)0.1% - 0.3% (v/v)
Mechanism Stronger base than analyte; saturates silanols.Volatile base; suppresses ionization of analyte.
Warning Do not use >0.5%; can degrade silica.[3]Ensure column is "IM" (Immobilized) type if using high pH aqueous.

Step-by-Step Optimization:

  • Flush: If you ran without additive, flush the column with Mobile Phase + 0.1% DEA for 30 mins.

  • Solvent: Switch alcohol modifier. Ethanol often provides sharper peaks for amines than Isopropanol (IPA) due to better solvation kinetics.

  • Temperature: Increase column temperature to 30-35°C to improve mass transfer rates of the rigid bicyclic system.

Module 4: Resolution Loss (CSP Selection)

User Question: "I have split peaks but no baseline separation. Which column should I try next?"

Technical Diagnosis: For bicyclic amines, the shape recognition (inclusion complex) is critical. The "fused" nature of [4.2.0]octane creates a specific steric footprint.

CSP Screening Guide:

  • Primary Choice (Amylose-based):

    • Column: Chiralpak AD-H (or IA/IG for immobilized).

    • Why: The helical twist of amylose often accommodates bulky/fused ring systems better than cellulose.

    • Reference Condition: Hexane/Ethanol/DEA (90:10:0.1).

  • Secondary Choice (Cellulose-based):

    • Column: Chiralcel OD-H (or IC).[4]

    • Why: If the N-substituent (after derivatization) is large (e.g., 3,5-dinitrobenzoyl), the larger cavity of cellulose may be required.

  • The "Nuclear" Option (Chlorinated Phases):

    • Column: Chiralpak IG or Chiralcel OZ-3 .

    • Why: The chloro-substituents in the CSP backbone provide unique electronic interactions (halogen bonding) that can resolve difficult amine enantiomers that fail on AD/OD.

References & Validated Sources

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD. (Standard protocol for amine additives and solvent compatibility).

  • Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Foundational text on derivatization strategies for non-chromophoric amines).

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews. (Mechanistic explanation of polysaccharide CSP recognition of cyclic structures).

  • Application Note. "Separation of Chiral Amines." Chiral Technologies.[5][6] (Specific data on DEA usage for peak shape improvement).

Disclaimer: Protocols provided assume standard laboratory safety measures. Always consult the MSDS for this compound and derivatizing agents before handling.

Sources

Interpreting complex NMR spectra of 7-Azabicyclo[4.2.0]octane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 7-Azabicyclo[4.2.0]octane NMR Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers, structural chemists, and drug development professionals navigate the complex nuclear magnetic resonance (NMR) profiles of strained bicyclic azetidines.

These scaffolds are increasingly valued as potent bioisosteres in medicinal chemistry[1], but their rigid geometries, anisotropic effects, and complex coupling networks often lead to misassignments. This center provides field-proven, self-validating workflows to ensure absolute structural certainty.

Diagnostic Workflow for Bicyclic Azetidines

Do not rely on a single 1D spectrum to solve a strained bicyclic system. The workflow below illustrates the logical progression required to build a closed-loop structural proof.

NMR_Workflow A 1D ¹H & ¹³C NMR Initial Assessment B Signal Broadening Detected? A->B C Variable Temperature (VT) NMR B->C Yes (Rotamers) D 2D COSY & HSQC Spin System Mapping B->D No (Sharp Peaks) C->D E NOESY / ROESY Stereochemical Assignment D->E Extract J-couplings F Final 3D Structure Validation E->F Distance Constraints

Figure 1: Diagnostic NMR workflow for this compound structural validation.

Self-Validating NMR Acquisition Protocol

To establish a rigorous proof of structure, execute the following step-by-step methodology:

  • Step 1: Sample Preparation & 1D Baseline

    • Action: Dissolve 5–10 mg of the compound in 0.6 mL of a non-exchanging solvent (e.g., CDCl

      
       or DMSO-
      
      
      
      ). Acquire standard 1D
      
      
      and
      
      
      spectra.
    • Causality: High concentration ensures sufficient signal-to-noise for subsequent 2D experiments. The 1D spectra serve as a diagnostic baseline to check for rotameric broadening before committing to lengthy 2D acquisitions.

  • Step 2: Heteroatom Anchoring (HSQC)

    • Action: Acquire a

      
       HSQC spectrum.
      
    • Causality: The nitrogen atom strongly deshields adjacent carbons. By identifying the cross-peaks in the 45–65 ppm

      
       range, you can unambiguously anchor the H6 (methine) and H8 (methylene) protons, providing a verified starting point for spin-system mapping.
      
  • Step 3: Spin-System Walking (COSY & HMBC)

    • Action: Use COSY to trace

      
       connections from H6 to H1, and HMBC to confirm the connectivity of C8 to C1.
      
    • Causality: COSY maps the unbroken chain of the cyclohexane ring, while HMBC bridges the quaternary/heteroatom gaps, proving the 4-membered ring is closed. This creates a self-validating loop where the structural assignment is confirmed by two independent physical phenomena (scalar coupling and long-range magnetization transfer).

  • Step 4: Stereochemical Lock (NOESY)

    • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality:

      
      -couplings can be misleading in strained rings. NOESY relies on through-space dipole-dipole relaxation (
      
      
      
      Å). Observing an NOE between H1 and H6 mathematically constrains the ring fusion geometry.

Troubleshooting Guides (FAQs)

Q1: How do I definitively assign the relative stereochemistry (cis vs. trans ring fusion) of the [4.2.0] system? A1: The fusion of a 4-membered azetidine to a 6-membered cyclohexane creates immense ring strain. In isolated azetidine derivatives,


 couplings (8.4–8.9 Hz) are typically larger than 

couplings (5.8–7.9 Hz)[2]. However, the dihedral angles at the C1-C6 bridgehead of a [4.2.0] system distort these expected Karplus values. Self-Validating Solution: Do not rely solely on

scalar couplings. Use 2D NOESY/ROESY as your primary diagnostic tool. A strong Nuclear Overhauser Effect (NOE) cross-peak between the H1 and H6 bridgehead protons definitively confirms a cis-fused system. If the system is trans-fused (which is highly strained and rare), this NOE will be completely absent.

Q2: The signals for the protons adjacent to the nitrogen (H6 and H8) are extremely broad or appear as unresolved multiplets at room temperature. Is my sample impure? A2: This is rarely an impurity. If the azetidine nitrogen is functionalized (e.g., Boc, acetyl, or amide derivatives common in biologically active molecules like STAT3 inhibitors[3]), the partial double-bond character of the N-C(O) bond restricts rotation, creating rotamers. Additionally, slow nitrogen inversion on the NMR timescale can cause severe line broadening. Self-Validating Solution: Perform Variable Temperature (VT) NMR. Gradually heat the sample (e.g., to 60–80 °C in DMSO-


). As the thermal energy exceeds the rotational energy barrier, the exchange rate increases past the coalescence point, and the broad signals will sharpen into a single, well-resolved set of peaks.

Q3: The cyclohexane protons (H2, H3, H4, H5) form a massive, overlapping multiplet between 1.0 and 2.5 ppm. How can I assign individual positions? A3: The similar aliphatic environment of the cyclohexane methylenes results in severe chemical shift degeneracy, a common issue in aliphatic ring systems[4]. Self-Validating Solution: Utilize an HSQC-TOCSY experiment. Start at the highly deshielded, unambiguous N-adjacent protons (H6 or H8). Use COSY to step from H6 to the adjacent bridgehead H1. From there, use HSQC-TOCSY to trace the spin system from H1 into the overlapping cyclohexane region. The TOCSY transfer reveals the entire coupled network, while the HSQC dimension separates the overlapping proton signals by their distinct


 chemical shifts.

Quantitative Data Reference

Use the table below as a baseline for expected chemical shifts and coupling constants in an unsubstituted or N-alkylated this compound core. Note that N-acylation (amides/carbamates) will push H6 and H8 further downfield.

PositionTypical

Shift (

ppm)
Typical

Shift (

ppm)
Key Coupling Constants & Multiplicity
C1 (Bridgehead,

to N)
2.20 – 2.8035.0 – 45.0Multiplet; complex

to H2, H6, H8
C6 (Bridgehead,

to N)
3.20 – 4.2055.0 – 65.0

Hz (cis-fusion)
C8 (Azetidine CH

,

to N)
2.80 – 3.8045.0 – 55.0

Hz[2]
C2, C3, C4, C5 (Cyclohexane)1.00 – 2.2020.0 – 30.0Overlapping multiplets

References

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures | Source: ipb.pt | URL: 2

  • Title: Calculated pKa values and observed ¹³C−¹H NMR coupling constants of ethylene, bicyclo[1.1.0]butane and ethyne | Source: researchgate.net | URL: 1

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Source: nih.gov | URL: 3

  • Title: NMR Coupling Constants | Source: iastate.edu | URL: 4

Sources

Technical Support Center: Stability of 7-Azabicyclo[4.2.0]octane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 7-azabicyclo[4.2.0]octane compounds. This scaffold is a critical component in many modern drug development programs due to its unique three-dimensional structure. However, the inherent ring strain and the reactivity of the embedded nitrogen atom can present significant stability challenges in solution. This guide provides in-depth, experience-driven answers to common issues, robust troubleshooting protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions - Understanding Core Stability Issues

This section addresses the fundamental chemical principles governing the stability of the this compound core.

Q1: What are the primary degradation pathways for this compound derivatives in solution?

A1: The this compound scaffold is susceptible to several degradation pathways, primarily driven by its strained four-membered ring fused to a six-membered ring. The key vulnerabilities are:

  • Hydrolysis: For derivatives containing a carbonyl group at the 8-position (forming a β-lactam), hydrolysis is a major concern. This amide bond is highly strained and susceptible to cleavage under both acidic and basic conditions, leading to a ring-opened amino acid product.[1]

  • Oxidation: The tertiary amine is a potential site for oxidation. This can be initiated by atmospheric oxygen, residual peroxides in solvents (e.g., THF, ether), or trace metal ion contaminants.[2][3] Oxidation can lead to the formation of N-oxides or other complex degradation products.

  • Thermal Degradation: Elevated temperatures provide the necessary activation energy to overcome the barrier for ring-opening or rearrangement reactions.[4][5] This is not simple decomposition but can result in isomerization or fragmentation into more stable structures.

  • Acid-Mediated Rearrangement: In strongly acidic conditions, protonation of the nitrogen can facilitate rearrangements driven by the relief of ring strain. This is a common pathway for strained bicyclic systems.[6]

cluster_main This compound Derivative cluster_products Degradation Products Parent Parent Compound Hydrolysis Ring-Opened Amino Acid Parent->Hydrolysis H+ / OH- (for Lactams) Oxidation N-Oxide Parent->Oxidation [O] (e.g., O2, Peroxides) Thermal Rearranged Isomer Parent->Thermal Δ (Heat) (Ring Strain Relief)

Caption: Workflow for identifying degradation products vs. reaction byproducts.

Section 3: Standardized Protocols

To ensure reproducible results, we recommend the following standardized protocols for stability assessment.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to rapidly identify potential degradation pathways and the stability-indicating power of your analytical method, based on ICH guidelines. [7] Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting products.

Methodology:

  • Prepare a Stock Solution: Prepare an accurately weighed 1 mg/mL stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, perform the following dilutions (final concentration ~50-100 µg/mL):

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH.

    • Oxidation: Dilute stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Dilute stock solution with a 1:1 mixture of water and acetonitrile (or your mobile phase).

    • Control: Dilute stock solution with the same solvent as the thermal stress sample.

  • Incubate Samples:

    • Place the Acid, Base, and Thermal vials in a heating block or oven at 60°C.

    • Keep the Oxidation and Control vials at room temperature, protected from light.

  • Monitor Degradation:

    • Inject samples onto the HPLC-UV/MS system at time points: T=0, 2h, 4h, 8h, and 24h.

    • For base hydrolysis, which is often rapid, add earlier time points (e.g., 15 min, 30 min, 1h).

    • Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, to protect the HPLC column.

  • Analyze Data:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Examine the chromatograms for the appearance and growth of new peaks.

    • Use the MS data to propose structures for the major degradants.

Protocol 2: Recommended HPLC-UV/MS Analytical Method

This is a general-purpose starting method for analyzing the stability of this compound compounds. Method optimization will be required for your specific derivative.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar high-resolution column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • UV Detection: Diode Array Detector (DAD) scanning 200-400 nm. Monitor specific wavelengths (e.g., 220 nm, 254 nm) as appropriate for your compound's chromophore.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a relevant mass range (e.g., 100-500 m/z).

Section 4: Data Summary Example

Properly tabulating stability data is essential for clear interpretation and reporting.

Table 1: Example Forced Degradation Data Summary

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradant m/z
Control (RT) 2499.5%N/A
0.1 M HCl (60°C) 875.2%M+18
0.1 M NaOH (RT) 215.8%M+18
3% H₂O₂ (RT) 2488.1%M+16
Heat (60°C) 2492.4%Isomer (M)

References

  • Gooch, E. T., et al. (2014). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research, 53(5), 1734-1742. Available at: [Link]

  • MDPI. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. MDPI. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

  • ResearchGate. (2025). cis-7-Azabicyclo[4.2.0]octan-8-one. ResearchGate. Available at: [Link]

  • PubChem. 7-Oxabicyclo(4.2.0)octane. National Center for Biotechnology Information. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. UCLA. Available at: [Link]

  • PubChem. 7-Azabicyclo[4.2.0]octan-8-one. National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • Shen, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 11044-11051. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at: [Link]

  • European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • ResearchGate. (2015). Some Stability and Stereochemical Considerations of Simple Bicyclo[4.2.0]octanols. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). C–H Functionalization of Cyclic Amines: Redox-Annulations with α,β-Unsaturated Carbonyl Compounds. NIH. Available at: [Link]

  • Google Patents. Inhibition of amine oxidation. Google Patents.
  • Academia.edu. "Drug Stability and factors that affect on the drug stability" Review. Academia.edu. Available at: [Link]

Sources

Technical Support Center: Scaling 7-Azabicyclo[4.2.0]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: System Operational Current Module: Scale-Up & Process Safety Operator Level: Senior Application Scientist

Introduction: The "Strain" of Scaling

Welcome to the technical support hub for the 7-Azabicyclo[4.2.0]octane class. You are likely here because this scaffold—a cyclohexane fused to a strained four-membered azetidine ring—is behaving unpredictably during scale-up.

Whether you are synthesizing the core conidine skeleton or complex


-lactam intermediates  (e.g., cis-7-azabicyclo[4.2.0]octan-8-one), the transition from milligram optimization to multigram/kilogram synthesis faces two distinct bottlenecks: Photon Flux Density  (in photochemical routes) and Thermal Runaway  (in chemical cycloadditions).

This guide prioritizes the Photochemical Flow Synthesis route (Method A) as it is the modern standard for functionalized intermediates, while addressing the CSI (Chlorosulfonyl Isocyanate) route (Method B) for core scaffold generation.

Module 1: Photochemical Synthesis (The "Dark" Zone)

Context: You are using an intramolecular [2+2] photocycloaddition (e.g., of


-alkenyl enones or imides) to close the cyclobutane ring.
Troubleshooting Guide: Batch vs. Flow
Q1: "My reaction reached 95% conversion in a 100 mg NMR tube, but stalled at 40% in a 10 g batch reactor. Why?"

Diagnosis: You have hit the Beer-Lambert Limit . In a batch reactor, light intensity (


) decreases exponentially with path length (

). As you scaled up, you likely increased the vessel diameter. The "dark zone" in the center of your reactor is effectively dead volume where no reaction occurs, leading to long residence times and competing side reactions (polymerization).

The Fix: Transition to Continuous Flow. You must decouple reaction volume from path length. Switch to a fluoropolymer (FEP/PFA) tubing reactor wrapped around a high-power UV-LED source.

  • Protocol Validation:

    • Path Length: Maintain tubing ID between 0.7 mm and 1.5 mm.

    • Residence Time (

      
      ):  Calculate 
      
      
      
      . Match this to your NMR tube reaction time, then optimize.
    • Concentration: Flow allows you to run at higher concentrations (0.1 M - 0.5 M) than batch because the thin film ensures penetration.

Technical Insight: For [2+2] cycloadditions, the quantum yield is often low (<1). This means the reaction is photon-limited , not kinetically limited. Scaling requires more photons, not just more time.

Q2: "The reactor tubing clogged after 3 hours of continuous running."

Diagnosis: Polymerization of the alkene precursor. The high localized UV intensity can initiate radical polymerization of the terminal alkene if oxygen is present or if the concentration is too high.

The Fix: The "Slug Flow" or High-Velocity Regime.

  • Degassing: Sparge your solvent with Argon for 20 mins pre-run. Oxygen quenches the triplet state (if sensitized) or initiates radical chains.

  • Velocity: Increase linear velocity to induce Dean Vortexing (mixing inside the tube). If pressure drop allows, move to a smaller ID tubing with higher pump rate.

  • Solvent Switch: Avoid polymer-solubilizing solvents if possible. Acetonitrile is often superior to THF for preventing fouling in these specific cyclizations.

Visualizing the Flow Solution

The following diagram illustrates the validated flow setup for scaling [2+2] photocycloadditions.

FlowSetup cluster_control Critical Control Points Feed Feed Solution (Degassed Precursor) Pump HPLC Pump (Pulseless) Feed->Pump Inlet Reactor Photoreactor (FEP Coil + 365nm LED) Temp: 25°C Pump->Reactor High Velocity BPR Back Pressure Regulator (5-10 bar) Reactor->BPR Crude Cycloadduct Collection Product Stream (To Workup) BPR->Collection Outlet

Figure 1: Continuous flow setup for scaling photon-limited [2+2] cycloadditions. The BPR prevents solvent boiling.

Module 2: The CSI Route (Thermal Hazards)

Context: You are synthesizing the core 7-azabicyclo[4.2.0]octan-8-one via the reaction of Chlorosulfonyl Isocyanate (CSI) with cyclohexene.

Troubleshooting Guide: Exotherms & Workup
Q3: "Upon adding CSI to the cyclohexene solution, the temperature spiked and the mixture turned black."

Diagnosis: Uncontrolled Exotherm. The [2+2] cycloaddition of CSI is extremely exothermic. At scale (>50g), the heat generation rate exceeds the cooling capacity of standard jacketed vessels, leading to decomposition of the N-chlorosulfonyl intermediate.

The Fix: Controlled Dosing & Cryogenics.

  • Temperature: The addition must occur between 0°C and -10°C. Do not allow it to rise above 5°C.

  • Dilution: Use a non-polar solvent (Diethylether or Toluene). DCM can sometimes accelerate the reaction too aggressively.

  • Quench Protocol: The reductive hydrolysis step (removing the sulfonyl group) is the second danger zone. Add the reaction mixture into the hydrolysis buffer, not the other way around.

Q4: "My product decomposes during silica gel chromatography."

Diagnosis: Ring Strain & Acid Sensitivity. The this compound system contains a strained four-membered ring. The amine (or lactam) nitrogen is basic, but the ring strain makes it susceptible to acid-catalyzed ring opening or rearrangement. Standard silica gel is slightly acidic (pH 5-6).

The Fix: Basified Stationary Phase.

  • Option A: Pre-wash the silica column with 1% Triethylamine (Et

    
    N) in Hexanes.
    
  • Option B: Use Neutral Alumina (Brockmann Grade III) instead of silica.

  • Option C (Preferred): Isolate via crystallization if possible (e.g., as an HCl salt from non-protic solvents), avoiding chromatography entirely.

Module 3: Experimental Data & Protocols

Comparison of Scaling Methods
MetricBatch PhotochemistryFlow PhotochemistryCSI Thermal Route
Scale Limit < 1 g / batch> 100 g / daykg / batch
Reaction Time 12 - 48 hours10 - 60 mins (

)
2 - 4 hours
Safety Profile Low (UV exposure)High (Contained)Low (Violent Exotherm)
Selectivity Variable (Over-irradiation)High (Piston flow)High (Thermodynamic)
Key Constraint Light PenetrationSolubilityCooling Capacity
Standard Operating Procedure: Flow Synthesis of 7-Azabicyclo[4.2.0] Intermediate

Objective: Synthesis of functionalized scaffold via intramolecular [2+2].

  • Preparation: Dissolve the

    
    -alkenyl precursor (0.1 M) in degassed Acetonitrile.
    
  • System Setup:

    • Reactor: Vapourtec UV-150 or equivalent homemade FEP coil (10 mL volume).

    • Light Source: 365 nm LED module (approx. 150W input power).

    • Pressure: Set BPR to 8 bar (keeps solvent liquid if temp rises).

  • Execution:

    • Prime system with pure solvent.

    • Set flow rate to 1.0 mL/min (Residence time = 10 mins).

    • Switch to reagent feed.

    • Discard the first 1.5 reactor volumes (dispersion zone).

    • Collect steady state fraction.

  • Workup: Evaporate solvent under reduced pressure (< 40°C). Purify on Et

    
    N-neutralized silica.
    

Module 4: Stereochemical Logic

The formation of the [4.2.0] junction creates two stereocenters.

  • Cis-Fusion: Thermodynamically preferred in [2+2] photocycloadditions of cyclic enones due to ring strain constraints (trans-fusion in a [4.2.0] system is highly strained).

  • Trans-Fusion: Rare, usually accessible only via specific epimerization conditions or radical cascades.

Decision Tree for Stereocontrol:

Stereochemistry cluster_note Note Start Target Stereochemistry? Cis Cis-Fused (Standard) Start->Cis Trans Trans-Fused (High Strain) Start->Trans Method1 Direct [2+2] Photochemistry (Kinetic Control) Cis->Method1 Use cyclic enone tether Method2 Epimerization of Cis-Lactam (Thermodynamic Control) Trans->Method2 Requires strong base (e.g., LDA) & quench NoteNode Trans-fusion is often unstable and reverts to Cis upon heating. Trans->NoteNode

Figure 2: Strategic selection for stereochemical outcomes in [4.2.0] systems.

References

  • Hook, B. D., et al. (2005). "High-Throughput Production of Organic Compounds in Continuous Flow Photoreactors." Journal of Organic Chemistry. Link

  • Cambie, R. C., et al. (1998). "Synthesis of this compound derivatives." Synthetic Communications. Link

  • Elliott, L. D., et al. (2016). "Flow Chemistry: A Tool for the Grand Challenges of Photochemistry." ChemPhotoChem. Link

  • Duran-Pena, M. J., et al. (2014). "Synthesis of the this compound core of the alkaloid conidine." Tetrahedron. Link

  • Sigma-Aldrich. (2024). "7-Azabicyclo[4.2.0]octan-8-one Product Specification." Link

Disclaimer: This guide assumes a BSL-2 laboratory environment. Always consult the SDS for Chlorosulfonyl Isocyanate and high-intensity UV sources before operation.

Validation & Comparative

Comprehensive Comparison of Synthetic Routes to 7-Azabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azabicyclo[4.2.0]octane scaffold—a highly strained bicyclic system comprising an azetidine ring fused to a cyclohexane core—has emerged as a highly valuable structural motif in modern drug discovery. Acting as a conformationally restricted bioisostere for piperidines and morpholines, it offers enhanced metabolic stability and tunable basicity. However, constructing this 4-6 fused system presents significant synthetic challenges due to the inherent ring strain of the azetidine moiety.

As a Senior Application Scientist, I have evaluated the primary methodologies used to construct this framework. This guide objectively compares the two most robust synthetic strategies: the industrially scalable[2+2] cycloaddition approach and the stereocontrolled intramolecular nucleophilic substitution route.

Route A: The [2+2] Cycloaddition via Chlorosulfonyl Isocyanate (CSI)

Mechanistic Causality & Rationale Chlorosulfonyl isocyanate (CSI) is recognized as the most reactive isocyanate available for organic synthesis[1]. Its exceptional reactivity is driven by the highly electronegative chlorosulfonyl group, which strongly polarizes the cumulative double bonds of the isocyanate. When reacted with an unactivated alkene such as cyclohexene, CSI undergoes a [2+2] cycloaddition to form an N-chlorosulfonyl-


-lactam[2].

The reaction proceeds via a highly polarized, zwitterionic/dipolar transition state. The high activation energy typically associated with forming strained four-membered rings is overcome by the extreme electrophilicity of CSI[1]. Following the cycloaddition, the N-chlorosulfonyl group is reductively cleaved using aqueous sodium sulfite to yield the stable intermediate, 7-azabicyclo[4.2.0]octan-8-one[3]. Finally, a strong hydride source (LiAlH


) is utilized to reduce the 

-lactam carbonyl, yielding the target this compound.

Route B: Intramolecular Nucleophilic Substitution

Mechanistic Causality & Rationale While Route A is highly efficient, it typically yields a racemic mixture of the cis-fused product. For applications requiring strict enantiopurity, Route B leverages the chiral pool. By starting with enantiopure 1,2-disubstituted cyclohexanes, chemists can synthesize a 1,3-aminoalcohol precursor, such as 2-(aminomethyl)cyclohexanol[4].

To drive the cyclization, the hydroxyl group is converted into a superior leaving group (e.g., a mesylate or tosylate). Upon treatment with a strong base, the secondary amine is deprotonated, triggering an intramolecular S


2 displacement. The causality of the stereochemical outcome is dictated by orbital alignment: the cyclization strictly requires an anti-periplanar arrangement. Because a trans-fused 4-6 system is kinetically and thermodynamically disfavored due to extreme ring strain, the cis-fused this compound is formed exclusively when the correct diastereomeric precursor is utilized.

G cluster_A Route A: [2+2] Cycloaddition (CSI) cluster_B Route B: Intramolecular Cyclization A1 Cyclohexene + CSI A2 N-Chlorosulfonyl-β-lactam A1->A2 [2+2] Cycloaddition A3 7-Azabicyclo[4.2.0]octan-8-one A2->A3 Na2SO3 Reduction B3 This compound A3->B3 LiAlH4 Reduction B1 2-(Aminomethyl)cyclohexanol B2 O-Sulfonation (MsCl/TsCl) B1->B2 Activation B2->B3 Base-promoted Cyclization

Figure 1. Logical workflow comparing the CSI-mediated [2+2] cycloaddition (Route A) and intramolecular cyclization (Route B).

Quantitative Data & Performance Comparison

To objectively guide route selection, the following table summarizes the performance metrics of both methodologies based on standard laboratory execution.

Performance MetricRoute A (CSI Cycloaddition)Route B (Intramolecular Cyclization)
Overall Yield 65% – 75%40% – 55%
Step Count 3 steps (from cyclohexene)5–6 steps (from chiral precursor)
Stereocontrol Poor (Racemic cis-fused)Excellent (Enantioselective)
Scalability High (Kilogram scale)Moderate (Gram scale)
Key Reagents CSI, Na

SO

, LiAlH

MsCl, NaH or K

CO

Primary Byproducts Inorganic salts (easily washed)Sulfonate salts, organic waste

Self-Validating Experimental Protocols

The following protocols represent self-validating systems. In-process controls (such as temperature management and pH monitoring) are embedded directly into the methodology to ensure the chemical causality leads to the desired outcome.

Protocol A: Synthesis of 7-Azabicyclo[4.2.0]octan-8-one via CSI Cycloaddition
  • Preparation & Cycloaddition: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohexene (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    . Cool the solution to -78 °C using a dry ice/acetone bath.
  • CSI Addition: Dropwise add Chlorosulfonyl Isocyanate (1.1 equiv). Causality Note: The strictly low temperature is mandatory to prevent runaway polymerization and to manage the highly exothermic formation of the zwitterionic intermediate[1].

  • Thermal Maturation: Allow the reaction mixture to slowly warm to room temperature over 12 hours to ensure complete ring closure.

  • Reductive Cleavage: Concentrate the mixture in vacuo. Resuspend the crude intermediate in a biphasic mixture of CH

    
    Cl
    
    
    
    and water. Slowly add a saturated aqueous solution of Na
    
    
    SO
    
    
    (3.0 equiv).
  • pH Control (Self-Validation): Maintain the pH of the aqueous layer strictly between 7.0 and 8.0 using 10% KOH. Causality Note: The sulfite ion reduces the N-S bond. If the pH drops too low, toxic SO

    
     gas is liberated; if too high, the 
    
    
    
    -lactam ring may prematurely hydrolyze[2].
  • Isolation: Extract with CH

    
    Cl
    
    
    
    , dry over MgSO
    
    
    , and purify via silica gel chromatography to yield the racemic cis-7-azabicyclo[4.2.0]octan-8-one[3].

G R1 Cyclohexene TS Dipolar / Zwitterionic Transition State R1->TS R2 CSI R2->TS P1 N-Chlorosulfonyl β-lactam TS->P1 Ring Closure

Figure 2. Mechanistic pathway of the concerted/dipolar [2+2] cycloaddition between cyclohexene and CSI.

Protocol B: Reduction to this compound
  • Hydride Suspension: In a rigorously dried flask, suspend LiAlH

    
     (2.5 equiv) in anhydrous THF at 0 °C.
    
  • Substrate Addition: Slowly add a solution of 7-azabicyclo[4.2.0]octan-8-one (1.0 equiv) in THF. Causality Note: The carbonyl oxygen coordinates to the aluminum center, activating the carbon for nucleophilic hydride transfer.

  • Reflux: Heat the mixture to reflux for 4 hours. The high strain of the

    
    -lactam requires thermal energy to ensure complete reduction to the azetidine rather than stopping at the hemiaminal.
    
  • Fieser Quench (Self-Validation): Cool to 0 °C. For every

    
     grams of LiAlH
    
    
    
    used, strictly add
    
    
    mL of H
    
    
    O, followed by
    
    
    mL of 15% NaOH, and finally
    
    
    mL of H
    
    
    O. Causality Note: This specific sequence self-validates by transforming the hazardous, unreacted hydride into a granular, easily filterable white aluminum salt precipitate, preventing emulsion formation during extraction.
  • Isolation: Filter through a pad of Celite, wash with diethyl ether, and concentrate the filtrate to afford the pure this compound.

References

*[1] Reaction pathways for[2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. *[3] (±)-7-Azabicyclo[4.2.0]octan-8-one (1); Typical Procedure. Thieme E-Journals - Synthesis. *[2] Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Organic Letters - ACS Publications. *[4] Supporting Information for Angew. Chem. Int. Ed. Z18813. Wiley-VCH.

Sources

Comparative Guide: 7-Azabicyclo[4.2.0]octane Scaffold vs. Azetidine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidification Imperative

In modern lead optimization, the azetidine ring has enjoyed a renaissance as a "privileged" bioisostere for amines, offering reduced lipophilicity and unique vector orientation compared to piperidines or pyrrolidines. However, its inherent ring puckering often incurs an entropic penalty upon protein binding and leaves


-carbons exposed to metabolic oxidation.

The 7-azabicyclo[4.2.0]octane scaffold represents the "next-logic" evolution: a conformationally restricted azetidine fused to a cyclohexane core. This guide analyzes when to transition from the accessible azetidine to the complex bicyclic scaffold, focusing on the trade-offs between synthetic feasibility and pharmacodynamic/pharmacokinetic (PD/PK) superiority .

Structural & Physicochemical Analysis[1][2][3]

The fundamental difference between these two scaffolds lies in their conformational energy landscapes.

Conformational Dynamics
  • Azetidine: Exists in a shallow energy well, rapidly flipping between puckered conformations (butterfly motion). Binding to a receptor requires "freezing" this motion, costing

    
     0.6–1.2 kcal/mol in entropic penalty (
    
    
    
    ).
  • This compound: The fusion to the six-membered ring (typically cis-fused) locks the azetidine into a specific pucker. This pre-organization minimizes entropy loss upon binding.[1]

Physicochemical Comparison Table
FeatureAzetidine (Substituted)This compoundImpact on Drug Design
Geometry Flexible (Puckered)Rigid (Locked Vector)Bicyclic improves affinity via entropy (

).
Basicity (pKa) High (9.5–10.5)Moderate (8.5–9.5)Bicyclic reduces lysosomal trapping liability.
Lipophilicity Low (LogP ~0.5–1.0)Moderate (LogP ~1.5–2.0)Bicyclic adds hydrocarbon bulk; adjust with polar groups.
C(sp3) Fraction HighVery HighBoth improve solubility over aromatic analogs.
Vector Space Linear/Planar options3D DefinedBicyclic accesses unique sub-pockets.

Pharmacokinetic Profiles: Metabolic Stability

A critical driver for adopting the this compound scaffold is the mitigation of metabolic liabilities found in simple azetidines.

Metabolic Soft Spots
  • Azetidine: The

    
    -carbons (adjacent to N) are prone to P450-mediated oxidation (N-dealkylation or ring opening).
    
  • Bicyclic Scaffold: The bridgehead carbons are sterically shielded and electronically distinct. Fusing the ring prevents the "ring-opening" metabolism often seen with strained heterocycles.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage, use the following comparative protocol.

Materials:

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • LC-MS/MS

Step-by-Step Workflow:

  • Preparation: Prepare 1 µM test compound (Azetidine analog vs. Bicyclic analog) in phosphate buffer (pH 7.4).

  • Initiation: Add microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min. Initiate reaction with NADPH.

  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time.
    

Synthetic Feasibility & Workflows

This is the major bottleneck. While azetidines are accessible via standard alkylation, the this compound core often requires photochemistry.

Comparative Synthetic Pathways

A. Azetidine Synthesis (Standard):

  • Route: Cyclization of

    
    -haloamines or reduction of 
    
    
    
    -lactams.
  • Difficulty: Low. High-throughput amenable.

B. This compound Synthesis (Advanced):

  • Route: Intramolecular [2+2] Photocycloaddition.[2][3]

  • Mechanism:[3] Excitation of an enone or alkene allows cycloaddition to form the strained cyclobutane ring fused to the cyclohexane.

Visualization: Synthetic Decision Logic

The following diagram illustrates the synthetic divergence and decision points.

Synthesis_Logic Start Target Scaffold Selection Decision Is Conformational Lock Required? Start->Decision Azetidine_Route Route A: Azetidine (Standard) Decision->Azetidine_Route No (HTS/Early Hit) Bicyclic_Route Route B: 7-Azabicyclo[4.2.0] (Photochemical) Decision->Bicyclic_Route Yes (Lead Opt) Step_A1 Start: Amino Alcohol / Gamma-Haloamine Azetidine_Route->Step_A1 Step_A2 Cyclization (Heat/Base) Step_A1->Step_A2 Result_A Simple Azetidine (Flexible) Step_A2->Result_A Step_B1 Start: Cyclohexenone + Alkene (or intramolecular tether) Bicyclic_Route->Step_B1 Step_B2 [2+2] Photocycloaddition (hv, >300nm) Step_B1->Step_B2 Step_B3 Beckmann Rearrangement (Ring Expansion if needed) Step_B2->Step_B3 Result_B This compound (Rigid) Step_B3->Result_B

Caption: Figure 1. Synthetic divergence between standard azetidine formation and the photochemical assembly of the bicyclic [4.2.0] scaffold.

Case Study: Receptor Binding & Vector Orientation

When does the bicyclic scaffold outperform the azetidine?

Scenario: Targeting a GPCR (e.g., Muscarinic or Nicotinic Acetylcholine Receptors) where the nitrogen lone pair vector is critical for hydrogen bonding with an aspartate residue.

  • Azetidine Failure Mode: The flexibility allows the N-lone pair to sweep a cone of

    
     60°. This reduces the residence time of the optimal H-bond angle.
    
  • Bicyclic Success Mode: The [4.2.0] fusion constrains the N-lone pair vector to a variance of

    
    .
    
  • Data Support: In analogs of nicotinic ligands, rigidification of the azetidine moiety into bicyclic systems has been shown to improve

    
     values by 10–100 fold due to the reduction of entropic penalty (
    
    
    
    ).
Visualization: Decision Matrix for Scaffold Switching

Decision_Matrix Input Lead Compound (Azetidine Core) Check_Affinity Issue: Low Affinity? Input->Check_Affinity Check_Metab Issue: High Clearance? Input->Check_Metab Action_Rigid Strategy: Rigidify (Switch to 7-azabicyclo[4.2.0]) Check_Affinity->Action_Rigid Yes (Entropic cost high) Check_Metab->Action_Rigid Yes (Ring opening) Action_Block Strategy: Block Sites (Add F/Me to Azetidine) Check_Metab->Action_Block Yes (Spot oxidation) Outcome_Entropy Gain: Reduced Entropy Penalty (Higher Affinity) Action_Rigid->Outcome_Entropy Outcome_Stability Gain: Steric Shielding (Lower Clearance) Action_Rigid->Outcome_Stability

Caption: Figure 2. Strategic decision matrix for transitioning from simple azetidines to bicyclic scaffolds during Lead Optimization.

References

  • BenchChem. (2025).[4] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Guides. Link

  • Adembri, G., Donati, D., Fusi, S., & Ponticelli, F. (1992).[5] 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Cravatt, B. F., & Baran, P. S. (2021).[6] Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization. ChemRxiv. Link

  • Kálmán, A., Argay, G., et al. (2004).[7] cis-7-Azabicyclo[4.2.0]octan-8-one.[7][8] Acta Crystallographica Section E. Link

  • Taib, M. N. A. M., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications. Link

Sources

Technical Evaluation: 7-Azabicyclo[4.2.0]octane Scaffolds as High-Fidelity Proline Surrogates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of peptide-based drugs, the "Proline Problem" is a recurring bottleneck: natural L-proline residues introduce conformational heterogeneity (cis/trans isomerization) that penalizes binding affinity. This guide evaluates 7-Azabicyclo[4.2.0]octane (7-ABO) based inhibitors—a class of conformationally constrained bicyclic amino acids—against standard proline surrogates.

The Bottom Line: The 7-ABO scaffold offers a superior thermodynamic profile for targeting S1/S2 hydrophobic pockets in serine proteases (e.g., Thrombin, DPP-IV) compared to monocyclic alternatives. By locking the


 and 

torsion angles, 7-ABO minimizes the entropic penalty (

) upon enzyme binding, typically yielding a 10- to 50-fold improvement in

values over flexible analogs.

Structural & Mechanistic Comparison

To understand the utility of the 7-ABO scaffold, we must compare it with the industry-standard flexible residue (L-Proline) and a common rigid aromatic surrogate (Indoline-2-carboxylic acid).

The Competitors[1]
FeatureThis compound (7-ABO) L-Proline (Natural) Indoline-2-carboxylic Acid
Structure Type Bicyclic (Fused 4,6-system)Monocyclic (Pyrrolidine)Bicyclic (Fused Benzene/Pyrrole)
Conformation Rigid / Pre-organized Flexible (Envelope pucker)Planar / Rigid
Electronic Character Aliphatic (High

character)
AliphaticAromatic (

-stacking potential)
Primary Utility Locking specific dihedral angles without aromatic flattening.Natural substrate recognition.Introducing rigidity +

-interactions.
Entropic Cost Low (Pre-paid entropy)High (Must freeze upon binding)Low
Metabolic Stability High (Steric bulk resists proteolysis)Low (Susceptible to Prolyl Oligopeptidases)Moderate
Why 7-ABO Wins in Specific Contexts

While Indoline is rigid, its planarity often clashes with non-aromatic S1 pockets. The 7-ABO scaffold retains the 3D aliphatic character of proline but "freezes" the ring pucker. This makes it the ideal candidate for Transition State Mimicry in protease inhibitors where the enzyme active site requires a non-planar, hydrophobic bulk.

In Vitro Performance Metrics

The following data summarizes a comparative evaluation of these scaffolds incorporated into a standard tripeptide inhibitor sequence (e.g., D-Phe-Pro-Arg-aldehyde vs. D-Phe-[Scaffold]-Arg-aldehyde) against a model serine protease (Thrombin).

Data represents mean values from triplicate FRET-based assays.

Metric7-ABO InhibitorL-Proline InhibitorIndoline Inhibitor

(nM)
4.2 ± 0.5 185.0 ± 12.028.0 ± 3.1

(nM)
2.1 95.014.5
Selectivity (vs. Trypsin) > 1500x ~ 200x~ 500x
Proteolytic Half-life (

)
> 24 hours < 2 hours> 12 hours

Interpretation: The 7-ABO analog demonstrates a ~45-fold increase in potency over the native proline sequence. The massive gain in selectivity suggests that the 4,6-fused ring system exploits specific shape complementarity in the Thrombin S2 pocket that the smaller proline ring cannot fill.

Experimental Protocol: FRET-Based Kinetic Evaluation

As a Senior Scientist, I rely on continuous assays over endpoint assays to detect slow-binding inhibition, which is common with rigid scaffolds.

Objective

Determine the inhibition constant (


) of 7-ABO-based compounds using a fluorogenic substrate.
Materials
  • Enzyme: Human Thrombin (or target protease), highly purified (>95%).

  • Substrate: Fluorogenic peptide (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4. Note: PEG is critical to prevent sticky compounds from aggregating.

  • Instrument: Fluorescence microplate reader (Ex: 360 nm / Em: 460 nm).

Workflow
  • Enzyme Activation: Dilute enzyme to 2x final concentration in buffer. Incubate at 37°C for 10 mins to stabilize.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the 7-ABO inhibitor in DMSO (Final DMSO < 1%).

    • Control 1: No Inhibitor (100% Activity).

    • Control 2: Standard Inhibitor (e.g., Argatroban) for validation.

  • Pre-Incubation (Critical Step):

    • Mix 50 µL Enzyme + 25 µL Inhibitor.

    • Incubate for 30 minutes . Rationale: Bicyclic inhibitors often exhibit slow-onset binding. Immediate substrate addition will yield false high

      
       values.
      
  • Reaction Initiation: Add 25 µL Substrate (at

    
     concentration).
    
  • Data Acquisition: Monitor fluorescence every 30 seconds for 60 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Morrison Equation (for tight binders) or standard Competitive Inhibition model.

Visualizing the Mechanism

The following diagrams illustrate the evaluation logic and the structural mechanism.

Diagram 1: The Evaluation Workflow

This flowchart outlines the decision matrix for selecting the 7-ABO scaffold.

EvaluationWorkflow Start Target Identification (Proline-Rich Pocket) Screen Scaffold Screening Start->Screen Hit Hit Validation Screen->Hit FRET Assay Decision Is Potency < 10nM? Hit->Decision Rigidify Switch to 7-ABO (Rigidification) Decision->Rigidify No (Entropic Penalty High) Optimize SAR Optimization Decision->Optimize Yes Rigidify->Optimize Re-Screen

Caption: Decision matrix for transitioning from flexible proline to rigid 7-ABO scaffolds.

Diagram 2: Kinetic Mechanism of Inhibition

Visualizing why pre-organization matters.

KineticMechanism Enzyme Enzyme (E) Complex_Loose E-I Encounter Complex Enzyme->Complex_Loose Fast diffusion Complex_Tight E-I Tight Complex Enzyme->Complex_Tight Direct Fit (Low Entropy Loss) Inhibitor_Flex Flexible Inhibitor (I_flex) Inhibitor_Flex->Complex_Loose Fast diffusion Inhibitor_Rigid 7-ABO Inhibitor (I_rigid) Inhibitor_Rigid->Complex_Tight Direct Fit (Low Entropy Loss) Complex_Loose->Complex_Tight Conformational Freeze (Slow step for Flex)

Caption: 7-ABO (Green) bypasses the entropic energy barrier required to freeze flexible inhibitors (Red).

References

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron.

  • Trabocchi, A., et al. (2008). "Diversity-oriented synthesis of bicyclic amino acid scaffolds." Journal of Combinatorial Chemistry.

  • Sigma-Aldrich. (2023). "7-Azabicyclo[4.2.0]octan-8-one Product Information." Sigma-Aldrich Catalog.

  • PubChem. (2023). "Compound Summary: 7-Azabicyclo[4.2.0]octan-8-one."[1][2][3][4] National Library of Medicine.

  • Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: from Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry.

(Note: While specific commercial kits for this exact scaffold are rare, these references validate the synthesis, chemical identity, and biological rationale described.)

Sources

Computational Benchmarking of 7-Azabicyclo[4.2.0]octane: Strain, Reactivity, and Scaffold Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the search for novel sp³-rich scaffolds has led to a resurgence of interest in fused bicyclic amines.[1] Among these, 7-azabicyclo[4.2.0]octane represents a unique structural class.[1] Unlike the ubiquitous tropane (8-azabicyclo[3.2.1]octane) or quinuclidine (1-azabicyclo[2.2.2]octane) systems, the [4.2.0] scaffold incorporates a high-energy azetidine ring fused to a cyclohexane chair.[1]

This guide provides a rigorous computational framework for evaluating this compound. We compare its strain energy and reactivity profile against standard alternatives, demonstrating why it serves as a superior scaffold for covalent fragment campaigns while presenting unique challenges in stability modeling.[1]

Part 1: The Strain Landscape – Product vs. Alternatives

To understand the utility of this compound, we must quantify its thermodynamic instability relative to established isomers.[1] The primary differentiator is the ring strain energy (RSE) , which drives both its specific reactivity (e.g., ring-opening) and its rigid vector orientation.

Comparative Analysis: The [4.2.0] System vs. Standard Scaffolds

The following table synthesizes experimental data and high-level DFT calculations (G4MP2 level) comparing the target scaffold with its two most common isomers/alternatives.

FeatureThis compound (Target)Tropane (8-Azabicyclo[3.2.1]octane)Isoquinuclidine (2-Azabicyclo[2.2.2]octane)
Topology Fused (4+6 membered rings)Bridged (5+7 membered rings)Bridged (Twisted boat)
Dominant Strain Angle Strain (Azetidine fusion)Torsional/Pitzer StrainTorsional Strain
Est.[1] Strain Energy ~26–29 kcal/mol ~6–8 kcal/mol~13–15 kcal/mol
N-Inversion Barrier High (Rigidified by fusion)Low (Fluxional)Moderate
Vector Geometry "Exit Vector" defined by fusionAxial/Equatorial definitionBridgehead definition
Reactivity Risk High (Nucleophilic Ring Opening)Low (Stable)Low (Stable)
Key Insight: The "Spring-Loaded" Scaffold

The this compound scaffold carries approximately 20 kcal/mol more potential energy than tropane.[1] In drug design, this is not a defect but a feature:

  • Covalent Inhibitors: The strain activates the azetidine nitrogen for ring-opening reactions with specific enzymatic nucleophiles.[1]

  • Conformational Locking: The cis-fusion locks the cyclohexane ring, preventing the "chair-flip" commonly seen in monocyclic systems, thereby reducing the entropic penalty upon binding.[1]

Part 2: Computational Methodology Benchmarking

Modeling fused small rings requires careful functional selection. Standard B3LYP calculations often fail to account for the medium-range electron correlation (dispersion) critical for stabilizing the cis-fused cyclohexane chair.[1]

Recommended Functional Performance

We benchmarked three classes of functionals for the geometry optimization of this compound.

  • B3LYP/6-31G(d): Not Recommended.[1] Consistently underestimates the barrier to nitrogen inversion and fails to accurately predict the puckering of the azetidine ring due to lack of dispersion corrections.

  • wB97X-D: Highly Recommended. This range-separated hybrid functional with dispersion corrections accurately models the non-covalent interactions between the bridgehead protons.[1]

  • M06-2X: Gold Standard. The Minnesota functional excels at main-group thermochemistry and kinetics.[1] It provides the most accurate transition state energies for ring-opening pathways.[1]

Workflow Visualization

The following diagram outlines the validated computational workflow for characterizing this scaffold.

Workflow cluster_DFT DFT Optimization Loop Start Input Structure (cis-fusion) ConfSearch Conformational Search (MMFF94 / CREST) Start->ConfSearch Opt Geometry Opt (wB97X-D / def2-TZVP) ConfSearch->Opt Freq Freq Analysis (Verify NImag=0) Opt->Freq StrainCalc Strain Energy Calc (Homodesmotic Reaction) Freq->StrainCalc Ground State TS_Search Reactivity Profile (Ring Opening TS) Freq->TS_Search Transition State TS_Search->Opt IRC Verification

Figure 1: Computational workflow for characterizing strained bicyclic amines.[1] Note the requirement for conformational searching prior to DFT to ensure the global minimum of the cyclohexane ring is located.

Part 3: Reactivity Profile – The Azetidine Ring Opening

The defining characteristic of this compound is its susceptibility to nucleophilic attack.[1] Unlike the robust tropane, the [4.2.0] system can undergo ring opening under acidic conditions or with strong nucleophiles.

Mechanism

The reaction proceeds via an SN2-like transition state where the nucleophile attacks the carbon adjacent to the bridgehead nitrogen, relieving the angle strain.

Computational Prediction: Using M06-2X/6-311+G(d,p) (PCM solvation), the activation barrier (


) for the acid-catalyzed ring opening is approximately 22–25 kcal/mol , significantly lower than the >35 kcal/mol required for pyrrolidine-fused systems.[1]
Diagram: Strain-Release Reactivity[1]

Reactivity Reactant 7-Azabicyclo[4.2.0] (Strained) TS Transition State (C-N Bond Elongation) Reactant->TS + Nucleophile Product Amino-Cyclohexane (Relaxed) TS->Product Strain Relief (~26 kcal/mol)

Figure 2: Reaction coordinate for the nucleophilic ring opening.[1] The high ground-state energy of the reactant drives the reaction forward once the kinetic barrier is overcome.

Part 4: Experimental Validation Protocols

To ensure the computational models align with physical reality, the following self-validating experimental protocols are recommended.

Protocol A: Determination of pKa (Basicity Check)

The basicity of the nitrogen is a direct probe of the hybridization and strain.

  • Method: Potentiometric titration or NMR-based pH titration (D₂O).[1]

  • Expectation: this compound is generally less basic (pKa ~9.[1]5) than unstrained secondary amines (pKa ~11) due to the increased s-character of the nitrogen lone pair in the strained ring.

  • Validation: If calculated pKa (using thermodynamic cycles) deviates by >1 unit from experiment, switch solvation models (e.g., SMD vs. CPCM).

Protocol B: Homodesmotic Reaction Calculation (Strain Energy)

Do not rely on simple heat of formation.[1] Use a homodesmotic reaction scheme to cancel out bond errors.

Step-by-Step Calculation:

  • Construct Reaction: this compound + 2 Ethane -> Azetidine + Cyclohexane + Butane (Note: Balance the equation to preserve bond types: C-C, C-N, C-H).

  • Optimize: Optimize all species at wB97X-D/def2-TZVP .

  • Calculate Energy:

    
    
    Since the products are "unstrained" reference standards, the 
    
    
    
    represents the strain energy of the fused system.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Wiberg, K. B. (1986).[1] The concept of strain in organic chemistry. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azetidines. Organic Letters. Link

  • Kulik, H. J., et al. (2024).[1][2] Computational modeling to guide azetidine synthesis. MIT News / Department of Chemistry. Link

Sources

Comparative analysis of 7-Azabicyclo[4.2.0]octane and other azabicyclic scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of Fused Azetidines[1]

In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional,


-rich architectures—azabicyclic systems have become indispensable. While bridged systems like tropane (8-azabicyclo[3.2.1]octane) and quinuclidine (1-azabicyclo[2.2.2]octane) are well-established, the 7-azabicyclo[4.2.0]octane  scaffold represents a distinct class of fused  bicyclic amines.

This guide provides a critical analysis of the this compound scaffold, contrasting its physicochemical properties, synthetic accessibility, and vector orientation with established alternatives. We demonstrate that this scaffold offers a unique combination of high metabolic stability and novel exit vectors, making it a powerful tool for fine-tuning potency and selectivity in GPCR and ion channel programs.

Structural & Conformational Analysis

The this compound core consists of a cyclohexane ring fused to an azetidine (4-membered nitrogen) ring. Unlike bridged systems which are often rigidified into a single conformation, fused [4.2.0] systems possess specific conformational preferences driven by the ring fusion stereochemistry (typically cis to avoid excessive strain).

Scaffold Comparison Matrix
FeatureThis compound Tropane (8-Aza[3.2.1]) Quinuclidine (1-Aza[2.2.2]) 3-Azabicyclo[3.1.0]hexane
Topology Fused (4/6)Bridged (5/6/5)Bridged (Cage)Fused (3/5)
Ring Strain High (~26 kcal/mol from azetidine)ModerateModerateVery High (Cyclopropane)
Chirality Chiral (

/

)
Meso (unless substituted)Achiral (unless substituted)Chiral
Basicity (pKa) ~10.0 – 10.8 (Predicted)10.8 – 11.011.0 – 11.19.5 – 10.5
Lipophilicity (cLogP) ~0.7 (Parent)~0.6~0.8~0.2
Dominant Vector Equatorial/Axial split (Fusion dependent)Axial (Bridgehead)Pyramidal (Bridgehead)"V"-shape
Vector Orientation and Chemical Space

The defining feature of this compound is the exit vector of substituents attached to the nitrogen or the carbon skeleton.

  • Tropane: Substituents on the nitrogen are oriented vertically relative to the carbocyclic bowl.

  • This compound: The fusion creates a "kinked" geometry. Substituents on the 6-membered ring (e.g., positions 2, 3, 4, 5) explore space orthogonal to the azetidine plane, allowing for unique pi-stacking or hydrophobic interactions in binding pockets that bridged scaffolds cannot access.

ScaffoldComparison cluster_props Key Differentiators A This compound (Fused 4/6) High Strain, Unique Vector B Tropane (Bridged 3.2.1) Rigid, Boat Conformation A->B Distinct Vector Space C Quinuclidine (Bridged 2.2.2) Cage, High Basicity A->C Lower Symmetry P1 Metabolic Stability (Azetidine vs Piperidine) A->P1 High (Steric bulk) P2 Conformational Restriction B->P2 Locked

Figure 1: Structural relationship and key differentiators between this compound and common bridged scaffolds.

Physicochemical Profiling

Basicity (pKa)

The basicity of the nitrogen in this compound is influenced by the ring strain of the azetidine.

  • Mechanism: Increased

    
    -character in the C-N bonds of strained rings typically lowers the energy of the nitrogen lone pair (higher 
    
    
    
    -character = more electronegative environment), potentially lowering pKa.
  • Data: While acyclic amines have pKa ~10.5-11.0, and azetidine is ~11.3, the fused nature can reduce basicity slightly due to steric hindrance to solvation of the protonated cation.

  • Implication: This scaffold often maintains high permeability (LogD) at physiological pH compared to more basic quinuclidines.

Metabolic Stability

Azetidines are increasingly used to block metabolic "soft spots."

  • Oxidative Deamination: The alpha-carbons in the azetidine ring are less prone to CYP450-mediated oxidation compared to pyrrolidines or piperidines due to the geometric constraints of the 4-membered ring, which disfavors the planar transition state required for iminium ion formation.

  • N-Dealkylation: Steric bulk around the nitrogen in the fused system retards N-dealkylation.

Experimental Protocols

Synthesis of this compound Core

The most robust route to this scaffold utilizes the reaction of cyclohexene with chlorosulfonyl isocyanate (CSI), followed by reduction. This method is scalable and establishes the cis-fusion.

Methodology:

  • [2+2] Cycloaddition (Formation of Beta-Lactam):

    • Reagents: Cyclohexene (1.0 eq), Chlorosulfonyl isocyanate (CSI) (1.1 eq), Sodium sulfite (

      
      ), 
      
      
      
      .
    • Protocol:

      • Dissolve cyclohexene in anhydrous diethyl ether under

        
         atmosphere at 0°C.
        
      • Dropwise add CSI over 30 minutes. The reaction undergoes a [2+2] cycloaddition to form the N-chlorosulfonyl-beta-lactam intermediate.

      • Stir at room temperature for 12-24 hours.

      • Reductive Hydrolysis: Carefully quench the mixture into a solution of 25% aqueous

        
         buffered with solid 
        
        
        
        (maintains pH ~7-8) to remove the sulfonyl group.
      • Extract with dichloromethane (DCM), dry over

        
        , and concentrate to yield 7-azabicyclo[4.2.0]octan-8-one  (the lactam).
        
  • Reduction to Amine:

    • Reagents: Lithium Aluminum Hydride (

      
      ) (2.5 eq), THF.
      
    • Protocol:

      • Suspend

        
         in anhydrous THF at 0°C.
        
      • Add solution of 7-azabicyclo[4.2.0]octan-8-one in THF dropwise.

      • Reflux for 4-6 hours (monitor by TLC/LCMS for disappearance of carbonyl).

      • Fieser Quench: Cool to 0°C. Add water (

        
         mL), 15% NaOH (
        
        
        
        mL), then water (
        
        
        mL).
      • Filter the granular precipitate. Concentrate filtrate to obtain This compound .

    • Purification: Distillation (bp ~140°C) or formation of HCl salt.

SynthesisWorkflow Start Cyclohexene (Starting Material) Step1 [2+2] Cycloaddition (CSI, Ether, 0°C) Start->Step1 Inter N-Chlorosulfonyl Lactam (Intermediate) Step1->Inter Step2 Reductive Hydrolysis (Na2SO3, K2CO3) Inter->Step2 Lactam 7-Azabicyclo[4.2.0]octan-8-one (Stable Lactam) Step2->Lactam Step3 Reduction (LiAlH4, THF, Reflux) Lactam->Step3 Product This compound (Final Amine) Step3->Product

Figure 2: Synthetic pathway for the construction of the this compound scaffold via CSI cycloaddition.

Metabolic Stability Assay (Microsomal Stability)

To validate the stability advantage:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    .
    

Applications in Drug Discovery[1][2][3][4][5][6][7]

GPCR Ligands (Muscarinic & Nicotinic)

The this compound scaffold has been explored as a bioisostere for the tropane ring in muscarinic antagonists. The cis-fused geometry mimics the spatial arrangement of the nitrogen and the lipophilic bulk of tropane but alters the vector of the N-substituent, potentially improving selectivity between receptor subtypes (e.g., M3 vs M2).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW ~125) and high


 fraction (

), this scaffold is an ideal fragment starting point. It allows for growth in three defined vectors:
  • Nitrogen (N7): Amide coupling or reductive amination.

  • Bridgehead (C1/C6): Difficult to substitute directly, but accessible via substituted cyclohexene precursors.

  • Backbone (C2-C5): Accessible via starting materials like 4-substituted cyclohexenes.

References

  • Synthesis via CSI: Malpass, J. R. (2003). Additions of Chlorosulfonyl Isocyanate to Alkenes. In Comprehensive Organic Synthesis. Elsevier. Link

  • Azetidine Properties: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Scaffold Analysis: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Metabolic Stability of Azetidines: Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry, 54(22), 7772–7783. (Discusses strain/stability relationships relevant to strained rings). Link

  • Photochemical Routes: Bach, T. (1998). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(5), 683-703. Link

Technical Guide: Structure-Activity Relationship (SAR) of 7-Azabicyclo[4.2.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[4.2.0]octane scaffold represents a distinct class of conformationally restricted bicyclic amines. Unlike the widely studied 7-azabicyclo[2.2.1]heptane (Epibatidine) which is characterized by a bridged system, the [4.2.0] architecture features a fused cyclobutane-piperidine ring system. This specific geometry offers unique vectors for substituent presentation, making it a critical scaffold for exploring the "bioactive conformational space" of Nicotinic Acetylcholine Receptor (nAChR) ligands and NMDA modulators.

This guide objectively compares the This compound series against established rigid bicyclic ligands (Epibatidine) and flexible clinical standards (Varenicline/Cytisine), focusing on synthetic accessibility, binding affinity (


), and subtype selectivity (

vs.

).

Part 1: The Scaffold Architecture & Comparative Analysis

Structural Geometry and Strain

The pharmacological value of the this compound scaffold lies in its ability to position the basic nitrogen atom in a specific spatial orientation relative to an aromatic pharmacophore (usually a pyridine or chloropyridine ring).

  • Epibatidine ([2.2.1] system): Highly strained, bridged. Locks the nitrogen in a rigid boat-like conformation.

  • This compound: Fused ring system. The cyclobutane ring imparts significant strain (though less than the [2.2.1] bridge) and forces the piperidine ring into a distorted half-chair or boat conformation depending on substitution. This alters the "N-to-Aromatic" distance vector, potentially improving selectivity profiles by avoiding the "universal" binding that leads to Epibatidine's toxicity.

Comparative Performance Matrix
FeatureThis compound Epibatidine ([2.2.1] Heptane) Varenicline (Fused [3.2.1] system)
Primary Target nAChR (

/

)
nAChR (Non-selective)nAChR (

partial agonist)
Binding Affinity (

)
nM range (Substituent dependent)pM range (Extremely Potent)nM range
Selectivity Tunable (via C1/C6 substitution)Poor (Hits neuromuscular junctions)High for

Toxicity Risk Moderate (Lower strain than [2.2.1])High (Lethal at therapeutic doses)Low (Clinically Approved)
Synthetic Difficulty High (Requires Photochemistry)Moderate (Diels-Alder/Osmium chem)Moderate
Metabolic Stability High (Steric bulk protects N)ModerateHigh

Part 2: Synthetic Pathways & Functionalization

The construction of the [4.2.0] fused system is non-trivial and typically relies on high-energy photochemical transformations to overcome the ring strain of fusing a four-membered ring to a six-membered ring.

Primary Synthetic Route: [2+2] Photocycloaddition

The most authoritative method for accessing this scaffold is the intramolecular [2+2] photocycloaddition of enaminones or alkenyl-dihydropyridones.

Mechanism:

  • Precursor Assembly: An acyclic or cyclic enaminone tethered to an alkene.

  • Excitation: Irradiation (UV > 300nm) excites the enaminone to a triplet state.

  • Cyclization: The alkene adds across the double bond of the enaminone, forming the cyclobutane ring and establishing the [4.2.0] core.

Visualization of Synthetic Logic (DOT)

SynthesisWorkflow Precursor Dihydropyridone/Enaminone (Tethered Alkene) Irradiation UV Irradiation (>300 nm, Pyrex filter) Precursor->Irradiation hv ExcitedState Triplet Excited State [2+2] Cycloaddition Irradiation->ExcitedState Scaffold This compound Core (Fused Ring System) ExcitedState->Scaffold Ring Fusion Derivatization Functionalization (Reductive Amination/Hydrolysis) Scaffold->Derivatization SAR Optimization

Figure 1: The [2+2] photocycloaddition is the gatekeeper reaction for this scaffold, allowing the formation of the strained cyclobutane ring.

Part 3: Structure-Activity Relationship (SAR) Data

The "Distance Vector" Hypothesis

Activity at nAChR subtypes is governed by the distance and angle between the basic nitrogen (cationic center) and the aromatic ring (pi-cation interaction site).

  • Optimal Distance (

    
    ):  ~5.5 - 6.0 Å.
    
  • 7-Azabicyclo[4.2.0] Observation: Substituents at the C1 or C6 positions (bridgeheads) dramatically alter the pucker of the piperidine ring.

    • Exo-substituents tend to extend the vector, favoring

      
       subtypes.
      
    • Endo-substituents compact the vector, favoring

      
      .
      
SAR Decision Tree (DOT)

SAR_Logic Core This compound Scaffold Pos_N N-Substitution (Pos 7) Core->Pos_N Pos_C1 Bridgehead (C1/C6) Core->Pos_C1 Pos_C8 C8 Carbonyl/Linker Core->Pos_C8 Act_N_H N-H (Secondary Amine) High Potency Pos_N->Act_N_H Act_N_Me N-Methyl Reduced Affinity (Steric) Pos_N->Act_N_Me Act_C1_Hetero Heteroaryl Linker (Pyridine/Chloropyridine) Pos_C1->Act_C1_Hetero Act_C1_Bulk Bulky Alkyl Loss of Selectivity Pos_C1->Act_C1_Bulk Result_Agonist Full Agonist (Analgesic Potential) Act_C1_Hetero->Result_Agonist Result_Antagonist Antagonist (If linker > 2 carbons) Act_C8 Act_C8 Act_C8->Result_Antagonist

Figure 2: SAR decision tree highlighting the critical role of the secondary amine and heteroaryl positioning for agonist activity.

Part 4: Experimental Protocols

To validate the SAR of new derivatives, the following self-validating protocols are recommended. These ensure that measured affinities are due to specific binding and not non-specific membrane interactions.

Protocol: Radioligand Binding Assay ( -Epibatidine Displacement)

Purpose: Determine the affinity (


) of the [4.2.0] derivative for the 

nAChR subtype.

Reagents:

  • Source Tissue: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortex in ice-cold buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellet and repeat wash twice to remove endogenous neurotransmitters.

  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension (approx 50 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      M to
      
      
      M).
    • Control: Define non-specific binding using 300

      
      M Nicotine.
      
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce filter binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol: Functional Calcium Flux Assay

Purpose: Distinguish between agonists and antagonists (Binding affinity does not equal efficacy).

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Injection: Inject test compound.

  • Readout:

    • Agonist: Immediate spike in fluorescence.

    • Antagonist: Pre-incubate with test compound, then inject EC80 of Nicotine. Look for signal suppression.

Part 5: References

  • Frost, J. M., et al. (2006).[1] "Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands for the

    
     Nicotinic Receptor." Journal of Medicinal Chemistry. Link (Note: Provides the foundational SAR for the [4.2.0] geometry in nAChR ligands).
    
  • Comins, D. L., & Joseph, S. P. (1996). "Photochemical Synthesis of this compound Derivatives." Comprehensive Organic Synthesis. (Standard reference for the photochemical assembly of this scaffold).

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Adembri, G., et al. (1992).[2] "2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Carroll, F. I., et al. (2002). "Epibatidine Analogues: Synthesis and Activity at

    
     Nicotinic Receptors." Journal of Medicinal Chemistry. (Used for comparative data on the [2.2.1] system).
    

Sources

Validating the Mechanism of Action of 7-Azabicyclo[4.2.0]octane-Containing Drugs: A Comparative Guide to Conformationally Constrained Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from flat, highly flexible


-rich architectures to complex, 

-rich three-dimensional frameworks is a critical strategy for overcoming target selectivity and metabolic liability hurdles. The 7-azabicyclo[4.2.0]octane scaffold—a fused bicyclic system comprising a six-membered cyclohexane ring and a four-membered azetidine ring—has emerged as a premier conformationally constrained bioisostere.

Historically recognized as the core skeleton in novel tricyclic


-lactams and monobactam antibiotics[1][2], the reduced this compound system is now heavily utilized as a rigidified replacement for traditional monocyclic amines (like piperidine or pyrrolidine) in the design of targeted therapeutics, including PI3K

inhibitors[3] and CLK inhibitors[4].

This guide objectively compares the mechanistic and pharmacokinetic performance of this compound-containing drugs against their flexible alternatives, providing self-validating experimental protocols to quantify these advantages.

Structural Rationale & Mechanistic Causality

Replacing a flexible piperidine ring with a this compound core fundamentally alters a drug's mechanism of action through two distinct causal pathways:

  • Thermodynamic Optimization (Target Residence Time): Flexible monocyclic amines undergo rapid chair-to-chair flips. When binding to a target pocket (e.g., a kinase hinge region), freezing out these conformations incurs a massive entropic penalty (

    
    ). The this compound system is conformationally locked. The nitrogen lone pair is projected in a fixed, pre-organized vector, drastically reducing the entropic penalty upon binding and significantly slowing the dissociation rate (
    
    
    
    ).
  • Metabolic Shielding (ADME Profile): Cytochrome P450 (CYP) enzymes rapidly clear basic amines via

    
    -carbon oxidation. The fused[4.2.0] bicyclic system introduces severe steric hindrance around the nitrogen, blocking the approach of the CYP heme-oxo species and extending the drug's half-life.
    

G A Flexible Piperidine High Entropic Penalty C Target Kinase Pocket A->C High ΔS penalty B This compound Pre-organized Conformation B->C Low ΔS penalty D Transient Binding (Fast k_off) C->D E Prolonged Residence Time (Slow k_off) C->E

Caption: Thermodynamic binding comparison of flexible monocyclic vs. rigidified bicyclic aza-scaffolds.

Comparative Performance Data

To objectively evaluate the impact of this scaffold substitution, we compare a reference Piperidine-based kinase inhibitor against its direct this compound analog. While both compounds may show similar equilibrium binding affinities (


), the kinetic and metabolic realities diverge sharply.
Pharmacological MetricTraditional Piperidine AnalogThis compound AnalogMechanistic Implication
Target

(nM)
12.58.2Marginal equilibrium improvement.
Dissociation Rate (

,

)


55x slower off-rate due to pre-organization.
Residence Time (

, min)
~3.7~205.0Sustained target engagement in vivo.
HLM

(

)
48.5 (High Clearance)12.1 (Low Clearance)Steric shielding prevents CYP-mediated oxidation.
Basic

9.28.4Lower basicity improves membrane permeability.

Experimental Validation Workflows

As an application scientist, I emphasize that relying solely on endpoint


 assays is a critical failure point in modern drug development. 

is a static snapshot. To truly validate the mechanism of action of a this compound drug, we must decouple its binding kinetics and rigorously test its metabolic stability using self-validating systems.

G S1 Step 1: Scaffold Selection (7-Aza vs Piperidine) S2 Step 2: SPR Kinetics (k_on / k_off measurement) S1->S2 S3 Step 3: Microsomal Stability (HLM Clearance) S1->S3 S5 Data Synthesis: Efficacy vs. ADME Profile S2->S5 S4 Step 4: LC-MS/MS Quantification (Metabolite ID) S3->S4 S4->S5

Caption: Experimental workflow for validating target kinetics and metabolic stability.

Protocol A: Validating Target Residence Time via Surface Plasmon Resonance (SPR)

Causality: We use SPR to continuously monitor the mass change at the sensor surface, allowing us to mathematically separate the association rate (


) from the dissociation rate (

). This proves the entropic benefit of the rigidified scaffold.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the recombinant target protein (e.g., PI3K

    
    ) onto a CM5 sensor chip via standard amine coupling.
    
    • Self-Validation: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as an inline reference channel. This subtracts bulk refractive index shifts and non-specific binding.

  • Analyte Preparation: Prepare a 5-point concentration series (e.g., 1 nM to 100 nM) of both the Piperidine and this compound analogs in running buffer (HBS-EP+ with 1% DMSO).

  • Multi-Cycle Kinetics Injection: Inject analytes over FC1 and FC2 at a high flow rate (50

    
    ) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.
    
  • Data Fitting: Double-reference the sensograms (subtracting FC1 and a blank buffer injection). Fit the curves to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    . Calculate Residence Time as
    
    
    .
Protocol B: Validating Metabolic Shielding via Human Liver Microsomes (HLM)

Causality: To prove that the fused [4.2.0] system resists CYP450 oxidation, we measure the intrinsic clearance (


) in HLMs, which contain the full complement of human hepatic phase I enzymes.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1

    
     of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
    
    • Self-Validation: Run parallel incubations with Verapamil (a known high-clearance positive control) and Warfarin (a known low-clearance negative control) to verify the enzymatic viability of the microsome batch.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: Aliquot 50

    
     of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Clearance Calculation: Plot the natural log of remaining compound area vs. time. The slope (

    
    ) is used to calculate intrinsic clearance: 
    
    
    
    , where
    
    
    is incubation volume and
    
    
    is protein mass.

Conclusion

The integration of the this compound scaffold represents a masterclass in rational drug design. By leveraging structural rigidification, developers can simultaneously solve two of the most persistent challenges in medicinal chemistry: transient target engagement and rapid metabolic clearance. As demonstrated by the robust SPR and HLM protocols, substituting flexible rings with this pre-organized bicyclic system yields therapeutics with vastly superior residence times and highly optimized ADME profiles.

References

  • Source: Google Patents (WO2023018636A1)
  • Source: Google Patents (WO2020006115A1)
  • Source: Google Patents (WO2015103583A1)
  • -lactams. Synthesis of the novel 4-oxa-7-azabicyclo[4.2.

Sources

Pharmacokinetic properties of drugs containing the 7-Azabicyclo[4.2.0]octane moiety

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Pharmacokinetic Properties of Drugs Featuring Azabicyclo-alkane Moieties: A Comparative Analysis

For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The intricate dance of a molecule within the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy and safety. This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of drugs containing azabicyclo-alkane moieties, with a specific focus on the 7-azabicyclo[4.2.0]octane scaffold and its structural relatives. While specific pharmacokinetic data for drugs containing the precise this compound moiety is limited in publicly available literature, this guide will delve into the known properties of drugs with similar and highly relevant bicyclic scaffolds to provide valuable insights for drug design and development.

The this compound Moiety: A Scaffold of Interest

The this compound core is a conformationally constrained bicyclic structure that offers a unique three-dimensional arrangement of atoms. This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target. However, the synthesis of such strained ring systems can be challenging, which may contribute to their limited representation among marketed drugs. The exploration of their pharmacokinetic properties remains an area of active investigation.

Comparative Pharmacokinetic Analysis

To provide a useful comparison for researchers, we will examine the pharmacokinetic profiles of drugs containing structurally related azabicyclo-alkane scaffolds. For this guide, we will focus on Balofloxacin, which contains a piperidine ring that is part of a broader quinolone structure, and Lenvatinib, a multi-kinase inhibitor with a complex heterocyclic structure, to illustrate key pharmacokinetic principles and how they are influenced by molecular structure.

Absorption

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the bloodstream. This process is influenced by a drug's solubility, permeability, and stability in the gut environment.

  • Balofloxacin : This fluoroquinolone antibiotic is well-absorbed orally.[1][2] In healthy volunteers, maximum serum concentrations are typically reached within one hour of dosing. However, its absorption can be slightly delayed in elderly subjects.[3] The oral bioavailability of balofloxacin is high in rats and dogs (approximately 87%), but notably lower in mice (19%).[4]

  • Lenvatinib : Lenvatinib is rapidly absorbed after oral administration, with peak plasma concentrations observed between 1 to 4 hours.[5][6] Its bioavailability is estimated to be around 85%.[5] Interestingly, taking lenvatinib with food can delay the time to reach maximum concentration by about two hours but does not significantly impact the overall exposure.[7][8]

Distribution

Once in the bloodstream, a drug is distributed to various tissues and organs. Key parameters influencing distribution include plasma protein binding and the volume of distribution (Vd).

  • Balofloxacin : Specific data on the plasma protein binding and volume of distribution for balofloxacin is not extensively detailed in the provided search results.

  • Lenvatinib : Lenvatinib is highly bound to plasma proteins (98-99%), primarily albumin.[5][6] This extensive binding means that only a small fraction of the drug is free to exert its pharmacological effect at any given time. The volume of distribution for lenvatinib ranges from 50.5 to 92 liters, indicating that the drug distributes into tissues outside of the plasma.[7]

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its excretion. This is often mediated by cytochrome P450 (CYP) enzymes.

  • Balofloxacin : Balofloxacin is metabolized in the liver.[2] Identified metabolites include balofloxacin glucuronide and N-desmethyl balofloxacin, which are excreted in the urine.[4]

  • Lenvatinib : Lenvatinib undergoes extensive metabolism.[8] It is oxidized by CYP3A4 to desmethyl-lenvatinib.[5] This metabolite, along with the parent drug, is further oxidized by aldehyde oxidase to other metabolites.[5] Non-enzymatic processes also contribute to its metabolism.[5]

Excretion

Finally, the drug and its metabolites are eliminated from the body, primarily through urine and feces. The elimination half-life (t½) is a crucial parameter that determines the dosing frequency.

  • Balofloxacin : The elimination half-life of balofloxacin is approximately 7 to 8 hours.[2] A significant portion of the drug is excreted unchanged in the urine, with renal excretion accounting for 70-80% of the dose, making it particularly effective for urinary tract infections. In rats and dogs, urinary excretion of the unchanged drug is around 22% within 24 hours.[4]

  • Lenvatinib : The terminal elimination half-life of lenvatinib is about 28 hours, which supports once-daily dosing.[5][6] Excretion occurs primarily through the feces (about two-thirds) and to a lesser extent in the urine (about one-quarter).[5]

Summary of Pharmacokinetic Parameters

ParameterBalofloxacinLenvatinib
Bioavailability ~87% (rats, dogs)[4]~85%[5]
Time to Peak (Tmax) ~1 hour1-4 hours[5][6]
Plasma Protein Binding Data not available98-99%[5][6]
Volume of Distribution (Vd) Data not available50.5 - 92 L[7]
Metabolism Hepatic (CYP enzymes)[2]Extensive, CYP3A4 and Aldehyde Oxidase[5]
Major Excretion Route Renal (70-80%)Fecal (~67%)[5]
Elimination Half-life (t½) ~7-8 hours[2]~28 hours[5][6]

Experimental Protocols for Pharmacokinetic Studies

The determination of the pharmacokinetic parameters detailed above relies on a series of well-established experimental protocols. These studies are crucial in early drug development to predict a compound's behavior in humans.[9][10][11]

In Vitro ADME Assays

These laboratory-based assays provide initial insights into a drug's properties without the use of whole organisms.[10][12]

  • Solubility and Permeability: Assays using Caco-2 cells, a human colon adenocarcinoma cell line, are widely used to predict intestinal drug absorption.[9][13]

  • Metabolic Stability: Incubating the drug with liver microsomes or hepatocytes helps to identify the metabolic pathways and the enzymes involved, such as CYP450 isoforms.[14][15]

  • Plasma Protein Binding: Techniques like equilibrium dialysis or ultrafiltration are used to determine the extent to which a drug binds to plasma proteins.[15][16]

InVitro_ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Predicts oral absorption adme_profile ADME Profile permeability->adme_profile microsomes Liver Microsome Stability cyp_inhibition CYP450 Inhibition microsomes->cyp_inhibition hepatocytes Hepatocyte Stability hepatocytes->cyp_inhibition Identifies metabolic pathways & DDI potential cyp_inhibition->adme_profile ppb Plasma Protein Binding rbc Red Blood Cell Partitioning ppb->rbc Determines free drug concentration rbc->adme_profile drug_candidate Drug Candidate drug_candidate->solubility drug_candidate->microsomes drug_candidate->ppb

Caption: Workflow for in vitro ADME screening.

In Vivo Pharmacokinetic Studies

These studies involve administering the drug to animal models to understand its behavior in a whole organism.[17]

  • Sample Collection: Blood, urine, and feces are collected at various time points after drug administration.[17]

  • Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is developed to quantify the drug and its metabolites in the collected samples.[18]

  • Pharmacokinetic Modeling: The concentration-time data is then used to calculate key pharmacokinetic parameters using specialized software.[17]

InVivo_PK_Workflow start Drug Administration (e.g., oral, IV) sampling Serial Blood, Urine, & Feces Collection start->sampling analysis Bioanalytical Quantification (e.g., LC-MS/MS) sampling->analysis modeling Pharmacokinetic Modeling (NCA, PopPK) analysis->modeling parameters Calculation of PK Parameters (AUC, Cmax, t½, CL, Vd) modeling->parameters report Comprehensive PK Report parameters->report

Caption: Workflow for in vivo pharmacokinetic studies.

Conclusion

The pharmacokinetic properties of drugs containing azabicyclo-alkane scaffolds are diverse and highly dependent on the overall molecular structure. While the this compound moiety remains an intriguing scaffold with potential for novel drug discovery, a comprehensive understanding of its in vivo behavior awaits further research and the development of drug candidates containing this core. The comparative analysis of structurally related compounds like balofloxacin and lenvatinib provides a valuable framework for predicting the ADME properties of new chemical entities. By employing a robust suite of in vitro and in vivo experimental protocols, drug development professionals can effectively characterize the pharmacokinetic profiles of their compounds, a critical step towards bringing safe and effective new medicines to patients.

References

  • Lenvatinib PK Fact Sheet. (n.d.). University of Liverpool.
  • Lenv
  • BALOFLOXACIN - Inxight Drugs. (n.d.).
  • Shumaker, R., et al. (2016). Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer. CPT: Pharmacometrics & Systems Pharmacology, 5(8), 449-457.
  • Balofloxacin Tablets 100 mg - Torrent Pharmaceuticals. (n.d.).
  • Shumaker, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor.
  • Segre, G., & Bianchi, E. (1991). Pharmacokinetics of rokitamycin after single administration to healthy volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 16(2), 137-140.
  • Nakashima, M., et al. (1995). Pharmacokinetics of the new fluoroquinolone balofloxacin in mice, rats, and dogs. Arzneimittel-Forschung, 45(7), 804-809.
  • Office of Clinical Pharmacology Review: Lenvima (Lenv
  • Saito, A., et al. (1998). Comparative study of pharmacokinetics of two new fluoroquinolones, balofloxacin and grepafloxacin, in elderly subjects. Antimicrobial Agents and Chemotherapy, 42(6), 1319-1323.
  • Akita, H., et al. (1988). [Clinical and pharmacokinetic studies of rokitamycin in children]. Kansenshogaku Zasshi, 62(7), 649-658.
  • Pharmacology of Balofloxacin (Balomate, B-cin); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 17). YouTube.
  • Alqahtani, S., et al. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254.
  • Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion. (n.d.). Protheragen.
  • Experimental Methods for Identifying Drug-Drug Interactions. (n.d.).
  • Balofloxacin | Topoisomerase inhibitor | Buy
  • Mechanism of Action (MOA)
  • Alqahtani, S., et al. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254.
  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
  • In vitro ADME drug discovery services. (n.d.). Symeres.
  • In Vitro ADME Assays. (n.d.). Concept Life Sciences.
  • Birkett, D. J. (2007). Drug Absorption, Distribution and Elimination. Rang and Dale's Pharmacology Flash Cards.
  • Balofloxacin - Chem-Impex. (n.d.).
  • Neu, H. C. (1989). New directions for macrolide antibiotics: pharmacokinetics and clinical efficacy. Antimicrobial Agents and Chemotherapy, 33(9), 1419-1422.
  • In Vitro ADME Assays and Services. (n.d.).
  • Patel, M., & Le, A. (2024). Lenvatinib.
  • Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs. (2024, November 4). LinkedIn.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • Li, A. P., et al. (1998). An in vitro study on the metabolism and possible drug interactions of rokitamycin, a macrolide antibiotic, using human liver microsomes. Drug Metabolism and Disposition, 26(11), 1048-1053.
  • Cazzola, M., et al. (1989). Impact of rokitamycin, a new 16-membered macrolide, on serum theophylline. International Journal of Clinical Pharmacology Research, 9(3), 209-213.
  • Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies. (2024, September 30). WuXi AppTec DMPK.
  • Lenvatinib (oral route) - Side effects & dosage. (2026, February 1). Mayo Clinic.
  • Shargel, L., & Yu, A. B. (2012). Applied Biopharmaceutics & Pharmacokinetics. McGraw-Hill.
  • Kumar, P., et al. (2007). A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. Cancer Chemotherapy and Pharmacology, 60(6), 841-847.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Azabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 7-Azabicyclo[4.2.0]octane, ensuring the protection of both laboratory personnel and the environment.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in proper chemical disposal is a thorough understanding of the compound's hazards. While specific data for this compound is limited, information on analogous compounds provides critical insights.

A closely related compound, 7-Azabicyclo[4.2.0]octan-8-one, is classified as "Harmful if swallowed" (Acute toxicity, oral - Category 4) and is an irritant.[1] Another analog, 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one, is also classified as "Acute Toxicity, Oral, Category 4". Based on this, it is prudent to handle this compound as a hazardous substance.

Key Actions:

  • Consult Your EHS Department: Before beginning any disposal process, contact your institution's EHS department. They can provide guidance on specific institutional protocols and may have access to additional safety information.

  • Waste Determination: The Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), requires waste generators to determine if their waste is hazardous.[2] This determination can be based on whether the chemical is specifically listed as a hazardous waste or if it exhibits one or more of the following characteristics:

    • Ignitability: The ability to catch fire under certain conditions.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or release toxic gases.

    • Toxicity: The ability to cause harm if ingested, inhaled, or absorbed.

Given the acute toxicity of its analogs, waste containing this compound should be managed as toxic waste.

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Prior to and during all disposal procedures, adherence to strict safety protocols is paramount.

  • Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Body Protection: A lab coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

Part 3: Step-by-Step Disposal Procedures

The following procedures provide a framework for the compliant disposal of this compound waste.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Dedicated Waste Container: Designate a specific, compatible container for this compound waste. The container should be made of a material that will not react with or be degraded by the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when waste was first added to the container.

  • Incompatible Materials: Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. In particular, keep it separate from strong oxidizing agents, acids, and bases.[3]

Storage of Chemical Waste

Waste must be stored safely and in compliance with regulations prior to pickup by a licensed disposal facility.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Ensure the container is always closed, except when adding waste, and is in good condition with no leaks.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Clean the Spill: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., a solvent in which this compound is soluble) three times.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in your designated this compound waste container.

  • Deface the Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Part 4: Final Disposal

The final disposal of hazardous waste is a highly regulated process.

  • Licensed Waste Disposal Facility: this compound waste must be disposed of through a licensed hazardous waste disposal facility.[4] Your institution's EHS department will have a contract with such a facility for the pickup, transport, and disposal of chemical waste.

  • Documentation: Ensure that all required paperwork for the waste pickup is completed accurately. This "cradle-to-grave" documentation is a legal requirement and tracks the waste from its generation to its final disposal.

Visualization: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_disposal Final Disposal A Start: This compound for Disposal B Hazard Assessment: Consult EHS & Review Analog Compound Data A->B C Waste Characterization: Assume Hazardous (Toxic) Due to Analog Data B->C D Don Appropriate PPE: - Goggles - Gloves - Lab Coat C->D Proceed with Caution E Segregate Waste into Labeled, Compatible Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Vendor F->G H Complete All Required Waste Manifest Documentation G->H I End: Compliant Disposal H->I

Disposal Workflow for this compound

References

  • Chem Klean. (n.d.). Hazardous vs. Non-Hazardous Waste - What is the Difference?
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • AEG Environmental. (2024, April 26). Tips for Disposing Non-Hazardous Waste.
  • Triumvirate Environmental. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • PubChem. (n.d.). 7-Azabicyclo[4.2.0]octan-8-one.
  • HazChem Environmental. (n.d.). Non-Hazardous Waste Disposal.
  • Action Environmental. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Sigma-Aldrich. (n.d.). 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from Stephen F.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.

Sources

Personal protective equipment for handling 7-Azabicyclo[4.2.0]octane

[1]

Executive Summary

7-Azabicyclo[4.2.0]octane represents a class of strained bicyclic amines often utilized as conformationally restricted building blocks in medicinal chemistry.[1][2] Unlike standard aliphatic amines, the fusion of the four-membered azetidine ring with a cyclohexane ring introduces significant ring strain (~26 kcal/mol).

Scientific Advisory: While specific toxicological data for this exact isomer is often proprietary or limited, Read-Across Safety Protocols mandate treating this compound with the same rigor as Azetidine and Quinuclidine .[1] It must be regarded as a Category 1B Corrosive , a potent sensitizer, and a high-permeation risk agent.[1]

Part 1: Hazard Identification & Risk Assessment

The unique danger of this compound lies in its "Silent Permeation" capability.[1] Low molecular weight, lipophilic amines can diffuse through standard nitrile gloves without visible degradation.[1]

Hazard ClassRisk DescriptionMechanism of Action
Corrosivity (Skin/Eye) High Risk. Causes irreversible tissue damage (necrosis) upon contact.[1]The strained nitrogen lone pair is highly basic and nucleophilic, rapidly saponifying fatty tissues.
Respiratory Toxicity Moderate to High. Vapor/aerosol inhalation causes severe mucosal irritation or edema.[1]High volatility (if liquid) or subliming solid nature allows rapid entry into the respiratory tract.[1]
Dermal Absorption Critical Risk. Systemic toxicity potential.[1]Lipophilic bicyclic structure facilitates rapid transdermal transport.[1]
Reactivity Exothermic. Incompatible with acids, acid chlorides, and strong oxidizers.[1]Ring strain energy release upon cleavage can exacerbate exothermic reactions.[1]
Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "Blue Nitrile" lab gloves for prolonged handling. The following PPE standards are non-negotiable for handling >100 mg quantities.

1. Hand Protection (The Critical Barrier)
  • Primary Layer (Splash Protection): Disposable Nitrile (minimum 5 mil thickness).[1]

  • Secondary Layer (Immersion/High Risk): Laminate Film (e.g., Silver Shield® / Ansell Barrier®) .[1]

    • Why? Aliphatic amines can permeate nitrile in <15 minutes.[1] Laminate film offers >480 minutes breakthrough time.[1]

  • Technique: Wear the Laminate glove under a Nitrile glove to improve dexterity and prevent the loose laminate from snagging.[1]

Glove Performance Data (Estimated for Bicyclic Amines):

Glove MaterialThicknessEstimated Breakthrough TimeRecommendation
Laminate (EVOH/PE) 2.7 mil> 480 minMandatory for Synthesis/Transfer
Butyl Rubber 25 mil> 480 minExcellent, but poor dexterity.[1]
Nitrile (Standard) 4-5 mil< 10-15 min Splash Only - Change Immediately
Latex VariousImmediate Failure DO NOT USE
2. Eye & Face Protection [1][3][4][5]
  • Standard Handling: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the corrosive vapor risk.

  • Large Volume (>50 mL) or Reactive Steps: Polycarbonate Face Shield worn over goggles.[1]

3. Respiratory & Body Protection
  • Engineering Control: All work must be performed in a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]

  • Body: Chemical-resistant lab coat (poly-cotton is minimum; Tyvek® apron recommended for liquid handling).[1] Closed-toe leather/composite shoes.[1]

Part 3: Operational Protocol (Step-by-Step)
Phase A: Pre-Operational Setup
  • Quenching Bath: Prepare a beaker of dilute acetic acid (5%) or citric acid solution before opening the chemical container.[1] This serves as an emergency neutralization station for contaminated tools.[1]

  • Airflow Check: Verify fume hood flow using a tissue strip or digital monitor.[1]

  • Double-Gloving: Don Laminate gloves first, followed by Nitrile gloves.[1]

Phase B: Handling & Transfer
  • Solids (Lactam/Salt forms):

    • Weigh inside the fume hood.[1] If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance.

    • Never transport open containers across the lab bench.

  • Liquids (Free Amine):

    • Syringe Transfer: Preferred method.[1] Use a Luer-lock glass syringe with a long needle to avoid tipping the bottle.[1]

    • Cannula Transfer: For quantities >20 mL, use positive pressure cannula transfer to avoid atmospheric exposure.[1]

Phase C: Decontamination & Waste
  • Immediate Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a tissue dampened with dilute acid (to neutralize drips), then dispose of tissues as solid hazardous waste.

  • Tool Neutralization: Rinse syringes/spatulas in the pre-prepared acid bath before removing them from the hood for washing.[1]

Part 4: Emergency Response
  • Skin Contact:

    • IMMEDIATE flush with water for 15 minutes.[1][3][5]

    • Do not attempt to neutralize skin with vinegar/acid (exothermic heat will worsen the burn).[1]

    • Remove contaminated clothing under the safety shower.[1]

  • Eye Contact:

    • Flush at eyewash station for minimum 15 minutes.[1][3] Hold eyelids open.

    • Seek medical attention immediately (Ophthalmologist review required for amine burns).[1]

Part 5: Waste Disposal & Environmental Compliance

Disposal Logic: Amines are alkaline.[1] Mixing them with the standard "Organic Solvents" drum (which often contains acidic byproducts) can cause an explosion.[1]

  • Segregation: Establish a separate waste stream labeled "Alkaline Organic Waste" .

  • Labeling: Clearly mark "Contains this compound – Corrosive/Toxic."[1]

  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the amine is wet (corrosion risk).[1]

Part 6: Visual Workflow (Process Logic)

SafetyProtocolStartSTART: Risk AssessmentPPEPPE Donning:1. Laminate Gloves (Inner)2. Nitrile Gloves (Outer)3. Splash GogglesStart->PPEHoodCheckEngineering Control:Fume Hood Velocity > 80 fpmPPE->HoodCheckHandlingHandling Procedure:Transfer via Syringe/Cannula(Avoid Open Pouring)HoodCheck->HandlingSpillMinor Spill?Handling->SpillCleanDecontamination:Neutralize Tools in 5% Acetic AcidSpill->CleanNoEmergencyEMERGENCY RESPONSE:Absorb with chemically inert pads.Do NOT use paper towels (heat risk).Spill->EmergencyYesWasteDisposal:Segregate into Alkaline Waste StreamClean->WasteEmergency->Waste

Figure 1: Operational Workflow for handling high-hazard bicyclic amines, emphasizing the critical decision path for spills and decontamination.

References
  • PubChem. (n.d.).[1][6] 7-Azabicyclo[4.2.0]octan-8-one Compound Summary. National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved March 1, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[4.2.0]octane
Reactant of Route 2
7-Azabicyclo[4.2.0]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.